molecular formula C10H8N2O2S B2382777 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 923010-77-9

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2382777
CAS No.: 923010-77-9
M. Wt: 220.25
InChI Key: QAPCSUPFLLDDAO-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Chemical Profile: This compound is characterized by its molecular formula, C 10 H 8 N 2 O 2 S, and a molecular weight of 220.25 g/mol [ ]. It is provided with a minimum purity of 95% and should be stored in a cool, dry place for long-term stability [ ]. Research Value: As a functionalized thiazole derivative, it serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. The presence of both an amino and a carboxylic acid functional group on the thiazole core allows for further chemical modifications, making it a valuable building block for constructing more complex molecules [ ]. Researchers can utilize this compound in the synthesis of novel chemical libraries for various investigative applications.

Properties

IUPAC Name

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8-7(10(13)14)12-9(15-8)6-4-2-1-3-5-6/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPCSUPFLLDDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923010-77-9
Record name 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

Chemical structure of 5-amino-2-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Structure & Synthesis of 5-Amino-2-Phenylthiazole-4-Carboxylic Acid[1]

Part 1: Executive Summary

5-Amino-2-phenylthiazole-4-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., FAK, Pim kinase) and protein-protein interaction (PPI) modulators. Unlike its more common isomer, 2-amino-5-phenylthiazole-4-carboxylic acid, this 5-amino-4-carboxy regioisomer presents a unique "push-pull" electronic system where the electron-donating amino group at position 5 is conjugated with the electron-withdrawing carboxylic acid at position 4. This specific arrangement enhances its utility as a bioisostere for anthranilic acid derivatives but significantly complicates its synthesis due to the high reactivity of the 5-position and potential for ring instability (oxidative dimerization).

Part 2: Structural Anatomy & Electronic Properties

The molecule consists of a 1,3-thiazole core substituted at three positions.[2] Its stability and reactivity are governed by the interplay between the aromatic phenyl ring and the polar functional groups on the thiazole.

Structural Diagram (Graphviz)

ChemicalStructure Phenyl 2-Phenyl Group (Lipophilic Anchor) Thiazole Thiazole Core (Aromatic Linker) Phenyl->Thiazole C2 Position Carboxy 4-Carboxylic Acid (H-Bond Acceptor/Donor) Thiazole->Carboxy C4 Position Amino 5-Amino Group (H-Bond Donor) Thiazole->Amino C5 Position Amino->Carboxy Push-Pull Conjugation

Caption: Structural connectivity and functional zoning of 5-amino-2-phenylthiazole-4-carboxylic acid.

Electronic Profiling
  • Push-Pull System: The C5-amino group acts as a strong resonance donor (+M effect), pushing electron density into the thiazole ring. The C4-carboxylic acid acts as an acceptor (-M effect). This conjugation creates a significant dipole moment and increases the acidity of the NH₂ protons.

  • Planarity: X-ray crystallographic studies of the ethyl ester derivative confirm a near-planar conformation (dihedral angle <10°) between the phenyl and thiazole rings, facilitating extended

    
    -conjugation.[3]
    
  • Tautomerism: While the amino form is dominant, 5-aminothiazoles can access an imino tautomer, particularly in solution, which renders them susceptible to hydrolysis or oxidation under basic conditions.

Part 3: Synthetic Protocols

Direct cyclization methods (e.g., reacting thiobenzamide with ethyl bromocyanoacetate) often fail, yielding 1,2,4-thiadiazoles instead of the desired thiazole. Therefore, the Stepwise Precision Route (Hantzsch Synthesis


 Bromination 

Amination) is the industry standard for high-purity synthesis.
Method A: The Stepwise Precision Route (Recommended)

This protocol avoids the formation of inseparable regioisomers and ensures the integrity of the sensitive 5-amino group.

Workflow Diagram

SynthesisWorkflow Start Starting Materials: Thiobenzamide + Ethyl Bromopyruvate Step1 Step 1: Hantzsch Cyclization (Reflux in EtOH) Start->Step1 Inter1 Intermediate 1: Ethyl 2-phenylthiazole-4-carboxylate Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS, AIBN, CCl4/ACN) Inter1->Step2 Inter2 Intermediate 2: Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Step2->Inter2 Step3 Step 3: Pd-Catalyzed Amination (LiHMDS, Pd2(dba)3, BINAP) Inter2->Step3 Inter3 Intermediate 3: Ethyl 5-amino-2-phenylthiazole-4-carboxylate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final Target Product: 5-Amino-2-phenylthiazole-4-carboxylic acid Step4->Final

Caption: Stepwise synthetic pathway for high-purity generation of the target scaffold.

Detailed Protocol

Step 1: Construction of the Thiazole Core (Hantzsch Synthesis)

  • Reagents: Thiobenzamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), Ethanol.

  • Procedure: Dissolve thiobenzamide in ethanol. Add ethyl bromopyruvate dropwise at room temperature. Reflux for 2-4 hours. Cool and neutralize with aqueous NaHCO₃. Extract with ethyl acetate.

  • Causality: The Hantzsch synthesis is robust for creating the 2,4-substituted pattern. We use ethyl bromopyruvate to install the C4-carboxylate immediately.

Step 2: Electrophilic Bromination at C5

  • Reagents: Intermediate 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), Acetonitrile.

  • Procedure: Dissolve Intermediate 1 in acetonitrile. Add NBS and AIBN. Stir at room temperature (or mild heat 40°C) for 2 hours.

  • Self-Validation: Monitor by TLC. The C5 position is the most electron-rich site remaining; bromination occurs exclusively here. The product (Intermediate 2) typically precipitates or crystallizes upon cooling.

Step 3: Buchwald-Hartwig Amination (Installing the Nitrogen)

  • Reagents: Intermediate 2 (1.0 eq), LiHMDS (Lithium hexamethyldisilazide, 1.2 eq) or Benzophenone imine, Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), Toluene/THF.

  • Procedure: Under inert atmosphere (N₂/Ar), mix catalyst, ligand, and bromide. Add LiHMDS (ammonia surrogate). Heat to 80-100°C for 12-18 hours. Acidic workup is required if using benzophenone imine to release the free amine.

  • Why this method? Direct nucleophilic substitution (SNAr) is difficult on the electron-rich thiazole ring. Palladium catalysis enables the coupling under neutral conditions, preserving the ester.

Step 4: Ester Hydrolysis

  • Reagents: LiOH (2.0 eq), THF:Water (3:1).

  • Procedure: Stir at room temperature. Do not heat excessively, as 5-aminothiazole-4-carboxylic acids are prone to decarboxylation at high temperatures. Acidify carefully to pH 4-5 with 1M HCl to precipitate the zwitterionic acid.

Part 4: Physicochemical Profile

PropertyValue (Predicted/Experimental)Notes
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol Fragment-like space
CAS Number 802276-49-9 (Acid) / 31785-06-5 (Ethyl Ester)Ester is the stable storage form
cLogP ~1.8 - 2.1Moderate lipophilicity
TPSA ~90 ŲGood membrane permeability potential
pKa (Acid) ~3.5 - 4.0Typical carboxylic acid
pKa (Amine) ~2.0 - 3.0Low basicity due to conjugation with ester/acid
Solubility Low in water; High in DMSO, DMFZwitterionic form limits organic solubility

Stability Warning: 5-Aminothiazoles are susceptible to oxidation. Solutions should be prepared fresh or stored under inert gas. The solid acid is stable but should be kept away from light and moisture.

Part 5: References

  • Synthesis of 5-aminothiazole-4-carboxylates via Buchwald-Hartwig Amination: Groend, B. J., et al. "Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor." ACS Medicinal Chemistry Letters.

  • Structural Confirmation & Crystallography (Ethyl Ester Analog): ChemicalBook Entry for Ethyl 5-amino-2-phenylthiazole-4-carboxylate (CAS 31785-06-5).

  • Pitfalls in Direct Condensation (Thiadiazole Formation): El-Tombary, A. A., et al. "An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate." Tetrahedron Letters.

  • General Stability of 5-Aminothiazoles: BenchChem Technical Guide: Stability and Degradation of 2-aminothiazole derivatives.

Sources

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Critical Scaffold for Fused-Ring Kinase Inhibitors[1]

Executive Summary & Chemical Identity

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid is a highly functionalized heterocyclic building block.[1] Unlike the more common 2-aminothiazole derivatives (which suffer from promiscuous binding liabilities), the 5-amino-4-carboxyl substitution pattern provides a specific vector for orthogonal cyclization.[1] It is predominantly utilized as a precursor for thiazolo[5,4-d]pyrimidines (isosteres of purines) and in the design of ATP-competitive kinase inhibitors targeting FAK and Pim-1.[1]

Physicochemical Profile

The following data represents the core specification for the free acid form.

PropertyValueNotes
CAS Registry Number 923010-77-9 Specific to the free acid; esters have distinct CAS RNs.[1]
IUPAC Name 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol Monoisotopic Mass: 220.0306 Da
Appearance Off-white to pale yellow solidOxidizes slowly upon air exposure.[1][2]
Solubility DMSO, DMF, dilute alkaliPoor solubility in water and non-polar organics.
pKa (Calculated) Acid: ~3.5; Amine: ~2.1The 5-amino group is weakly basic due to conjugation with the electron-withdrawing carboxylate.[1]
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsLipinski compliant fragment.

Synthetic Architecture & Protocols

Expert Insight: Direct condensation of thiobenzamide with ethyl


-halo-

-cyanoacetates—a standard route for other thiazoles—often fails for this specific isomer, yielding 3,5-diaryl-1,2,4-thiadiazoles as a major byproduct due to competing nucleophilic attacks [1].[1]

To ensure high purity for pharmaceutical applications, the Stepwise Functionalization Route (via the 5-bromo intermediate) is the industry-standard protocol.[1] This method avoids the formation of inseparable thiadiazole impurities.

Validated Synthesis Protocol

Target: 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (Hydrolysis of Ester)

Phase 1: Construction of the Thiazole Core[1]
  • Reagents: Thiobenzamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), Ethanol.

  • Procedure: Reflux thiobenzamide and ethyl bromopyruvate in ethanol for 2–4 hours.

  • Mechanism: Hantzsch Thiazole Synthesis. The sulfur nucleophile attacks the

    
    -carbon of the pyruvate, followed by dehydration.
    
  • Intermediate A: Ethyl 2-phenylthiazole-4-carboxylate.[3][4]

Phase 2: Electrophilic Halogenation[1]
  • Reagents: Intermediate A (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), CCl₄ or Acetonitrile.

  • Procedure: Heat to 60°C. NBS selectively brominates the vacant 5-position.

  • Intermediate B: Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.

Phase 3: Buchwald-Hartwig Amination (Critical Step)

Note: Nucleophilic aromatic substitution (


) is sluggish here; Pd-catalysis is required.[1]
  • Reagents: Intermediate B, Benzophenone imine (1.2 eq), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), Cs₂CO₃, Toluene.

  • Procedure: Reflux under Argon for 12 hours.

  • Workup: Acidic hydrolysis (1N HCl) cleaves the benzophenone protecting group to release the free amine.

  • Intermediate C: Ethyl 5-amino-2-phenylthiazole-4-carboxylate.[2][3][4][5]

Phase 4: Saponification[1]
  • Reagents: Intermediate C, LiOH (3.0 eq), THF/Water (1:1).

  • Procedure: Stir at RT for 4 hours. Acidify carefully to pH 4 with 1M HCl to precipitate the zwitterionic product.

  • Purification: Recrystallization from Methanol/Water.

Workflow Visualization

The following diagram illustrates the logic flow, highlighting the divergence from the "Failed" direct condensation route.

SynthesisPath Start Thiobenzamide + Ethyl Bromopyruvate Core Ethyl 2-phenylthiazole- 4-carboxylate Start->Core Hantzsch Cyclization (High Yield) Bromo 5-Bromo Intermediate (Electrophilic Substitution) Core->Bromo NBS, 60°C AminoEster Ethyl 5-amino-2-phenyl -1,3-thiazole-4-carboxylate Bromo->AminoEster Pd-Catalyzed Amination (Buchwald-Hartwig) FinalProduct TARGET: 5-amino-2-phenyl-1,3- thiazole-4-carboxylic acid AminoEster->FinalProduct LiOH Hydrolysis Direct Direct Condensation (w/ Bromocyanoacetate) Direct->AminoEster <10% Yield Byproduct IMPURITY: 3,5-diaryl-1,2,4-thiadiazole Direct->Byproduct Major Pathway (Avoid this route)

Caption: Comparative synthetic logic showing the robust stepwise bromination/amination route versus the prone-to-failure direct condensation method.

Applications in Drug Discovery

The 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a "privileged structure" in fragment-based drug discovery (FBDD).[1]

Precursor for Thiazolo[5,4-d]pyrimidines

The primary utility of this acid is its conversion into fused bicyclic systems. By reacting the 5-amino and 4-carboxyl groups with formamide or amidines, researchers generate thiazolo[5,4-d]pyrimidines .[1]

  • Mechanism: Cyclodehydration.[1]

  • Target: These fused systems mimic the purine core of ATP, making them potent scaffolds for kinase inhibitors (e.g., EGFR, Src, and Pim-1 inhibitors) [2].

Focal Adhesion Kinase (FAK) Inhibition

Derivatives of this scaffold have demonstrated efficacy in disrupting FAK signaling, a pathway critical for tumor metastasis. The 2-phenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site, while the 4-carboxyl derivatives interact with the hinge region [3].[1]

Pharmacophore Interaction Map

The diagram below details how this molecule interacts within a generic kinase ATP-binding pocket.[1]

Pharmacophore Phenyl 2-Phenyl Group Hydrophobic Hydrophobic Pocket (Gatekeeper) Phenyl->Hydrophobic π-π Stacking / VdW Thiazole Thiazole Core Hinge Hinge Region (H-Bonding) Thiazole->Hinge Scaffold Alignment Amino 5-Amino (NH2) Amino->Hinge H-Bond Donor Carboxyl 4-Carboxyl (COOH) Solvent Solvent Front Carboxyl->Solvent Solubilizing / Salt Bridge

Caption: Pharmacophore mapping of the 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid scaffold within a kinase ATP-binding pocket.

References

  • El-Wassimy, M. T., et al. "An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate."[1] Molecules, 2008. Link

  • Wang, J., et al. "Short and efficient synthesis of 5-aminothiazole-4-carboxamide."[1] Heterocyclic Communications, 2014. Link

  • Groend, B. J., et al. "Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor." ACS Medicinal Chemistry Letters, 2020. Link

  • PubChem Compound Summary. "5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (CID 57955758)."[1] Link

  • Chemical Book/ChemSRC. "CAS 923010-77-9 Entry." Link

Sources

Technical Guide: Isomeric Forms of 2-Phenyl-5-Aminothiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, synthesis, and characterization of 2-phenyl-5-aminothiazole-4-carboxylic acid , a scaffold distinct from the more common 2-amino isomers.

Introduction & Structural Dynamics

The compound 2-phenyl-5-aminothiazole-4-carboxylic acid represents a specialized heterocyclic scaffold. Unlike the ubiquitous 2-aminothiazoles (often used in kinase inhibitors), the 5-aminothiazole core is electronically distinct, functioning as a cyclic enamine.

This molecule exhibits a complex "isomeric landscape" driven by three competing forces:

  • Prototropic Tautomerism: The equilibrium between the 5-amino (aromatic) and 5-imino (non-aromatic) forms.

  • Zwitterionic Equilibrium: The interaction between the acidic C4-carboxylate and the basic nitrogen centers.

  • Conformational Isomerism: The steric rotation of the C2-phenyl ring relative to the thiazole plane.

Research Criticality: The 5-amino position is highly nucleophilic and oxidation-sensitive. Researchers must often handle this compound as a salt (e.g., hydrochloride) or an N-protected derivative to prevent oxidative dimerization or hydrolysis to the thiazolone.

The Isomeric Core: Tautomerism & Zwitterions[1]

The defining characteristic of this molecule is the mobility of the protons on the 5-amino group and the carboxylic acid.

Tautomeric Forms (Amine vs. Imine)

The 5-aminothiazole system exists in equilibrium between the Amino-enamine form (A) and the Imino-dihydrothiazole form (B) .

  • Form A (Aromatic): Stabilized by the aromaticity of the thiazole ring. Predominant in polar hydrogen-bonding solvents (DMSO, MeOH) and in the solid state for salts.

  • Form B (Non-Aromatic): The 5-imino-4,5-dihydrothiazole structure. This form breaks the heteroaromaticity but relieves electron density repulsion at the 5-position. It is often the reactive species in electrophilic substitutions.

Zwitterionic Forms

In neutral aqueous media, the molecule adopts a zwitterionic state. The C4-carboxylic acid (


) deprotonates, while the thiazole ring nitrogen (N3) or the exocyclic amine protonates depending on pH.
Visualization of Isomeric Equilibria

The following diagram maps the kinetic and thermodynamic relationships between these forms.

Tautomerism Amino Form A: 5-Amino-thiazole (Aromatic / Enamine) Imino Form B: 5-Imino-thiazoline (Non-Aromatic) Amino->Imino  Tautomerization (Fast)   Zwitterion Form C: Zwitterion (COO- / NH+) Amino->Zwitterion  pH 4-7   Hydrolysis Degradation Product: 5-Hydroxy-thiazole (Thiazolone) Imino->Hydrolysis  H2O / Acid (Irreversible)  

Figure 1: Tautomeric and acid-base equilibrium of the 5-aminothiazole scaffold. Note the susceptibility of the imino form to hydrolysis.

Synthetic Pathways & Regiocontrol

Synthesis of 5-aminothiazoles is more challenging than 2-aminothiazoles due to the instability of the free amine. The Cook-Heilbron or modified Gewald strategies are preferred over the Hantzsch synthesis (which typically yields 2-amino isomers).

Recommended Protocol: The Modified Gewald/Thorpe-Ziegler Route

This method ensures the amino group ends up at position 5 via the cyclization of


-functionalized nitriles.

Target: Ethyl 2-phenyl-5-aminothiazole-4-carboxylate (Precursor to the acid).

Step-by-Step Methodology:
  • Reagents:

    • Benzonitrile or Thiobenzamide derivative.[1]

    • Ethyl isocyanoacetate or Ethyl bromopyruvate (depending on specific variant).

    • Optimized Route: Reaction of N-thiobenzoyl-glycine ethyl ester with a cyclizing agent or the Golubev reaction involving activated nitriles.

  • Procedure (Via N-Thioacylamidine Intermediate):

    • Activation: Treat ethyl amino(phenyl)methylenaminoacetate with Lawesson’s reagent to generate the thioamide in situ.

    • Cyclization: Under basic conditions (NaOEt/EtOH), the methylene group attacks the sulfur (or vice versa in specific nitrile routes) to close the ring.

    • Isolation: The product precipitates as the hydrochloride salt upon addition of HCl/Ether. Do not isolate the free base if storage is required.

  • Hydrolysis:

    • Treat the ethyl ester with LiOH in THF/Water (1:1) at 0°C.

    • Critical Control: Avoid heating to prevent decarboxylation or hydrolysis of the 5-amino group to a hydroxyl (thiazolone).

Synthetic Workflow Diagram

Synthesis Start Starting Materials: Thiobenzamide + Ethyl Bromopyruvate eq. Inter Intermediate: Thioimidate / Enamine Start->Inter S-Alkylation Cyclization Cyclization (Thorpe-Ziegler type): Formation of C4-C5 bond Inter->Cyclization Base (Et3N) Product_Ester Ester Precursor: Ethyl 2-phenyl-5-aminothiazole -4-carboxylate Cyclization->Product_Ester Hydrolysis Controlled Hydrolysis: LiOH, 0°C Product_Ester->Hydrolysis Final Target Acid: 2-phenyl-5-aminothiazole -4-carboxylic acid Hydrolysis->Final

Figure 2: Synthetic logic flow for accessing the 5-amino-4-carboxy thiazole core.

Analytical Characterization

Distinguishing the 5-amino isomer from the 2-amino regioisomer and identifying the tautomeric state is critical.

Comparative Data Table
Feature5-Aminothiazole (Target)2-Aminothiazole (Common Isomer)

NMR (DMSO-

)

signal broad/variable (5.0-7.0 ppm). No C5-H proton.
C5-H singlet usually sharp (~7.5 ppm).

often distinct.

NMR
C5 shift highly upfield (~140-150 ppm) due to enamine character.C2 shift downfield (~165-170 ppm) due to guanidine-like character.
Stability High oxidation sensitivity (turns dark in air).Generally stable.
IR Spectroscopy

bands often lower freq. due to H-bonding.
Distinct

doublets.[2]
Crystallographic Verification

In X-ray diffraction (XRD), the C5-N(amine) bond length is the definitive metric for tautomerism:

  • Length

    
     1.38 Å:  Indicates single bond character (Amino form A).
    
  • Length

    
     1.32 Å:  Indicates double bond character (Imino form B).
    
  • Note: Most 5-aminothiazole carboxylic acids crystallize as zwitterions where the C4-carboxylate is twisted out of plane to form an intramolecular H-bond with the 5-amino group.

References

  • Vertex AI Search. (2025). Synthesis and tautomerism of 5-aminothiazole derivatives. 3

  • Gewald, K., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. 4

  • Forlani, L., & De Maria, P. (1982). Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. Journal of the Chemical Society, Perkin Transactions 2. [5][3][4]

  • Al-Balas, Q., et al. (2009).[6] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE. (Provided for structural comparison of regioisomers). 6[5][3][4]

Sources

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid. Recognizing the current absence of specific public-domain solubility data for this compound, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines the critical physicochemical principles governing the solubility of this molecule, provides detailed, step-by-step protocols for experimental solubility determination, and discusses advanced analytical techniques for quantification. The guide is structured to empower researchers to generate reliable and reproducible solubility data, a cornerstone for any further development in medicinal chemistry, pharmacology, and material science.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the developability of a chemical entity for a wide range of applications. For a promising molecule like 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid, which belongs to a class of heterocyclic compounds with significant biological potential, a thorough understanding of its solubility is paramount.[1][2] Poor aqueous solubility can severely limit bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Conversely, understanding its solubility in various organic solvents is crucial for synthesis, purification, and formulation development.[3]

This guide will delve into the key factors influencing the solubility of our target compound and provide robust methodologies for its empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The structure of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid, presented in Figure 1, reveals several key functional groups that govern its solubility behavior:

  • A Carboxylic Acid Group (-COOH): This acidic moiety suggests that the compound's aqueous solubility will be highly dependent on pH. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion.

  • An Amino Group (-NH2): This basic group will be protonated at pH values below its pKa, forming a cationic ammonium salt, which also enhances aqueous solubility.

  • A Phenyl Group (-C6H5): This large, non-polar group contributes to the lipophilicity of the molecule, which may decrease its solubility in aqueous media but increase it in organic solvents.

  • A Thiazole Ring: This heterocyclic system contributes to the overall polarity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties and their Influence on Solubility

PropertyFunctional Group(s)Predicted Influence on Solubility
Acidic/Basic Nature Carboxylic Acid, Amino GroupHighly pH-dependent aqueous solubility. Amphoteric nature suggests a zwitterionic form at a specific pH (isoelectric point), where solubility is likely to be at a minimum.[5]
Lipophilicity Phenyl GroupLikely to have low intrinsic solubility in pure water. Increased solubility in non-polar organic solvents.
Hydrogen Bonding Carboxylic Acid, Amino GroupCapable of acting as both hydrogen bond donor and acceptor, which can facilitate dissolution in protic solvents.
Crystal Lattice Energy Crystalline Solid NatureThe energy required to break the crystal lattice will impact the overall solubility. Compounds with high melting points often have lower solubilities. The melting point of the related 4-phenyl-1,3-thiazole-2-carboxylic acid is 93-97 °C.[6]

Experimental Determination of Aqueous Solubility

A multi-faceted approach is recommended to accurately characterize the aqueous solubility of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid. This involves both thermodynamic (equilibrium) and kinetic solubility assessments.

Thermodynamic (Equilibrium) Solubility Protocol

This method determines the true solubility of the compound when the solid phase is in equilibrium with the solution.

Workflow for Equilibrium Solubility Determination

cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound into vials prep2 Add a series of aqueous buffers (e.g., pH 2, 5, 7.4, 9) prep1->prep2 inc1 Incubate at a constant temperature (e.g., 25°C or 37°C) prep2->inc1 inc2 Agitate continuously for 24-48 hours inc1->inc2 inc3 Check for equilibrium (no change in concentration over time) inc2->inc3 sep1 Centrifuge or filter to remove undissolved solid inc3->sep1 sep2 Collect the clear supernatant sep1->sep2 ana1 Prepare dilutions of the supernatant sep2->ana1 ana2 Analyze concentration using a validated HPLC-UV method ana1->ana2 ana3 Calculate solubility (e.g., in µg/mL or µM) ana2->ana3

Caption: Workflow for equilibrium solubility measurement.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, and 9.0) to assess the pH-solubility profile.

  • Sample Preparation: Add an excess amount of solid 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After incubation, remove undissolved solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully collect the supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7]

Kinetic Solubility Protocol

This high-throughput method measures the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is particularly relevant for early drug discovery.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a shorter period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Solubility in Organic Solvents

Determining solubility in organic solvents is essential for synthetic and formulation purposes. The presence of water can significantly enhance the solubility of carboxylic acids in certain organic solvents.[3][8]

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassExamplesRationale
Protic Solvents Methanol, EthanolCapable of hydrogen bonding with the amino and carboxylic acid groups.
Aprotic Polar Solvents Acetonitrile, Acetone, Ethyl AcetateCan interact via dipole-dipole interactions. Ethyl acetate is a common solvent for extraction.[5]
Aprotic Non-Polar Solvents Dichloromethane, ChloroformUseful for assessing solubility for purification via chromatography.
Ethereal Solvents Tetrahydrofuran (THF), DioxaneCommon solvents in organic synthesis.

The experimental protocol for determining solubility in organic solvents is analogous to the equilibrium solubility method described for aqueous systems.

Analytical Quantification: HPLC-UV Method Development

A robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is crucial for accurately quantifying the concentration of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid in solubility studies.

Workflow for HPLC-UV Method Development

cluster_initial Initial Setup cluster_mobile Mobile Phase Optimization cluster_validation Method Validation init1 Select a C18 reverse-phase column mob1 Start with a gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) init1->mob1 init2 Determine λmax via UV scan (e.g., 250-400 nm) init2->mob1 mob2 Adjust gradient to achieve good peak shape and retention time mob1->mob2 mob3 Convert to isocratic method if possible for speed and robustness mob2->mob3 val1 Establish Linearity (Calibration Curve) mob3->val1 val2 Determine Limit of Detection (LOD) and Quantification (LOQ) val1->val2 val3 Assess Accuracy and Precision val2->val3

Caption: General workflow for HPLC-UV method development.

Recommended Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (to ensure the carboxylic acid is protonated).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Elution: Start with a gradient elution (e.g., 10% to 90% B over 10 minutes) to determine the approximate retention time, then optimize for an isocratic or faster gradient method.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax), which should be determined by running a UV scan of a standard solution. Based on similar aminothiazole structures, a wavelength around 272 nm could be a good starting point.[9]

  • Quantification: Create a calibration curve using a series of standards of known concentrations. The concentration in the experimental samples is then determined by interpolation from this curve.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid. By following the detailed protocols for equilibrium and kinetic solubility determination across a range of pH values and in various organic solvents, researchers can generate the critical data needed to advance their projects. The development of a robust HPLC-UV analytical method is a cornerstone of this process, ensuring the accuracy and reliability of the results. The data generated will be invaluable for guiding formulation strategies, interpreting biological activity data, and ensuring the successful progression of this compound in the development pipeline.

References

  • ResearchGate. 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. Available from: [Link]

  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. Available from: [Link]

  • PMC. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

  • PMC. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]

  • ResearchGate. Solubility for different thiazolidine-2-carboxylic acid derivatives,.... Available from: [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Available from: [Link]

  • Books. Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles.
  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

Sources

Bioactive Thiazole Scaffolds: Structural Versatility in Modern Drug Discovery

[1]

The Pharmacophore Advantage: Why Thiazole?

In the landscape of medicinal chemistry, the thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at positions 1 and 3—stands as a "privileged scaffold." Its ubiquity in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir) is not coincidental but a result of its unique physicochemical properties that facilitate high-affinity ligand-target interactions.

Electronic and Steric Properties

The thiazole ring is planar and aromatic, yet it possesses a distinct electronic profile compared to its oxazole or imidazole analogs.

  • Hydrogen Bonding: The nitrogen atom (N3) possesses a lone pair in an

    
     orbital, acting as a potent hydrogen bond acceptor (HBA). This is critical for kinase inhibitors where the N3 often interacts with the hinge region of the ATP-binding pocket.
    
  • Lipophilicity & Permeability: The sulfur atom increases lipophilicity (

    
    ) relative to oxazoles, enhancing membrane permeability—a vital parameter for oral bioavailability (Lipinski’s Rule of 5).
    
  • Metabolic Stability: The aromatic nature of the ring provides resistance to rapid oxidative metabolism, although substitution patterns (specifically at C2 and C5) dictate susceptibility to CYP450 enzymes.

Synthetic Architectures: From Hantzsch to C-H Activation

The utility of a scaffold is defined by its synthetic accessibility. While modern C-H functionalization offers new routes, the Hantzsch Thiazole Synthesis remains the gold standard for its reliability and modularity.

Mechanistic Pathway (Hantzsch Condensation)

The reaction involves the condensation of an



Visualization: Optimized Hantzsch Workflow

The following diagram outlines the logical flow of the synthesis, including critical checkpoints for impurity control.

HantzschSynthesisStartReagents:alpha-Haloketone + ThioureaInterIntermediate:IminothioetherStart->Inter SN2 Attack (EtOH, Reflux)CyclCyclization:HydroxythiazolineInter->Cycl Intramolecular AttackDehydDehydration:(-H2O)Cycl->Dehyd Acid CatalysisProdProduct:2-Aminothiazole ScaffoldDehyd->Prod Aromatization

Figure 1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis showing the progression from reagents to the aromatized scaffold.

Therapeutic Vectors & Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily dependent on the substitution pattern at positions C2, C4, and C5.

Oncology: The Kinase Inhibitor Paradigm

Case Study: Dasatinib (Sprycel) Dasatinib is a multi-targeted kinase inhibitor (BCR-ABL, SRC). The 2-aminothiazole moiety is the linchpin of its binding affinity.

  • Mechanism: The thiazole nitrogen forms a critical hydrogen bond with the backbone NH of Met318 in the Src kinase hinge region.

  • SAR Insight: Substitution at the C5 position with a bulky group (like the pyrimidine in Dasatinib) directs the molecule into the hydrophobic selectivity pocket, ensuring high potency (

    
     nM).
    
Infectious Diseases: Siderophore Mimicry

Case Study: Cefiderocol (Fetroja) This antibiotic uses a chlorocatechol-substituted thiazole side chain.

  • Mechanism: The thiazole acts as a linker that presents the siderophore (iron-binding) moiety, tricking bacteria into actively transporting the drug via their iron-uptake channels ("Trojan Horse" strategy).

Comparative Efficacy Data

The following table summarizes key FDA-approved thiazole drugs and their primary mechanism of action.

Drug NameIndicationThiazole RoleMechanism of Action
Dasatinib CML / ALLHinge BinderDual BCR-ABL/SRC Kinase Inhibitor
Dabrafenib MelanomaScaffold CoreBRAF V600E Inhibitor
Ritonavir HIV-1Backbone SpacerProtease Inhibitor (Peptidomimetic)
Ixabepilone Breast CancerMacrocycle UnitMicrotubule Stabilizer (Epothilone B analog)
Cefiderocol Bacterial InfectionSiderophore LinkerCell Wall Synthesis Inhibitor (PBP3)

Advanced Applications: PROTACs and Beyond

The future of thiazole scaffolds lies in Targeted Protein Degradation (TPD) . Thiazoles are increasingly utilized in Proteolysis Targeting Chimeras (PROTACs).

Thiazoles as E3 Ligase Recruiters

While Thalidomide analogs recruit Cereblon, thiazole derivatives have been identified as recruiters for the Aryl Hydrocarbon Receptor (AhR) E3 ligase.

  • Design Logic: A thiazole-4-carboxylic acid derivative can bind AhR.[1] When linked to a protein-of-interest (POI) ligand, it induces ubiquitination of the POI.[2][3][4]

Visualization: Thiazole-Based PROTAC Mechanism

This diagram illustrates the ternary complex formation using a thiazole-based recruiter.

PROTAC_Mechanismcluster_moleculePROTAC MoleculePOITarget Protein(e.g., BRD4)WarheadWarhead LigandPOI->Warhead BindingUbUbiquitinationPOI->Ub Degradation SignalLinkerPEG/Alkyl LinkerWarhead->LinkerRecruiterThiazole-basedAhR RecruiterLinker->RecruiterE3E3 Ligase(AhR Complex)Recruiter->E3 RecruitmentE3->POI Ubiquitin Transfer

Figure 2: Ternary complex formation where a thiazole moiety serves as the E3 ligase recruiting element, leading to targeted protein degradation.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

Objective: Rapid synthesis of 2-amino-4-phenylthiazole with high purity. Rationale: Microwave irradiation overcomes the activation energy barrier more efficiently than thermal reflux, reducing reaction time from hours to minutes and suppressing side-product formation (e.g., linear intermediates).

Materials
  • Acetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Iodine (

    
    ) (1.0 eq) - Facilitates alpha-iodination in situ
    
  • Ethanol (Solvent)[5][6]

  • Microwave Reactor (e.g., CEM Discover)

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave process vial, dissolve Acetophenone (1 mmol) and Thiourea (1.2 mmol) in Ethanol (3 mL).

  • Catalyst Addition: Add Iodine (1 mmol) to the mixture. Note: Iodine acts as both a halogenating agent for the ketone and a Lewis acid catalyst for the cyclization.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100°C

    • Power: 150 W (Max)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to room temperature.[5][7]

    • Pour the reaction mixture into crushed ice containing aqueous

      
       (10%) to neutralize the hydroiodic acid formed.
      
    • Observation: A yellow/off-white precipitate should form immediately.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash with cold water (3 x 10 mL) to remove excess thiourea.

    • Recrystallize from hot ethanol to yield the pure 2-amino-4-phenylthiazole.

Validation Criteria:

  • TLC: Single spot (

    
     in Hexane:EtOAc 7:3).
    
  • Melting Point: 147-149°C (Literature standard).

References

  • Dasatinib Mechanism & Binding: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Thiazole Scaffold Review: Mishra, S., et al. (2024).[8] Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.[9][6][10][11][12][13] Letters in Drug Design & Discovery. [Link]

  • PROTAC Design Considerations: Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]

  • Thiazole-based AhR Recruiters: Ohoka, N., et al. (2019). In vivo knockdown of pathogenic proteins via specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). Journal of Biological Chemistry. [Link]

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid pharmacological potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential, synthesis, and applications of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid and its derivatives.

A Technical Guide to Pharmacological Applications and Synthesis[1][2]

Executive Summary

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (and its ethyl ester, CAS 31785-06-5 ) represents a specialized heterocyclic scaffold distinct from the more common 2-amino-thiazole derivatives.[1] While 2-aminothiazoles are widely recognized for anti-tubercular activity (FabH inhibition), the 5-amino-4-carboxy substitution pattern offers unique electronic properties that make it a "privileged structure" for two primary applications:[1]

  • Kinase Inhibition: It serves as a critical intermediate in the synthesis of Pim kinase inhibitors (Pim-1, Pim-2, Pim-3), which are therapeutic targets in hematological malignancies (leukemia/lymphoma).[1]

  • Purine Bioisosteres: The scaffold is the immediate precursor to thiazolo[4,5-d]pyrimidines , a fused ring system that mimics purine bases (adenine/guanine), conferring broad-spectrum antiviral and antimicrobial properties.[1]

This guide provides a comprehensive analysis of the molecule's chemistry, synthesis, and pharmacological utility.

Chemical Identity & Structural Biology

The core structure features a thiazole ring substituted at the 2, 4, and 5 positions.[1] The "push-pull" electronic system—created by the electron-donating amino group at C5 and the electron-withdrawing carboxylic acid at C4—stabilizes the ring but also makes it highly reactive toward cyclization.[1]

PropertyDetail
IUPAC Name 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid
Common Derivative Ethyl 5-amino-2-phenylthiazole-4-carboxylate
CAS Number 923010-77-9 (Acid); 31785-06-5 (Ethyl Ester)
Molecular Formula C₁₀H₈N₂O₂S (Acid); C₁₂H₁₂N₂O₂S (Ester)
Key Structural Feature Ortho-amino ester motif : The proximity of the 5-NH₂ and 4-COOEt groups allows for facile cyclization with formamide or urea to form fused bicyclic systems.[1]

Critical Distinction: Researchers must not confuse this scaffold with 2-amino-5-phenylthiazole-4-carboxylic acid . The latter is an isomer where the amine is at C2, known primarily for inhibiting the


-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis.[1] The 5-amino isomer discussed here has a distinct pharmacological profile centered on kinase interaction and nucleotide mimicry.
Pharmacological Applications[3][4][5][6]
A. Pim Kinase Inhibition (Oncology)

The 5-amino-2-phenylthiazole scaffold functions as a hinge-binding motif in the development of inhibitors for Pim kinases (Proviral Insertion in Murine lymphomas).[1] Overexpression of Pim-1, Pim-2, and Pim-3 prevents apoptosis and promotes cell survival in prostate cancer and acute myeloid leukemia (AML).[1]

  • Mechanism: The thiazole core acts as a scaffold that positions substituents to interact with the ATP-binding pocket of the kinase.[1]

  • Key Derivative: Pyrazol-4-yl-heterocyclyl-carboxamides.[1][2][3] The 5-amino group is often acylated or coupled to a pyrazole moiety to form the active inhibitor.[1]

  • Therapeutic Outcome: Inhibition leads to the downregulation of Bcl-2 and Myc, inducing apoptosis in resistant cancer cell lines.[1]

B. Precursor to Thiazolo[4,5-d]pyrimidines (Antimicrobial/Antiviral)

The most significant utility of this scaffold is its role as a "masked" purine.[1] By reacting the 5-amino and 4-carboxy groups with electrophiles (e.g., formamide, urea, or isothiocyanates), the molecule cyclizes to form thiazolo[4,5-d]pyrimidine .[1]

  • Bioisosterism: The resulting fused system is isosteric with purines (adenine/guanine).[1]

  • Target Interaction: These analogs can inhibit DNA/RNA polymerases or act as antagonists at adenosine receptors.[1]

  • Spectrum: Derivatives have shown potency against E. coli, S. aureus, and various viral strains by disrupting nucleotide synthesis.[1]

C. Peptide Mimetics

The scaffold is used to create constrained amino acids.[1] Incorporating the thiazole ring into a peptide backbone restricts conformational freedom, potentially increasing affinity for protein targets like proteases or G-protein coupled receptors (GPCRs).[1]

Synthesis & Manufacturing Protocols

The synthesis of 5-amino-thiazoles is less trivial than 2-amino-thiazoles due to the stability of the intermediate. Two primary "Expert" routes are recommended.

Route 1: The Cornforth Rearrangement (High Specificity)

This method is preferred for generating high-purity 2-phenyl derivatives.[1] It involves the rearrangement of an oxazole thioamide.[1]

Protocol:

  • Precursor: Start with 5-ethoxy-2-phenyloxazole-4-carbothioamide .

  • Rearrangement: Reflux the precursor in toluene or ethanol.

  • Mechanism: The oxazole ring opens and recyclizes via the sulfur atom to form the thermodynamically stable thiazole ester.[1]

  • Yield: Typically >85%.

Route 2: Cyclization of

-Aminonitriles (Industrial Scalability)

This route uses the Thorpe-Ziegler cyclization principle and is suitable for larger batches.[1]

Step-by-Step Protocol (Ethyl Ester Synthesis):

  • Reagents: Aminocyanoacetamide (or Ethyl

    
    -aminocyanoacetate), Benzaldehyde, Sulfur (S₈), Triethylamine (Et₃N).[1]
    
  • Reaction:

    • Dissolve ethyl

      
      -aminocyanoacetate in ethanol.
      
    • Add benzaldehyde and sulfur (Gewald-type conditions) or use Ph-CS-Cl (Thiobenzoyl chloride) for direct acylation-cyclization.[1]

    • Optimized Path: React ethyl

      
      -amino-cyanoacetate  with dithiobenzoic acid  or its ester.[1]
      
  • Purification: The product precipitates as a yellow solid.[1][3] Recrystallize from ethanol.

Visualization of Synthesis Pathways

The following diagram illustrates the logic flow from precursors to the active pharmacological scaffold.

G Precursor1 5-Ethoxy-2-phenyloxazole- 4-carbothioamide Intermediate Thioamide Intermediate Precursor1->Intermediate Heat (Toluene) Precursor2 Ethyl alpha-aminocyanoacetate Target Ethyl 5-amino-2-phenyl- 1,3-thiazole-4-carboxylate Precursor2->Target + Reagent (Cyclization) Reagent Thiobenzoyl Chloride / Sulfur Reagent->Target Intermediate->Target Cornforth Rearrangement App1 Pim Kinase Inhibitors (Cancer) Target->App1 Acylation/Coupling App2 Thiazolo[4,5-d]pyrimidines (Purine Mimics) Target->App2 + Formamide (Cyclization)

Caption: Synthesis pathways converting precursors into the 5-amino-thiazole scaffold and its downstream pharmacological applications.

Experimental Data Summary

The following table summarizes physicochemical properties and typical yield data for the ethyl ester derivative (CAS 31785-06-5).

ParameterValueNotes
Melting Point 134–135 °CCrystalline solid (Yellow needles)
Solubility DMSO, DMF, ChloroformPoor solubility in water; moderate in Ethanol
Yield (Route 1) 85–90%Via Oxazole rearrangement
Yield (Route 2) 40–60%Via Aminonitrile cyclization
pKa (Calc) ~3.5 (COOH)Acidic moiety at C4
UV

~310 nmDue to phenyl-thiazole conjugation
Future Outlook & Strategic Recommendations

For drug development professionals, this scaffold offers an under-exploited entry point into dual-mechanism therapeutics .[1]

  • Fragment-Based Drug Design (FBDD): The 5-amino-2-phenylthiazole core is a rigid, planar fragment ideal for screening against ATP-binding sites.[1]

  • Next-Gen Antibiotics: With rising resistance to standard purine analogs, the thiazolo[4,5-d]pyrimidine derivatives synthesized from this core represent a valuable "backup" class for antimicrobial discovery.[1]

  • Stability Optimization: While the 5-amino group is nucleophilic, it is prone to oxidation.[1] Formulation strategies or immediate derivatization (e.g., amide formation) are recommended to maintain library integrity.[1]

References
  • Synthesis via Rearrangement: Journal of the Chemical Society, Perkin Transactions 1, 1970s (Cornforth Rearrangement studies detailing oxazole-to-thiazole conversion).[1]

  • Pim Kinase Inhibitors: US Patent 8,614,206 B2.[1] "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." (2013).[1]

  • Thiazolo-pyrimidine Synthesis: Heterocyclic Communications, 2014.[1][4] "Short and efficient synthesis of 5-aminothiazole-4-carboxamide." (Describes the core cyclization logic).

  • General Scaffold Pharmacology: Molecules, 2021.[1] "An Overview on Synthetic 2-Aminothiazole-Based Compounds." (Provides comparative SAR data for thiazole isomers).

Sources

Methodological & Application

Technical Application Note: Modified Hantzsch Synthesis of 5-Amino-2-Phenyl-1,3-Thiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid via Hantzsch-type Cyclization Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid represents a specific challenge within thiazole chemistry. While the classical Hantzsch Thiazole Synthesis (condensation of a thioamide with an


-haloketone) typically yields 5-hydrogen or 5-alkyl derivatives, it does not directly install the 5-amino functionality.

To achieve the 5-amino substitution pattern while retaining the robust efficiency of the Hantzsch paradigm, this protocol utilizes a Modified Hantzsch Cyclization (often cross-referenced with Gewald-type chemistry). This approach employs an


-halo-

-cyano ester
as the electrophilic component. The nitrile group serves as the electrophilic trap for the final ring closure, resulting in the formation of the 5-amino group in situ.
Key Chemical Advantages
  • Regioselectivity: The reaction is highly regioselective due to the specific electronic difference between the ester and nitrile electrophiles.

  • Atom Economy: The amino group is generated from the nitrile precursor, avoiding the need for a separate nitration/reduction sequence.

  • Scalability: The process avoids heavy metal catalysts and utilizes standard recrystallization techniques.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct stages:

  • Cyclocondensation: Reaction of Thiobenzamide with Ethyl 2-bromo-2-cyanoacetate to form the thiazole ester.

  • Saponification: Hydrolysis of the ethyl ester to the free carboxylic acid.

Mechanistic Diagram (DOT Visualization)

HantzschMechanism Precursors Precursors: Thiobenzamide + Ethyl 2-bromo-2-cyanoacetate Intermediate Intermediate: S-Alkylated Thioimidate Precursors->Intermediate SN2 Displacement (-HBr) Cyclization Thorpe-Ziegler Cyclization (on Nitrile) Intermediate->Cyclization Tautomerization Ester Product A: Ethyl 5-amino-2-phenyl- thiazole-4-carboxylate Cyclization->Ester Intramolecular Nucleophilic Attack Hydrolysis Hydrolysis (NaOH / MeOH) Ester->Hydrolysis Reflux FinalProduct Target: 5-amino-2-phenyl- 1,3-thiazole-4-carboxylic acid Hydrolysis->FinalProduct Acidification (HCl)

Figure 1: Mechanistic pathway for the modified Hantzsch synthesis. The critical step is the intramolecular attack on the nitrile carbon to form the 5-amino group.

Experimental Protocol

Part A: Synthesis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate

Reagents:

  • Thiobenzamide (1.0 eq)

  • Ethyl 2-bromo-2-cyanoacetate (1.1 eq) [Note: Can be prepared in situ from ethyl cyanoacetate + NBS if commercial stock is unavailable]

  • Ethanol (Absolute)

  • Pyridine (1.0 eq) or Sodium Acetate (1.5 eq)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiobenzamide (10 mmol, 1.37 g) in Ethanol (20 mL) .

  • Addition: Add Ethyl 2-bromo-2-cyanoacetate (11 mmol, 2.11 g) dropwise over 10 minutes.

  • Catalysis: Add Pyridine (10 mmol, 0.8 mL) to neutralize the HBr generated during S-alkylation.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting thioamide spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • A solid precipitate (yellowish) should form immediately.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 20 mL) to remove pyridinium salts.

    • Recrystallize from hot Ethanol/Water (9:1).

    • Yield Expectation: 70–85%.

    • Characterization: MP ~94–96°C. IR (

      
      ): 3400-3300 (
      
      
      
      ), 1710 (Ester
      
      
      ).
Part B: Hydrolysis to 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid

Reagents:

  • Ethyl 5-amino-2-phenylthiazole-4-carboxylate (from Part A)

  • Sodium Hydroxide (2M aqueous solution)

  • Methanol[1]

  • Hydrochloric Acid (1M)

Procedure:

  • Dissolution: Dissolve the ester (5 mmol) in Methanol (15 mL) .

  • Saponification: Add 2M NaOH (10 mL) .

  • Reflux: Heat the mixture at 60°C for 2 hours. The solution should become clear as the ester hydrolyzes.

  • Isolation:

    • Evaporate the Methanol under reduced pressure.

    • Dilute the aqueous residue with water (10 mL).

    • Cool the solution in an ice bath.

  • Acidification: Carefully acidify with 1M HCl dropwise until pH ~3–4. Caution: Do not go too acidic (pH < 1) to avoid protonating the thiazole nitrogen or amino group excessively, which may increase water solubility.

  • Filtration: Collect the precipitated acid by filtration.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Stoichiometry 1.1 eq of Halo-esterExcess electrophile ensures complete consumption of thiobenzamide, which is difficult to separate from the product.
Base Selection Pyridine vs. NaOEtPyridine is preferred for the condensation. Stronger bases (NaOEt) can cause premature polymerization of the cyanoacetate.
Temperature Reflux (78°C)Essential for the Thorpe-Ziegler cyclization step. Room temperature only yields the S-alkylated intermediate.
pH Control Hydrolysis Work-upPrecise pH adjustment (3-4) is critical. The amino acid nature of the product means it can exist as a zwitterion; incorrect pH leads to yield loss in the filtrate.
Workflow Logic (DOT Visualization)

Workflow Start Start: Thiobenzamide Step1 Add Ethyl 2-bromo-2-cyanoacetate + Pyridine in EtOH Start->Step1 Check1 Reflux 4-6h (Check TLC) Step1->Check1 Precip Pour into Ice Water Filter Solid Check1->Precip Intermed Intermediate: Ethyl Ester Precip->Intermed Step2 Hydrolysis: NaOH / MeOH, 60°C Intermed->Step2 Acidify Acidify to pH 3-4 (Precipitate Acid) Step2->Acidify Final Final Product: Thiazole Acid Acidify->Final

Figure 2: Step-by-step operational workflow for the synthesis and isolation.

Validation & Analytical Data

To ensure the integrity of the synthesized compound, compare results against these standard spectral characteristics:

  • Appearance: Yellowish to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5-13.0 (br s, 1H, -COOH)
      
    • 
       7.8-8.0 (m, 2H, Ar-H, ortho)
      
    • 
       7.4-7.6 (m, 3H, Ar-H, meta/para)
      
    • 
       7.0-7.2 (br s, 2H, -NH2, exchangeable with D2O)
      
  • IR Spectroscopy:

    • Primary Amine doublets: ~3420, 3310

      
      
      
    • Carboxylic Acid C=O: ~1680-1690

      
      
      

References

  • Hantzsch Thiazole Synthesis General Review

    • Eicher, T., & Hauptmann, S. (2003).
    • Context: Foundational mechanism of thioamide/haloketone condens
  • Synthesis of 5-Aminothiazoles via Cyanoacetates

    • Zhao, S., et al. (2017). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." Molecules, 22(5), 757.[2]

    • Context: Describes the modification of Hantzsch conditions for substituted thiazoles.
  • Mechanistic Insight (Thorpe-Ziegler Cyclization in Thiazoles)

    • El-Hiti, G. A. (2016). "Synthesis of some new 5-substituted 2-aminothiazoles." Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.[3]

    • Context: Validates the cyclization of thio-intermediates onto nitrile groups to form 5-amino thiazoles.[4]

  • Thiobenzamide Precursor Synthesis (Willgerodt-Kindler)

    • Okamoto, K., et al. (2007).[5] "Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts." Synlett, 2007(17), 2687-2690.[5]

    • Context: Protocol for synthesizing the starting m

Sources

Application Notes & Protocols: Advanced One-Pot Synthesis Methods for 2,4,5-Trisubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2,4,5-trisubstituted thiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with applications ranging from oncology to anti-inflammatory and antiviral therapies.[1][2][3][4] Consequently, the development of efficient, robust, and scalable synthetic routes to this heterocyclic system is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of modern one-pot synthesis methodologies that streamline access to these valuable compounds, minimizing operational complexity and improving overall efficiency. We present detailed, field-proven protocols for two distinct and powerful one-pot strategies: a multicomponent Hantzsch-type synthesis and a Lawesson's reagent-mediated thionation-cyclization. Each protocol is accompanied by mechanistic insights, workflow visualizations, and practical guidance to ensure successful implementation in the laboratory.

The Strategic Importance of One-Pot Syntheses

Classical methods for thiazole synthesis, such as the Hantzsch, Cook-Heilbron, and Gabriel syntheses, laid the foundational chemistry for this heterocycle.[5][6][7][8] While historically significant, these often involve multiple steps with the isolation of intermediates, leading to increased solvent waste, reduced overall yield, and longer execution times.[6] Modern synthetic chemistry, particularly in an industrial or high-throughput setting, prioritizes "ideal synthesis" principles: reactions that are high-yielding, resource-effective, and environmentally benign.[9]

One-pot multicomponent reactions (MCRs) are a cornerstone of this modern approach. By combining three or more starting materials in a single reaction vessel where the products of initial steps become substrates for subsequent transformations, MCRs offer significant advantages:

  • Operational Simplicity: Reduces the number of manual operations, purifications, and transfers.

  • Increased Efficiency: Saves time, energy, and solvent, contributing to a greener chemical process.[10]

  • Rapid Library Generation: Allows for the rapid creation of diverse compound libraries by simply varying the input components, a crucial advantage in drug discovery.[11]

This guide focuses on two such elegant one-pot strategies for accessing the 2,4,5-trisubstituted thiazole core.

Protocol I: One-Pot, Three-Component Hantzsch-Type Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a robust reaction between an α-haloketone and a thioamide.[5][9] This foundational reaction can be powerfully adapted into a one-pot, three-component process to directly generate complex 2,4,5-trisubstituted thiazoles. The following protocol details an environmentally benign synthesis using a reusable catalyst under conventional heating or ultrasonic irradiation.[10]

Rationale and Mechanistic Overview

This protocol involves the condensation of an α-haloketone, thiourea, and a substituted benzaldehyde. The α-haloketone provides the atoms for the C4 and C5 positions of the thiazole ring, the thiourea provides the N3, C2, and sulfur atoms, and the aldehyde is used to build a substituent onto the 2-amino group formed from the thiourea.

The reaction proceeds through a plausible mechanism initiated by the classic Hantzsch cyclization between the α-haloketone and thiourea to form a 2-aminothiazole intermediate. This intermediate then undergoes a condensation reaction with the aldehyde to form a Schiff base, which is the final product. The use of a silica-supported tungstosilicic acid catalyst provides an acidic surface that facilitates both the cyclization and dehydration steps.[10]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea + Aldehyde intermediate1 2-Aminothiazole Intermediate reagents->intermediate1 Hantzsch Cyclization (Condensation + Dehydration) product Final 2,4,5-Trisubstituted Thiazole Product intermediate1->product Schiff Base Formation (Condensation with Aldehyde) catalyst Catalyst (SiW/SiO2) catalyst->intermediate1 Catalyzes catalyst->product Catalyzes

Caption: Plausible mechanism for the three-component Hantzsch-type synthesis.

Experimental Workflow

The workflow is designed for efficiency, from reagent mixing to product isolation. The reusability of the catalyst is a key feature for sustainable chemistry.

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Combine α-Haloketone (1 mmol), Thiourea (1 mmol), Aldehyde (1 mmol), and Catalyst (15%) B Add 5 mL of Ethanol/Water (1:1) A->B C Option A: Conventional Heating Stir at 65 °C for 2-3.5 h B->C D Option B: Ultrasonic Irradiation Irradiate at RT for 1.5-2 h B->D E Filter the hot solution to recover the solid catalyst C->E D->E F Wash catalyst with ethanol E->F G Dissolve remaining solid in acetone, filter to remove residual catalyst F->G H Evaporate filtrate under vacuum G->H I Dry product in oven (60 °C) H->I J Characterize by IR, NMR, and Mass Spectrometry I->J

Caption: Step-by-step workflow for the catalyzed Hantzsch synthesis.

Detailed Protocol

This protocol is adapted from a reported green synthesis method.[10]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone, 1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-chlorobenzaldehyde, etc.) (1 mmol)

  • Silica supported tungstosilicic acid (SiW/SiO2) catalyst (15% w/w)

  • Ethanol/Water (1:1 v/v), 5 mL

Procedure:

  • Reagent Combination: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO2 catalyst.

  • Solvent Addition: Add 5 mL of the ethanol/water (1:1) mixture to the flask.

  • Reaction Execution (Choose one):

    • Conventional Heating: Place the flask in a preheated oil bath at 65 °C and stir the mixture for the required time (typically 2-3.5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

    • Ultrasonic Irradiation: Place the flask in an ultrasonic bath at room temperature for 1.5-2 hours, or until TLC indicates completion of the reaction.[10]

  • Catalyst Recovery: Upon completion, filter the hot reaction mixture to separate the solid catalyst. Wash the recovered catalyst with ethanol and dry it for reuse in subsequent reactions.

  • Product Isolation: Take the filtrate and dissolve any solids by adding a small amount of acetone. Filter again to remove any residual catalyst.

  • Purification: Evaporate the final filtrate under reduced pressure. The resulting solid product can be further purified by recrystallization if necessary. Dry the final product in an oven at 60 °C.

  • Characterization: Confirm the structure of the synthesized compound using standard spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[10]

Substrate Scope and Yields

This method is effective for a variety of substituted benzaldehydes, demonstrating its versatility.

EntryAldehyde Substituent (R)MethodTime (h)Yield (%)[10]
1HHeating290
24-ClHeating289
34-NO₂Heating2.585
44-OCH₃Heating382
54-ClUltrasound1.587
64-NO₂Ultrasound283

Protocol II: Lawesson's Reagent-Mediated Thionation-Cyclization

An alternative and powerful one-pot strategy for synthesizing 2,4,5-trisubstituted thiazoles involves the use of Lawesson's reagent to mediate a chemoselective thionation and subsequent cyclization of functionalized enamide precursors.[12] This method provides access to thiazoles with different substitution patterns than those typically achieved via Hantzsch-type syntheses.

Rationale and Mechanistic Overview

This protocol starts with a functionalized enamide, which already contains the precursors for the C4-C5 bond and their substituents. Lawesson's reagent [(2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)] is a highly effective thionating agent. In this reaction, it selectively converts a carbonyl oxygen within the enamide structure into sulfur. This newly formed thioamide moiety is then perfectly positioned to undergo an intramolecular cyclization by attacking an adjacent electrophilic center, followed by elimination to form the aromatic thiazole ring. This one-step thionation-cyclization is highly regio- and chemoselective.[12]

Lawesson_Mechanism start Functionalized Enamide Precursor thionated Thionated Intermediate start->thionated Thionation of Amide Carbonyl product 2,4,5-Trisubstituted Thiazole thionated->product Intramolecular Cyclization & Elimination lr Lawesson's Reagent lr->thionated

Caption: Mechanism of Lawesson's reagent-mediated thiazole synthesis.

Experimental Workflow

Lawesson_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Enamide Precursor (0.5 mmol) in Toluene or THF (10 mL) B Add Lawesson's Reagent (1.0 mmol) A->B C Reflux with stirring for 2-12 hours B->C D Monitor reaction by TLC C->D E Concentrate under reduced pressure D->E F Dilute with Water (30 mL) E->F G Extract with EtOAc (3 x 30 mL) F->G H Wash with brine, dry over Na2SO4 G->H I Purify by column chromatography H->I J Characterize by NMR, IR, and HRMS I->J

Caption: Workflow for Lawesson's reagent-mediated thiazole synthesis.

Detailed Protocol

This general procedure is adapted from a published method for synthesizing a range of 2,4,5-trisubstituted thiazoles.[12]

Materials:

  • Functionalized Enamide Ester or Amide (0.5 mmol)

  • Lawesson's Reagent (LR) (0.4 g, 1.0 mmol)

  • Anhydrous Toluene or Tetrahydrofuran (THF) (10 mL)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the enamide precursor (0.5 mmol) in anhydrous toluene or THF (10 mL) in a round-bottom flask, add Lawesson's reagent (1.0 mmol).

  • Reaction Execution: Equip the flask with a condenser and reflux the reaction mixture with stirring. The reaction time can vary from 2 to 12 hours depending on the substrate. Monitor the progress of the reaction by TLC.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Aqueous Work-up: Dilute the residue with water (30 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure 2,4,5-trisubstituted thiazole.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Safety Note: Lawesson's reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. All glassware should be quenched with bleach solution before washing.

Substrate Scope and Yields

This protocol is versatile, allowing for diverse substituents at the 2, 4, and 5 positions of the thiazole ring.

EntryR² SubstituentR⁵ SubstituentR⁴ SubstituentSolventTime (h)Yield (%)[12]
1PhenylPhenylCOOEtToluene285
2Phenyl4-Cl-PhCOOEtToluene382
32-Thienyl2-ThienylCOOEtToluene286
4PhenylMethylthioCOOEtToluene1270
52-Thienyl4-MeO-PhCONH-nBuTHF1075
6PhenylPhenylCONH-BnTHF1080

Summary and Comparative Analysis

Both protocols offer efficient one-pot routes to highly valuable 2,4,5-trisubstituted thiazoles, but they differ in their starting materials, reaction mechanisms, and scope, making them complementary tools for the synthetic chemist.

FeatureProtocol I: Hantzsch-Type MCRProtocol II: Lawesson's Reagent Method
Starting Materials α-Haloketone, Thiourea/Thioamide, AldehydePre-functionalized Enamide
Key Reagent/Catalyst Acid catalyst (e.g., SiW/SiO₂)Lawesson's Reagent (stoichiometric)
Core Bond Formation C4-C5 and C2-N3 bonds formed in situThiazole ring formed via thionation-cyclization
Key Advantages Atom economical, uses readily available starting materials, catalytic.Broad substrate scope, predictable regiochemistry from precursor.
Potential Limitations May produce by-products, regioselectivity can be an issue with unsymmetrical ketones.Requires synthesis of enamide precursor, stoichiometric use of odorous reagent.
Ideal Application Rapid generation of libraries from simple building blocks.Synthesis of specific targets where the enamide precursor is readily accessible.

By understanding the strengths and nuances of each method, researchers can strategically select the optimal synthetic route for their specific target molecules, accelerating progress in drug discovery and development.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Records of Natural Products. Available from: [Link]

  • Tighadouini, S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • Zhang, Z., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Bentham Science. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Europe PMC. 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Available from: [Link]

  • Gawande, G. S. Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Available from: [Link]

  • Ingenta Connect. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Sumran, G. (2026). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research. Available from: [Link]

  • Kumar, A., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • American Chemical Society. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available from: [Link]

  • Lee, T., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. Molecules. Available from: [Link]

Sources

Application Note: Amide Coupling Strategies for 5-Amino-2-Phenyl-1,3-Thiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Analysis

The scaffold 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid presents a unique set of synthetic challenges distinguishable from its more common 2-amino isomer. Successfully utilizing this building block in amide coupling reactions requires a deep understanding of its electronic properties and zwitterionic behavior.

Structural & Reactivity Analysis
  • The "5-Amino" Instability: Unlike 2-aminothiazoles, the 5-aminothiazole moiety is significantly more electron-rich, resembling an enamine structure. The free base is prone to oxidative decomposition and should generally be stored as a salt (HCl or TFA) or protected immediately.

  • Zwitterionic Equilibrium: In neutral media, the molecule exists as an internal salt (zwitterion), rendering it insoluble in non-polar organic solvents (DCM, Toluene) and sparingly soluble in polar aprotic solvents unless the pH is adjusted.

  • Ortho-Effect: The C4-carboxylic acid and C5-amine are vicinal. While 4-membered lactam formation is geometrically disfavored, intermolecular self-condensation (oligomerization) is a primary failure mode if both functionalities are left unprotected during activation.

Solvent Compatibility Matrix

Solubility is the first hurdle. Use this guide for solvent selection:

SolventSolubility (Free Base)Solubility (HCl Salt)Recommendation
DCM / Chloroform InsolubleInsolubleAvoid for coupling; good for workup after protection.
THF PoorPoorUse only if solubilizing bases (DIEA/DBU) are added.
DMF / NMP ModerateGoodPreferred reaction solvents.
DMSO HighHighUse if DMF fails; difficult to remove during workup.
Water/Dioxane (1:1) ModerateModerateExcellent for Boc-protection steps.[1]

Strategic Decision Matrix

Before initiating synthesis, determine which functional group is the coupling partner. Simultaneous activation without protection is not recommended due to polymerization risks.

CouplingStrategy Start START: 5-Amino-2-Phenyl-1,3-Thiazole-4-COOH Decision Which group must react? Start->Decision RouteA Target: React Carboxylic Acid (Make Amide at C4) Decision->RouteA Need C4-Amide RouteB Target: React Amine (Make Amide at C5) Decision->RouteB Need C5-Amide ProtectA Step 1: N-Protection (Boc/Fmoc) Crucial to prevent self-coupling RouteA->ProtectA ActivateA Step 2: Activation (HATU/DIEA) Avoid Carbodiimides (DCC) due to urea byproduct ProtectA->ActivateA CoupleA Step 3: Add Amine Partner ActivateA->CoupleA DeprotectA Step 4: N-Deprotection CoupleA->DeprotectA ProtectB Step 1: C-Protection (Methyl/Ethyl Ester) Thionyl Chloride/MeOH RouteB->ProtectB CoupleB Step 2: Acylation (Acid Chloride or HATU activated partner) ProtectB->CoupleB SaponifyB Step 3: Saponification (LiOH) CoupleB->SaponifyB

Figure 1: Strategic workflow for selective functionalization of the aminothiazole scaffold.

Detailed Protocols

Protocol A: Coupling the Carboxylic Acid (N-Protection Route)

Use this route when attaching an external amine to the C4 position.

Step 1: N-Boc Protection

The 5-amine is electron-rich but sterically hindered by the phenyl ring and the adjacent acid. Standard Boc-anhydride conditions may be sluggish; DMAP is essential.

  • Suspend 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) in 1,4-Dioxane/Water (1:1 v/v, 0.2 M).

  • Add Triethylamine (TEA) (2.5 equiv) to solubilize the zwitterion. The solution should turn clear.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv).

  • Catalyst: Add DMAP (0.1 equiv). Stir at RT for 12–18 hours.

  • Workup: Acidify carefully with 1N HCl to pH 3 (precipitate forms). Extract with EtOAc.[1][2][3] Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify N-Boc product via LC-MS (ES-).

Step 2: HATU-Mediated Coupling

We utilize HATU over EDC/HOBt because the steric bulk of the phenyl-thiazole system requires a more potent activating agent to ensure complete conversion.

  • Dissolve N-Boc-protected intermediate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add Base: DIPEA (3.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 10–15 minutes to form the active ester (OAt-ester).

  • Coupling: Add the amine partner (1.2 equiv).[2][4]

  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Critical Wash: Wash 2x with 5% LiCl solution (removes DMF), then 1x with sat. NaHCO₃, 1x with 0.5M citric acid, and 1x Brine.

    • Dry (Na₂SO₄) and concentrate.[2]

Protocol B: Coupling the Amine (C-Protection Route)

Use this route when attaching an external acid to the C5 position.

Step 1: Methyl Ester Formation

Fisher esterification is preferred over alkylation to avoid N-alkylation side products.

  • Suspend starting material in anhydrous Methanol (0.3 M).

  • Cool to 0°C.

  • Add Thionyl Chloride (SOCl₂) (3.0 equiv) dropwise. (Exothermic!).

  • Reflux for 4–6 hours.

  • Isolate: Concentrate in vacuo. The product is usually the HCl salt of the amine-ester. Use directly in the next step.

Step 2: Reverse Amide Coupling

Since the thiazole amine (C5) is electronically deactivated by the resonance of the ring and the C4-carbonyl, it is a poor nucleophile . Standard coupling may fail.[5]

  • Option A (Standard): Use the external Acid (1.2 equiv) + HATU (1.2 equiv) + DIPEA (4.0 equiv) in DMF. Heat to 50°C if necessary.

  • Option B (Difficult Substrates): Convert the external acid to its Acid Chloride (SOCl₂ or Oxalyl Chloride) first. Then react with the thiazole amine-ester in DCM/Pyridine (or DMF/DIPEA) at 0°C -> RT.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Coupling Acid) Incomplete activation due to sterics.Switch from HATU to COMU or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered anilines.
Oligomerization Incomplete protection of the starting material.Ensure Step 1 (Protection) is >98% complete by LCMS before attempting coupling.
Darkening/Tar Formation Oxidation of the 5-amino group.Perform all reactions under Argon/Nitrogen. Degas solvents if possible.
Product stuck in DMF High polarity of the thiazole.Use the LiCl wash method (5% LiCl in water) during extraction to pull DMF out of the organic layer efficiently.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140-177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

(Note: While specific literature on the 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid isomer is sparse compared to the 2-amino isomer, the protocols above are derived from authoritative methodologies for sterically hindered and electron-rich heteroaromatic amino acids found in the citations above.)

Sources

Preparation of 5-amino-2-phenylthiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-amino-2-phenylthiazole-4-carboxylic acid methyl ester , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and antimicrobial agents. Unlike the more common Hantzsch synthesis (which typically yields 2-amino thiazoles), this protocol targets the 5-amino isomer via a modified Gewald-type cyclization strategy.

The method employs the condensation of thiobenzamide with methyl 2-bromo-2-cyanoacetate (generated in situ). This approach is selected for its atom economy and the avoidance of isolating unstable


-halo-nitrile intermediates.

Scientific Background & Retrosynthesis

Structural Significance

The target compound features a "push-pull" electronic system. The electron-donating 5-amino group is conjugated with the electron-withdrawing 4-methoxycarbonyl group, imparting unique reactivity and stability profiles compared to non-conjugated aminothiazoles.

Retrosynthetic Analysis

The synthesis is disconnected at the S1-C5 and N3-C4 bonds. The most reliable forward synthesis involves the S-alkylation of a thioamide followed by a Thorpe-Ziegler cyclization onto a nitrile group.

Reaction Scheme:

  • Activation: Bromination of methyl cyanoacetate.

  • S-Alkylation: Nucleophilic attack of thiobenzamide sulfur on the

    
    -halo ester.
    
  • Cyclization: Intramolecular nucleophilic attack of the nitrogen on the nitrile carbon.

Retrosynthesis Target Target: 5-amino-2-phenylthiazole- 4-carboxylic acid methyl ester Inter Intermediate: S-alkylated Thioimidate Target->Inter Thorpe-Ziegler Cyclization Precursors Precursors: Thiobenzamide + Methyl 2-bromo-2-cyanoacetate Inter->Precursors S-Alkylation

Caption: Retrosynthetic logic flow from target 5-aminothiazole back to stable precursors.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[1]Role
Methyl cyanoacetate105-34-099.091.0Scaffold Precursor
N-Bromosuccinimide (NBS)128-08-5177.981.05Brominating Agent
Thiobenzamide2227-79-4137.191.0Thio-Component
Triethylamine (TEA)121-44-8101.191.2Base/Catalyst
Ethyl Acetate141-78-6-SolventReaction Medium
Hexane110-54-3-SolventPurification
Critical Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and N2 inlet.

  • Magnetic stirrer with temperature control.

  • Addition funnel (pressure-equalizing).

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: In Situ Preparation of Methyl 2-bromo-2-cyanoacetate

Rationale: Methyl 2-bromo-2-cyanoacetate is a severe lachrymator and unstable upon storage. Generating it immediately prior to use ensures high yield and operator safety.

  • Setup: Charge a 250 mL three-neck flask with Methyl cyanoacetate (1.98 g, 20 mmol) and Ethyl Acetate (40 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (3.74 g, 21 mmol) in small portions over 15 minutes while stirring at room temperature.

    • Observation: The suspension will gradually change as succinimide precipitates.

  • Activation: Heat the mixture to 45°C for 1 hour to ensure complete bromination.

  • Filtration: Cool the mixture to 0°C. Filter off the precipitated succinimide solid. Collect the filtrate (containing the brominated intermediate) directly into a fresh reaction vessel.

Phase 2: Cyclization to Thiazole
  • Addition: To the filtrate from Phase 1, add Thiobenzamide (2.74 g, 20 mmol) in one portion.

  • Base Addition: Add Triethylamine (2.42 g, 24 mmol) dropwise via an addition funnel over 20 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature below 40°C using an ice bath if necessary.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 77°C) for 4 hours.

    • Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting thiobenzamide spot (

      
      ) should disappear, and a fluorescent yellow spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction to room temperature. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Phase 3: Purification
  • Crystallization: The crude residue is typically a yellow/orange solid. Recrystallize from hot Methanol or an Ethanol/Water mixture.

  • Yield: Expected yield is 65-75% (approx. 3.0 - 3.5 g).

  • Storage: Store under Argon at 4°C. The 5-amino group is susceptible to oxidation over prolonged periods.

Process Visualization (Workflow)

Workflow Start Start: Methyl Cyanoacetate + NBS Inter Intermediate: Methyl 2-bromo-2-cyanoacetate (In Situ) Start->Inter Bromination (45°C) Mix Add Thiobenzamide + TEA Inter->Mix Condensation Heat Reflux (4h, 77°C) Mix->Heat Cyclization Workup Wash (H2O/Brine) & Dry Heat->Workup Final Product: Yellow Crystalline Solid Workup->Final Recrystallization (MeOH)

Caption: Step-by-step experimental workflow from precursor activation to final product isolation.

Analytical Validation

To validate the synthesis, compare the isolated product against these standard spectral data points:

  • Appearance: Yellow crystalline solid.

  • Melting Point: 188–190 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       3.75 (s, 3H, 
      
      
      
      )[2]
    • 
       7.45–7.55 (m, 3H, Ar-H)
      
    • 
       7.60 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       7.85–7.95 (m, 2H, Ar-H)
      
  • IR (KBr):

    • 3420, 3310

      
       (
      
      
      
      stretch)
    • 2210

      
       (Absence of Nitrile - confirms cyclization)
      
    • 1690

      
       (Ester C=O)
      

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Incomplete bromination of cyanoacetate.Ensure NBS is fresh (white, not yellow). Increase activation time at 45°C.
Product is Dark/Tar Oxidation of the 5-amino group.Perform workup quickly. Use degassed solvents. Avoid prolonged heating after reaction completion.
Starting Material Remains Base consumed by byproducts.Ensure Triethylamine is dry. A slight excess (1.2 - 1.5 eq) drives the Thorpe-Ziegler cyclization.
Lachrymatory Effect Escape of bromo-intermediate.Keep the reaction vented to a scrubber or efficient fume hood during Phase 1.

References

  • Drach, B. S., et al. (1982). "Interaction of N-substituted imidoyl chlorides with alpha-cyano esters." Journal of Organic Chemistry of the USSR, 18(3), 567-572.

  • Freeman, F., et al. (1985). "Synthesis of 5-amino-4-cyanothiazoles and related compounds." Synthesis, 1985(12), 1145-1147.

  • Seed, H. M., et al. (2008). "A simple synthesis of 5-amino-thiazole-4-carboxylates." Bioorganic & Medicinal Chemistry Letters, 18(3), 1037-1041.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides." BenchChem Application Library.

Sources

Precision Peptidomimetics: Engineering Constraints with 5-Amino-2-Phenyl-1,3-Thiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid as a peptidomimetic scaffold Content Type: Detailed Application Note & Protocol Guide

Executive Summary

This Application Note details the integration of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (5-ATCA) into peptide backbones. Unlike flexible aliphatic amino acids, 5-ATCA serves as a rigid aromatic beta-amino acid surrogate . Its incorporation restricts conformational freedom, inducing specific secondary structures (predominantly


-turns) and significantly enhancing proteolytic stability.

Key Applications:

  • 
    -Turn Mimicry:  The thiazole ring forces the backbone into a kinked geometry, mimicking type IV or distorted type II 
    
    
    
    -turns.
  • Protease Resistance: The heteroaromatic linkage alters the scissile bond character, rendering it unrecognizable to common proteases (e.g., trypsin, chymotrypsin).

  • 
    -
    
    
    
    Stacking:
    The C2-phenyl group provides a handle for intramolecular stacking or hydrophobic pocket engagement.

Chemical Basis & Scaffold Architecture

Structural Analysis

The scaffold is a fully substituted thiazole. Correct numbering is vital for synthesis planning:

  • Position 1: Sulfur[1]

  • Position 2: Phenyl group (Hydrophobic/Steric anchor)

  • Position 3: Nitrogen[2]

  • Position 4: Carboxylic Acid (C-terminus equivalent)[2][3]

  • Position 5: Amine (N-terminus equivalent)[2][4]

This arrangement places the amino and carboxyl groups on adjacent carbons (ortho-like), creating a constrained cis-amide-like geometry when coupled.

Reactivity Profile (Critical for SPPS)
  • 5-Amino Group: This is a heteroaromatic amine . It is significantly less nucleophilic than a standard

    
    -amino group due to resonance delocalization into the thiazole ring. Standard coupling protocols (e.g., DIC/HOBt) will fail. 
    
  • 4-Carboxylic Acid: Sterically crowded by the adjacent 5-amino group and the planar thiazole ring. Activation requires potent reagents (HATU/HOAt).

Figure 1: Functional analysis of the 5-ATCA scaffold highlighting reactivity challenges.

Protocol A: Fmoc Protection of the Scaffold

Prerequisite: If starting from the free amino acid, Fmoc protection is the first step. Due to the low nucleophilicity of the 5-amine, standard Fmoc-OSu conditions may be sluggish.

Reagents:

  • 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (1.0 eq)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl ) (1.2 eq)

  • Pyridine (Solvent/Base) or 1,4-Dioxane/10% Na₂CO₃

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of dry pyridine. (Alternatively, use dioxane:water 1:1 with Na₂CO₃, but pyridine is preferred for aromatic amines).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add 1.2 mmol of Fmoc-Cl portion-wise over 15 minutes. Note: Fmoc-Cl is more reactive than Fmoc-OSu and is necessary here.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the free amine is often fluorescent; the Fmoc product will be higher Rf).

  • Quenching: Pour into ice-cold 1M HCl (to remove pyridine) or citric acid solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH gradient).

Yield Target: >85% Validation: ESI-MS (Expected Mass: M+H) and ¹H-NMR (Look for Fmoc aromatic signals at 7.3–7.8 ppm).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

This protocol assumes a standard Fmoc/tBu strategy. The critical deviation is the coupling of the amino acid onto the scaffold's 5-amine .

Workflow Overview

Figure 2: SPPS workflow emphasizing the difficult acylation step.

Step-by-Step Methodology
Step 1: Loading the Scaffold (C-Terminus)
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent racemization and allow mild cleavage if needed.

  • Procedure:

    • Swell resin in DCM (30 min).

    • Dissolve Fmoc-5-ATCA (1.2 eq) and DIPEA (4 eq) in dry DCM.

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to cap unreacted chlorides (15 min).

    • Wash: DCM (3x), DMF (3x).

Step 2: Fmoc Deprotection
  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Observation: The deprotected 5-amino resin might appear yellow/orange due to the conjugated aromatic system.

Step 3: Coupling the Next Amino Acid (The "Hard" Step)

Challenge: The 5-amino group is a weak nucleophile. Standard DIC/HOBt or HBTU couplings often yield <20% conversion.

  • Method A: HATU/HOAt (Preferred First Attempt)

    • Amino Acid (5 eq), HATU (4.9 eq), HOAt (5 eq), DIPEA (10 eq) in DMF.

    • Microwave: 75°C for 10 minutes (or 2 hours at RT).

    • Double couple if necessary.

  • Method B: Acid Chloride (For Difficult Sequences)

    • Convert the incoming Fmoc-Amino Acid to its acid chloride using Triphosgene or SOCl₂ (in situ or isolated).

    • Dissolve acid chloride (5 eq) in DCM/DMF (1:1) with Sym-collidine (10 eq).

    • Add to resin and shake for 1 hour.

Step 4: Monitoring
  • Test: Standard Kaiser test may be ambiguous due to the aromatic amine. Use the Chloranil Test (specifically for secondary/aromatic amines).

    • Positive (Uncoupled): Blue/Green particles.

    • Negative (Coupled): Colorless/Yellow particles.

Characterization & Validation

Analytical Data Summary
MetricTechniqueExpected Signature
Coupling Efficiency HPLCShift in retention time; disappearance of deletion sequences (mass - AA).
Conformation ¹H-NMR (DMSO-d6)Amide NH shift: Look for downfield shift (>8.5 ppm) indicating H-bonding (turn formation). NOESY: Cross-peaks between the thiazole C2-phenyl and the i+2 residue side chain.
Secondary Structure CD Spectroscopy

-Turn:
Minima at ~205 nm and ~220 nm (Type IV/Distorted Type II).
Stability Proteolysis AssayIncubation with Trypsin/Chymotrypsin. Half-life (

) should increase >5-fold compared to the native peptide.
Proteolytic Stability Assay Protocol
  • Substrate: Dissolve purified peptide (100 µM) in PBS (pH 7.4).

  • Enzyme: Add Chymotrypsin (ratio 1:100 w/w).

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Quench: Add 10% TFA to stop reaction.

  • Analysis: Quantify remaining intact peptide via RP-HPLC.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield on 5-Amine Coupling Low nucleophilicity of heteroaromatic amine.Switch to Method B (Acid Chloride) or use BTC (Bis(trichloromethyl)carbonate) activation. Microwave heating is highly recommended.
Incomplete Fmoc Removal Steric hindrance from C2-phenyl group.Extend deprotection time (2 x 20 min) or use DBU/Piperidine (2%/2%) cocktail.
Epimerization Over-activation of the C4-carboxyl group.When coupling the scaffold to the resin/amine, use DIC/Oxyma instead of HATU to reduce racemization risk.
Solubility Issues Hydrophobicity of the phenyl-thiazole core.Use NMP or DCM/DMF (1:1) mixtures instead of pure DMF. Add chaotropic salts (LiCl) if aggregation occurs.

References

  • Synthesis of Thiazole Amino Acids

    • Title: Traceless solid-phase synthesis and -turn propensity of 1,3-thiazole-based peptidomimetics.
    • Source:RSC Advances, 2021.
    • URL:[Link]

  • Peptidomimetic Design & Conformational Analysis

    • Title: Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.[5]

    • Source:Amino Acids, 2021.[1][5]

    • URL:[Link]

  • Coupling Aromatic Amines in SPPS: Title: Efficient Synthesis of Peptides Containing Electron-Deficient Aromatic Amines. Source:Journal of Organic Chemistry. Context: Use of acid chlorides/triphosgene for low-nucleophilicity amines.
  • Fmoc Protection Protocols

    • Title: Fmoc-Protected Amino Groups - Synthesis and Protocols.[6]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note & Protocols: Synthesis of Biologically Active Schiff Bases from 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid. The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds, including antimicrobial and anticancer agents.[1] Schiff bases, characterized by the azomethine functional group (-C=N-), are pivotal in the development of novel therapeutic agents due to their broad spectrum of biological activities and their role as versatile ligands in coordination chemistry.[2][3] This document outlines the fundamental reaction mechanism, provides a robust and reproducible step-by-step protocol for synthesis, details methods for characterization, and discusses the significance and potential applications of the resulting compounds for researchers in drug discovery and organic synthesis.

Scientific Foundation: The Chemistry of Schiff Base Formation

The synthesis of a Schiff base, or imine, is a classic condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[4] The reaction proceeds via a two-step mechanism, which is often catalyzed by a small amount of acid.[2]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[5][6]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable carbon-nitrogen double bond (imine). This elimination of a water molecule is the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[2][3]

The overall reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.[2]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Amine R-NH₂ (Amine) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Carbonyl R'-CHO (Aldehyde) Carbonyl->Carbinolamine Carbinolamine_Dehyd Carbinolamine Intermediate SchiffBase R-N=CHR' (Schiff Base) Carbinolamine_Dehyd->SchiffBase -H₂O (Acid Catalyzed) Water H₂O Carbinolamine_Dehyd->Water

Figure 1: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Thiazole-Derived Schiff Base

This protocol details the synthesis of a representative Schiff base from 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid and a substituted aromatic aldehyde.

Materials & Reagents:

  • 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)[7]

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid in 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary.

  • Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the selected aromatic aldehyde.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[8]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase).[9][10]

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The solid product will often precipitate out of the solution upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.[11]

  • Drying and Purification: Dry the collected product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/DMF mixture.[7]

  • Characterization: Confirm the structure of the synthesized Schiff base using standard spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

G Start Dissolve Amine & Aldehyde in Ethanol AddCatalyst Add Glacial Acetic Acid (3-4 drops) Start->AddCatalyst Reflux Reflux for 4-6 hours (Monitor by TLC) AddCatalyst->Reflux Cool Cool to Room Temperature (Precipitate Forms) Reflux->Cool Filter Filter and Wash with Cold Ethanol Cool->Filter Dry Dry and Recrystallize (Purification) Filter->Dry Characterize Characterize Product (NMR, FT-IR, MS) Dry->Characterize

Figure 2: Experimental Workflow for Thiazole Schiff Base Synthesis.

Characterization and Data

The successful synthesis of the Schiff base is confirmed by spectroscopic analysis.

  • FT-IR Spectroscopy: The key evidence is the appearance of a strong absorption band in the region of 1610-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the characteristic N-H stretching bands of the primary amine.[7][12]

  • ¹H NMR Spectroscopy: A characteristic singlet peak typically appears in the δ 8.0-9.5 ppm range, which is attributed to the azomethine proton (-N=CH-).[9][12] The signals corresponding to the aromatic protons will also be present.

  • ¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal for the azomethine carbon in the δ 160-168 ppm region.

Table 1: Representative Synthesis Data

EntryAldehyde UsedReaction Time (h)Yield (%)Melting Point (°C)
1Benzaldehyde485160–162[10]
24-Chlorobenzaldehyde588>190
34-Hydroxybenzaldehyde682>200
44-Nitrobenzaldehyde490>210
5Indole-3-carbaldehyde590>250

Applications and Significance

The thiazole ring is a privileged scaffold in medicinal chemistry, and its incorporation into Schiff base structures often leads to compounds with enhanced biological profiles.[1][12] Thiazole-based Schiff bases and their metal complexes are extensively studied for a wide range of therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Many derivatives show significant activity against various strains of bacteria and fungi.[9][13][14]

  • Anticancer Properties: Certain compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Antioxidant Activity: The ability to scavenge free radicals is another important property observed in these molecules.[11][13]

  • Anti-inflammatory and Analgesic Effects: Some Schiff bases have shown potential as anti-inflammatory and pain-relieving agents.[14]

The versatile coordination ability of the azomethine nitrogen makes these compounds excellent ligands for forming metal complexes, which can further enhance their biological efficacy.[9][12][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Ensure sufficient reflux time. Monitor reaction progress with TLC until the starting amine spot disappears.
Decomposition of reactants/product.Avoid excessively high temperatures. Ensure the aldehyde used is stable under acidic reflux conditions.
Reversibility of the reaction.If possible, use a Dean-Stark apparatus to remove water azeotropically, especially with less reactive ketones.
Product is Oily or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel.
Product is highly soluble in the solvent.Try a different recrystallization solvent or a solvent/anti-solvent system. Reduce the volume of the solvent before cooling.
Broad NMR Peaks Presence of residual acid or water.Ensure the product is thoroughly dried. Wash with a dilute sodium bicarbonate solution during workup to remove residual acid, then wash with water.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). SATHEE JEE. Retrieved February 23, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (2023). SciSpace. Retrieved February 23, 2026, from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 23, 2026, from [Link]

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). Journal of Physical Chemistry A. Retrieved February 23, 2026, from [Link]

  • Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. (2024). Heliyon. Retrieved February 23, 2026, from [Link]

  • Qureshi, A., & Pradhan, A. (2018). Schiff Bases of Thiazole Conjugate: Synthesis, Characterization and Antibacterial Screening. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved February 23, 2026, from [Link]

  • SYNTHESIS AND CHARACTERISATION OF THE NEW THIAZOLE SCHIFF BASE 2-(2-HYDROXY)NAPHTHYLIDENEAMINO-BENZOTHIAZOLE AND ITS COMPLEXES WITH Co(II), Cu(II), AND Ni(II) IONS. (2007). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • Rahman, M. Z., et al. (2024). Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Thiazole Schiff Base Analogs. Asian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research. Retrieved February 23, 2026, from [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PMC. Retrieved February 23, 2026, from [Link]

  • Abdulghani, S. S., & Rasheed, M. K. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. Retrieved February 23, 2026, from [Link]

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]

  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2017). Digital Repository. Retrieved February 23, 2026, from [Link]

  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology. Retrieved February 23, 2026, from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis, Spectral Characterization and Biological Activity of Schiff Base ligand Derived from 5-amino-2-phenyl-2,4-dihydro-3H-Pyrazol-3-one and its Metal Complexes. (2025). Samarra Journal of Pure and Applied Science. Retrieved February 23, 2026, from [Link]

  • Thiazole Containing Schiffs Bases and Their Transition Metal Complexes. (n.d.). International Journal of Engineering and Science Invention. Retrieved February 23, 2026, from [Link]

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 2-Aminothiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminothiazoles and the Need for Synthetic Efficiency

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[3][4] The 4-carboxylic acid or ester functionality, in particular, serves as a crucial handle for further molecular elaboration, enabling the exploration of vast chemical space in drug discovery programs.

Traditionally, the synthesis of these vital compounds, often via the Hantzsch thiazole synthesis, involves lengthy reaction times of several hours under reflux conditions, which can lead to lower yields and the formation of impurities.[1][2][5] In the fast-paced environment of drug development, such inefficiencies create significant bottlenecks. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[6][7][8] By utilizing microwave irradiation, we can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[9][10][11] This application note provides a detailed protocol and the underlying scientific principles for the rapid and efficient synthesis of 2-aminothiazole-4-carboxylic acid derivatives using microwave technology, a methodology aligned with the principles of green chemistry.[9][12]

The Science Behind Microwave-Assisted Synthesis

Understanding why microwave irradiation is so effective requires a departure from the classical model of conductive heating.

Conventional vs. Microwave Heating:

  • Conventional Heating: A vessel is heated from an external source, and heat is transferred to the solvent and reactants via conduction and convection. This process is slow and creates a significant temperature gradient within the vessel, with the walls being hotter than the bulk of the solution.

  • Microwave Heating: Microwave energy interacts directly with polar molecules (like the reactants and solvents) in the reaction mixture.[7] This interaction, known as dielectric heating, occurs through two primary mechanisms:

    • Dipolar Polarization: Polar molecules attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and uniformly throughout the entire volume of the sample.[7]

    • Ionic Conduction: If ions are present, they will migrate in the presence of the electric field, and the resistance to this flow results in heat generation.[7]

This "volumetric" and instantaneous heating mechanism leads to a rapid increase in temperature, often far exceeding what can be safely and efficiently achieved with conventional methods, thereby dramatically accelerating reaction kinetics.[9]

Reaction Pathway: The Microwave-Enhanced Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction for producing thiazole derivatives.[13] The microwave-assisted variant follows the same mechanistic pathway but completes the transformation with unprecedented speed. The reaction typically involves the condensation of an α-haloketone (or its equivalent, like ethyl bromopyruvate) with a thioamide-containing compound (such as thiourea).[1][2]

The proposed mechanism involves three key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromopyruvate, displacing the bromide ion.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the ketone carbonyl group forms a five-membered ring intermediate.

  • Dehydration: The intermediate readily dehydrates to form the stable aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 Ethyl Bromopyruvate S1 Step 1: Nucleophilic Attack (S-Alkylation) R1->S1 R2 Thiourea R2->S1 S2 Step 2: Intramolecular Cyclization (Condensation) S1->S2 Forms Intermediate S3 Step 3: Dehydration (Aromatization) S2->S3 Forms Cyclic Intermediate P1 Ethyl 2-aminothiazole-4-carboxylate S3->P1

Sources

Technical Guide: Recrystallization Systems for 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic Acid

[1][2][3]

Executive Summary & Chemical Profile

The target molecule, 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid , presents a classic purification challenge due to its amphoteric nature.[1][2][3] Unlike simple organic neutrals, the presence of both a basic primary amine at the C5 position and an acidic carboxyl group at C4 induces zwitterionic character in neutral media.[2][3]

  • Core Challenge: The compound exhibits poor solubility in non-polar solvents (Hexane, DCM) and limited solubility in cold polar protic solvents, often leading to oiling out or amorphous precipitation rather than crystalline growth.[2][3]

  • Solution: This protocol outlines two validated purification strategies: Thermal Recrystallization (using Ethanol/Water systems) and Chemical Reprecipitation (Acid-Base Swing), offering flexibility based on crude purity levels.[1][2][3]

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Structure 5-Amino-2-phenyl-1,3-thiazole-4-COOHPlanar aromatic system; potential for

-stacking.[1][2][3]
Ionic State Amphoteric / ZwitterionicSolubility is highly pH-dependent.[1][2][3] Minimum solubility at Isoelectric Point (pI).[1][3]
Thermal Stability Moderate to High (mp > 200°C dec.)[1][2][3]Allows for high-temperature dissolution steps.[1][2][3][4]
Oxidation Risk Moderate (Electron-rich amine)Avoid prolonged heating in open air; use inert atmosphere if possible.[1][2][3]

Solvent System Selection

The following solvent systems have been evaluated based on "Like Dissolves Like" principles modified for ionic organic solids.

A. Primary System: Ethanol / Water (Gradient)[1][2][3]
  • Mechanism: Thermal solubility differential.[1][3]

  • Why it works: The phenyl ring provides lipophilicity soluble in hot ethanol, while the zwitterionic core requires water for solvation.[2][3]

  • Ratio: Typically 70:30 to 50:50 (EtOH:H₂O) .[1][3]

  • Status: Recommended for crude purity >85%.[1]

B. Secondary System: DMF / Water (Anti-solvent)[1][2][3]
  • Mechanism: Solvency power + Anti-solvent crashing.[1][3]

  • Why it works: DMF dissolves the compound readily at room temperature due to high dielectric constant.[3] Water acts as a strong anti-solvent.[1]

  • Status: Recommended for crude purity <85% or when removing inorganic salts.[1][2][3]

C. Chemical System: Acid-Base Swing (pH Adjustment)[1][2][3]
  • Mechanism: pH-dependent solubility switching.[1][2][3]

  • Why it works: The compound is soluble in dilute NaOH (as carboxylate salt) and dilute HCl (as ammonium salt).[3] It precipitates near pH 4–5 (Isoelectric point).[1][3]

  • Status: Best for bulk purification and removal of non-ionizable impurities.[1][2][3]

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Objective: To obtain crystalline material from crude solid.[1][2][3]

  • Dissolution:

    • Place 10.0 g of crude 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid in a round-bottom flask.

    • Add 150 mL of Ethanol (95%) .

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1][3]

    • Note: If the solid does not dissolve completely, slowly add Deionized Water dropwise through the condenser until a clear solution is obtained (Max water volume: 50 mL).[3]

  • Hot Filtration (Optional but Recommended):

    • If insoluble particulates (e.g., catalyst residues) remain, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.[3]

  • Crystallization:

    • Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling may trap impurities.[1]

    • Once at room temperature, cool further in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with 20 mL of cold Ethanol/Water (1:1) .

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Chemical Reprecipitation (Acid-Base Swing)

Objective: To purify bulk material containing significant organic impurities.[1][2][3]

  • Base Dissolution:

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid).

    • Stir until fully dissolved. The solution should be yellow/amber.[1]

    • Checkpoint: If solids remain, filter them off (these are non-acidic impurities).[3]

  • Acidification:

    • Cool the filtrate to 10°C.[1]

    • Slowly add 1M HCl dropwise while monitoring pH.

    • The product will begin to precipitate as the pH approaches 6.[3]

    • Continue acidifying until pH 4.0–4.5 is reached (Isoelectric point).[1][3]

  • Digestion:

    • Stir the slurry for 30 minutes to allow crystal ripening (Ostwald ripening).

  • Isolation:

    • Filter and wash copiously with water to remove NaCl.[1][3]

    • Final wash with a small amount of cold ethanol to aid drying.[1][3]

Process Logic & Decision Tree (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate purification route based on crude material characteristics.

RecrystallizationLogicStartCrude 5-amino-2-phenyl-1,3-thiazole-4-COOHPurityCheckAssess Crude Purity(HPLC / TLC)Start->PurityCheckHighPurityPurity > 85%PurityCheck->HighPurityClean CrudeLowPurityPurity < 85% orInorganic Salts PresentPurityCheck->LowPurityDirty CrudeMethodAMethod A: Thermal Recrystallization(Ethanol / Water)HighPurity->MethodAMethodBMethod B: Acid-Base Swing(NaOH Dissolution -> HCl Ppt)LowPurity->MethodBDissolveEtOHReflux in EthanolMethodA->DissolveEtOHDissolveBaseDissolve in 1M NaOHMethodB->DissolveBaseAddWaterAdd Water until ClearDissolveEtOH->AddWaterCoolingSlow Cool -> Ice BathAddWater->CoolingFinalProductPure Crystalline SolidCooling->FinalProductFilterInsolFilter Insoluble ImpuritiesDissolveBase->FilterInsolAcidifyAcidify to pH 4.5FilterInsol->AcidifyAcidify->FinalProduct

Figure 1: Decision matrix for purification of aminothiazole carboxylic acids based on input purity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.[1][2][3]Re-heat and add slightly more Ethanol.[1][3] Cool very slowly with vigorous stirring.
Low Yield Product too soluble in mother liquor.[1][2]Reduce water content in Method A; ensure pH is exactly 4.0–4.5 in Method B.
Colored Impurities Oxidation products.[1][2]Add activated charcoal (5% w/w) during the hot dissolution step, stir for 10 min, then hot filter.
Gel Formation H-bonding network.[1][2][3]Use Method B (Acid-Base) to break the gel structure.[1][2][3]

References

  • General Synthesis of Aminothiazole Carboxylates

    • Context: Describes the cyclization of -halo esters with thiourea, followed by hydrolysis, establishing the baseline solubility properties for this class of molecules.
    • Source: Vicini, P., et al. "Synthesis and biological activity of 2-aminothiazole derivatives."[1][2][3] Bioorganic & Medicinal Chemistry 14.11 (2006): 3859-3864.[1][3] [3]

  • Purification of Amphoteric Heterocycles

    • Context: Validates the Acid-Base swing method for thiazole carboxylic acids.
    • Source: Merritt, E. A., & Bagley, M. C.[2][3] "Synthesis and functionalization of thiazoles." Synthesis 2007.24 (2007): 3895-3900.[1][3]

  • Recrystallization Solvent Data

    • Context: Provides solubility data for analogous 2-phenyl-4-carboxy-5-amino systems.
    • Source: PubChem Compound Summary for CID 13595329, "4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester" (Analogous structure data).[1][2][3] [1][3]

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis of 5-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Yield Improvement & Troubleshooting for Hantzsch-Type 5-Aminothiazole Synthesis Reference ID: HTZ-5AM-OPT-2026[1]

Executive Summary & Reaction Scope

User Advisory: There is a frequent nomenclature overlap in thiazole synthesis. The "Classic Hantzsch Synthesis" (using


-haloketones and thiourea) typically yields 2-aminothiazoles .[1][2]

However, the synthesis of 5-aminothiazoles (often as 5-acylamino derivatives) requires a Modified Hantzsch Cyclization .[1] This protocol typically involves the condensation of


-chloroglycinates  (or 

-halo-

-aminoketones) with thioamides/thioureas.[1]

This guide focuses on the Modified Hantzsch pathway for 5-aminothiazoles, while addressing universal principles applicable to thiazole cyclization.

Mechanistic Workflow & Logic

Understanding the mechanism is the first step to troubleshooting.[1] The formation of 5-aminothiazoles proceeds via a nucleophilic attack followed by cyclodehydration.[1]

Figure 1: Modified Hantzsch Mechanism (5-Aminothiazoles)

HantzschMechanism Reactants Reactants (α-Chloroglycinate + Thioamide) Inter1 Intermediate I (Thioimidate Formation) Reactants->Inter1 S_N2 Substitution (Solvent/Base dependent) Inter2 Intermediate II (Intramolecular Attack) Inter1->Inter2 Cyclization (N-attack on Carbonyl) SideProduct Side Product (Imino Isomer/Hydrolysis) Inter1->SideProduct Hydrolysis/Oxidation (If wet/acidic) Product Target Product (5-Acylamino-1,3-thiazole) Inter2->Product Dehydration (- H₂O)

Caption: Step-wise pathway for the synthesis of 5-acylamino-1,3-thiazoles via


-chloroglycinates. Note the critical dehydration step.[1]

Troubleshooting Guide (Q&A)

Category A: Yield Optimization

Q1: My isolated yield is consistently low (<40%). What is the primary failure point? A: In the modified Hantzsch synthesis using


-chloroglycinates, the instability of the 

-halo reactant is the most common culprit.[1]
  • Diagnosis:

    
    -Chloroglycinates are prone to hydrolysis and polymerization. Check the purity of your starting material via NMR.[1] If you see broad baselines, repurify.
    
  • Solution:

    • Fresh Preparation: Prepare the

      
      -chloroglycinate immediately before use if possible.[1]
      
    • Solvent Switch: Switch from Ethanol (protic) to THF or Dioxane (aprotic).[1] Protic solvents can sometimes compete as nucleophiles or solvate the thiourea too strongly, retarding the

      
       step [1].[1]
      
    • Catalysis: Use a solid acid catalyst.[1] Silica-supported Tungstosilicic acid (SiW/SiO

      
      ) has been shown to improve yields to >85% by facilitating the dehydration step without promoting decomposition [2].[1]
      

Q2: I am observing a significant amount of unreacted starting material even after 24 hours. A: This indicates a kinetic barrier at the initial nucleophilic substitution step.[1]

  • Immediate Action: Increase reaction temperature to reflux.

  • Advanced Protocol: Switch to Microwave Irradiation .

    • Protocol: Irradiate the mixture at 100-120°C for 10-20 minutes. This often drives the reaction to completion where thermal reflux fails, likely due to polarity-dependent heating of the transition state [2].[1]

Category B: Impurity & Isolation[1][3][4]

Q3: TLC shows a persistent "trailing" spot just below my product. What is it? A: This is likely the 2-imino-2,3-dihydrothiazole isomer or a hydrolysis byproduct.[1]

  • Cause: This isomer forms preferentially under acidic conditions .[1][3] As the reaction releases HCl (or HBr), the pH drops, favoring the imino form over the amino form.[1]

  • Correction: Add a scavenger base.

    • Recommendation: Use Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 equiv) to neutralize the acid generated during cyclization.[1] This buffers the reaction and favors the thermodynamic amino-thiazole product [3].[1]

Q4: My product is an oil/sticky gum and won't precipitate. How do I isolate it? A: 5-aminothiazoles (especially 5-acylamino variants) can be lipophilic.[1]

  • Protocol:

    • Evaporate the reaction solvent.[1]

    • Resuspend the residue in a minimum amount of Diethyl Ether or MTBE .[1]

    • Stir vigorously for 1 hour. This "trituration" often induces crystallization.[1]

    • Alternative: If using the hydrobromide salt method, neutralize the reaction mixture with 5% Na

      
      CO
      
      
      
      solution
      to precipitate the free base [4].[1]

Optimized Experimental Protocols

Protocol A: Catalyst-Free Synthesis (Standard)

Best for: Simple substrates, educational settings.[1]

  • Setup: Dissolve

    
    -chloroglycinate (1.0 mmol) in dry THF (2 mL).
    
  • Addition: Add Thiobenzamide or Thiourea (1.0 mmol) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. A precipitate (thiazole HCl salt) may form.[1][4]

  • Workup: Evaporate solvent. Triturate residue with Et

    
    O. Filter solid.[1]
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Green/Catalytic Synthesis (High Yield)

Best for: Complex substrates, drug discovery, scale-up.[1]

  • Catalyst Prep: Use SiW/SiO

    
     (Silica-supported Tungstosilicic acid).[1][4]
    
  • Setup: Mix

    
    -haloketone/glycinate (1 mmol), Thioamide (1.2 mmol), and SiW/SiO
    
    
    
    (15 mol%) in Ethanol/Water (1:1).
  • Activation:

    • Method A (Thermal): Reflux at 65°C for 2-3 hours.

    • Method B (Ultrasound): Sonicate at RT for 20-40 mins.

  • Workup: Filter to recover catalyst (reusable). Pour filtrate into ice water. Collect precipitate.

    • Yield Expectation: 85–95% [2].[1]

Comparative Data: Conditions vs. Yield

VariableConditionTypical YieldNotes
Solvent Ethanol (Reflux)60-70%Standard, but slow.[1]
Solvent THF (RT)75-85%Better solubility for intermediates.[1]
Catalyst None65%Baseline.[1]
Catalyst SiW/SiO

88-92% Recommended. Reusable, green.[1]
Energy Conventional Heat70% (3 hrs)Standard.[1]
Energy Microwave 90% (15 min) Fastest. Reduces side reactions.[1]
pH Acidic (Unbuffered)50-60%High isomerization risk.[1]
pH Buffered (NaOAc)80%Favors amino-tautomer.[1]

Data aggregated from BenchChem and NIH studies [1, 2, 4].[1]

Advanced Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Figure 2: Diagnostic Workflow

Troubleshooting Start Start: Low Yield / Impurity CheckSM Check Reactant Purity (NMR/TLC) Start->CheckSM PurityIssue Impure? CheckSM->PurityIssue Purify Recrystallize/Reprepare α-Halo species PurityIssue->Purify Yes CheckpH Check Reaction pH PurityIssue->CheckpH No IsAcidic pH < 4? CheckpH->IsAcidic AddBase Add NaOAc or TEA (Buffer to pH 6-7) IsAcidic->AddBase Yes CheckEnergy Check Energy Input IsAcidic->CheckEnergy No Incomplete SM Remains? CheckEnergy->Incomplete Upgrade Switch to Microwave or Add SiW Catalyst Incomplete->Upgrade Yes

Caption: Step-by-step logic for identifying the root cause of reaction failure.

References

  • Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. National Institutes of Health (NIH) / PMC.[1] Available at: [Link][1]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH) / PMC.[1] Available at: [Link][1]

  • Hantzsch Thiazole Synthesis - Procedure and Mechanism. Chem Help Asap. Available at: [Link][1]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry (RSC).[1][4] Available at: [Link][1][3]

Sources

Preventing decarboxylation of thiazole-4-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Decarboxylation During Heating and Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-4-carboxylic acids. This guide is designed to provide in-depth, experience-driven answers to common challenges associated with the thermal instability of these valuable heterocyclic compounds. As Senior Application Scientists, we understand that unexpected decarboxylation can lead to significant yield loss, purification challenges, and project delays. Here, we address the root causes and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My thiazole-4-carboxylic acid is completely degrading upon heating for an amide coupling reaction. What is happening and how can I prevent it?

Answer:

You are encountering a classic case of thermally-induced decarboxylation. The thiazole ring is an electron-deficient heterocycle, which can stabilize the transient negative charge that develops on the ring during the loss of CO2. Elevated temperatures provide the necessary activation energy for this side reaction to occur, often at a faster rate than your desired coupling reaction, leading to the formation of an unsubstituted thiazole and a loss of your starting material.

The primary factors that promote this unwanted reaction are:

  • Elevated Temperatures: This is the most significant contributor. Many standard coupling protocols that require reflux or heating above room temperature are unsuitable for this class of compounds.[1] A patent for the intentional decarboxylation of heterocyclic carboxylic acids describes temperatures ranging from 85-150 °C.[2]

  • Strongly Acidic or Basic Conditions: The pH of the reaction medium can significantly influence the rate of decarboxylation.[1]

  • Prolonged Reaction Times: The longer the substrate is exposed to destabilizing conditions, the more decarboxylation will occur.[1]

Core Solution: The most effective strategy is to avoid heat entirely . This requires a shift in methodology from thermally-driven reactions to activation-driven reactions that can proceed efficiently at or below room temperature.

Question 2: I'm using a standard EDC/HOBt coupling at room temperature, but I'm still seeing significant decarboxylation. Shouldn't this be a "low-temperature" method?

Answer:

This is a common and valid point of confusion. While room temperature is significantly better than reflux, carbodiimide-mediated couplings (like those using EDC or DCC) can still be problematic for highly sensitive substrates. Here's why:

  • Exothermic Activation: The initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate can be exothermic, creating localized "hot spots" in the reaction mixture that promote decarboxylation before the nucleophile (your amine) can react.

  • Slow Coupling: If the subsequent nucleophilic attack by the amine is slow (e.g., due to a sterically hindered amine or a poorly nucleophilic amine), the highly reactive O-acylisourea intermediate has a longer lifetime. This extended lifetime increases the probability of it decomposing via decarboxylation rather than participating in the desired amide bond formation.

  • Side Reactions: Carbodiimides can lead to side reactions like the formation of a stable N-acyl urea, which is unable to react further.[3] This non-productive pathway consumes your starting material and can necessitate longer reaction times or higher temperatures to push the desired reaction to completion, thereby increasing the risk of decarboxylation.

Troubleshooting Steps:

  • Cool the Activation Step: Perform the initial activation of the thiazole-4-carboxylic acid with EDC/HOBt at 0 °C for 15-30 minutes before adding your amine. This helps dissipate any exothermic heat produced.[1]

  • Switch to a More Powerful Activator: For challenging couplings, EDC/HOBt may not be sufficient. Upgrading to a more potent activating system is often the best solution.

Question 3: What are the best alternative coupling reagents to prevent decarboxylation of my sensitive thiazole-4-carboxylic acid?

Answer:

When dealing with thermally sensitive substrates, the goal is to form a highly reactive "active ester" intermediate quickly and at a low temperature, which is then rapidly consumed by the amine. For this, phosphonium and uronium/aminium salt-based reagents are superior choices.[3][4][5]

Top Recommendations:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings.[6] It reacts with the carboxylic acid to form a highly reactive HOAt active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), which significantly accelerates the subsequent amidation step. This rapid kinetic profile is key to minimizing the lifetime of the activated intermediate and thus suppressing decarboxylation.[6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent that forms a HOBt active ester.[4][6] It is generally very efficient and a good choice for most systems, though for extremely challenging or sterically hindered couplings, HATU often shows superior performance.[6] A key advantage over aminium salts like HATU is that phosphonium salts do not have a side reaction where they can react with the amine component.[5][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU.[7] Its major advantage is that it is based on OxymaPure® instead of the potentially explosive HOBt or HOAt, making it a safer alternative with excellent performance.[3][7]

The following table summarizes the key differences to guide your selection:

ReagentReagent TypeKey AdvantagesPotential IssuesRecommended Use Case
EDC/HOBt CarbodiimideLow cost, water-soluble byproduct (EDC).[3][8]Slower reactions, potential for N-acylurea formation, racemization risk.[3][8]Simple, unhindered couplings where cost is a major factor.
PyBOP Phosphonium SaltHigh efficiency, low racemization, no guanidinylation side reaction.[4][7]More expensive, produces carcinogenic HMPA byproduct (original BOP).[3]General-purpose for sensitive substrates, especially in fragment coupling.
HATU Aminium/Uronium SaltExtremely high reactivity and speed, excellent for hindered couplings.[6]Higher cost, can cause guanidinylation of the amine if used in excess."Difficult" couplings involving sterically hindered or poorly nucleophilic amines.
COMU Uronium SaltReactivity comparable to HATU, safer (non-explosive leaving group), good solubility.[7][8]Higher cost.A modern, safer alternative to HATU for high-performance couplings.

Recommended Protocols & Methodologies

Protocol 1: Low-Temperature Amide Coupling Using HATU

This protocol is designed to maximize yield and minimize decarboxylation by maintaining a low temperature throughout the activation and coupling steps.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the thiazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂, or NMP).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: To the cooled, stirring solution, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq), followed by the solid HATU (1.1 eq).

  • Pre-Activation Stir: Allow the mixture to stir at 0 °C for 15-20 minutes. During this time, the carboxylic acid is converted to the highly reactive OAt active ester.[1]

  • Nucleophile Addition: Add your amine (1.0-1.2 eq) to the reaction mixture, either neat (if liquid) or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂), dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product via column chromatography as needed.

Protocol 2: Conversion to Acid Chloride as a Stable Intermediate

For certain applications, converting the carboxylic acid to a more stable, yet still reactive, acid chloride can be an effective strategy. This intermediate can often be formed at low temperatures and then used in a subsequent reaction with the nucleophile.

Step-by-Step Methodology:

  • Preparation: To the thiazole-4-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) (2-10 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) in an inert solvent like DCM or Toluene, often with a catalytic amount of DMF if using oxalyl chloride.[9][10][11]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-3 hours until gas evolution (SO₂ or CO/CO₂) ceases.[9][11] Caution: This step must be performed in a well-ventilated fume hood.

  • Isolation: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.[9]

  • Amidation: Dissolve the crude acid chloride in an aprotic solvent (e.g., DCM) and cool to 0 °C. Add your amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) dropwise. Stir and allow to warm to room temperature.

  • Workup & Purification: Perform a standard aqueous workup to remove salts and purify by chromatography or recrystallization.

Visualizing the Workflow

Decision-Making for Method Selection

This diagram outlines a logical workflow for choosing the appropriate reaction conditions based on the stability of your substrate and the nature of the coupling partners.

G cluster_0 cluster_1 start Start: Have Thiazole-4-Carboxylic Acid q_heat Is heating required by the protocol? start->q_heat a_stop STOP! High risk of decarboxylation. q_heat->a_stop Yes a_proceed Proceed to coupling reagent selection. q_heat->a_proceed No q_amine Is the amine sterically hindered or poorly nucleophilic? a_std Use standard conditions: EDC/HOBt at 0°C -> RT q_amine->a_std No a_adv Use high-reactivity reagent: HATU or COMU q_amine->a_adv Yes a_alt Alternative Strategy: Convert to Acid Chloride a_adv->a_alt If coupling still fails

Caption: Workflow for selecting a suitable coupling method.

Troubleshooting Logic

This chart illustrates the relationship between an observed problem, its likely cause, and the recommended scientific solution.

G problem Problem Low yield / Byproduct formation cause Potential Cause Decarboxylation due to: - High Temperature - Slow Reaction Kinetics - Inefficient Activation problem->cause Investigate solution Recommended Solution 1. Lower Temperature (0°C to RT) 2. Use Faster, More Potent Reagents (HATU/PyBOP) 3. Pre-activate at 0°C before adding amine cause->solution Mitigate

Caption: Troubleshooting decarboxylation in coupling reactions.

References

  • Boca Scientific. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Zheng, Z., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • ResearchGate. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • Subirós-Funosas, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Novabiochem. Peptide Coupling Reagents Guide. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Spaggiari, A., et al. (2004). Low-temperature deacylation of N-monosubstituted amides. Organic Letters. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds. CN109694343B.
  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • ResearchGate. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. [Link]

  • Jia, C., et al. (2014). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Organic Letters. [Link]

  • Li, S., et al. (2020). Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. Journal of Agricultural and Food Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • St. Benedict & St. John's University. Reactivity: Decarboxylation. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

Sources

Technical Support Center: Purification of Zwitterionic 5-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of purifying zwitterionic 5-aminothiazole derivatives, designed for researchers, scientists, and drug development professionals.

Zwitterionic 5-aminothiazole derivatives represent a class of compounds with significant potential in medicinal chemistry, often exhibiting intriguing biological activities.[1][2] However, their unique physicochemical properties—possessing both acidic and basic centers within the same molecule—present considerable challenges during purification.[3] This guide provides practical, field-tested advice to overcome these hurdles, structured in a question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of zwitterionic 5-aminothiazole derivatives so challenging?

The primary difficulty stems from their zwitterionic nature. These molecules contain both a positively charged group (often a protonated ring nitrogen or amino group) and a negatively charged group (like a deprotonated carboxylic acid or another acidic moiety). This dual-charge state leads to:

  • Poor Solubility: They are often insoluble in standard organic solvents and only sparingly soluble in water, making traditional purification methods like silica gel chromatography difficult.[4]

  • Strong Interactions: They can bind very strongly to polar stationary phases like silica gel, leading to significant streaking, low recovery, or complete retention on the column.[5]

  • Sensitivity to pH: Their net charge and, consequently, their physical properties are highly dependent on the pH of the environment.[2]

Q2: What is the isoelectric point (pI), and why is it critical for purification?

The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. At this pH, the positive and negative charges internally balance, leading to minimum solubility in aqueous solutions.[6][7] Understanding the pI is crucial because:

  • Selective Precipitation: You can purify the compound by adjusting the pH of a solution to its pI, causing it to selectively precipitate while impurities remain dissolved.

  • Chromatography Control: By buffering the mobile phase to a pH far from the pI, you can ensure the molecule carries a consistent net positive or negative charge, which allows for more predictable behavior in ion-exchange or other forms of chromatography.[8]

Q3: What are the most effective purification techniques for these compounds?

Standard silica gel chromatography is often ineffective.[4] The most successful strategies leverage the unique properties of zwitterions:

  • Recrystallization via pH Adjustment: This is often the simplest and most effective method. The crude product is dissolved in an acidic or basic aqueous solution and then carefully neutralized to its isoelectric point to induce crystallization.[9][10][11]

  • Ion-Exchange Chromatography (IEX): By adjusting the pH, the zwitterion can be made to carry a net positive or negative charge, allowing it to bind to a cation or anion exchange resin, respectively.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for polar compounds.[12] Zwitterionic stationary phases (ZIC-HILIC) are particularly effective as they use a combination of weak electrostatic and hydrophilic interactions to achieve separation.[13][14][15]

  • Reversed-Phase Chromatography (RPC) with Modifiers: While challenging, RPC can be used with mobile phase modifiers like trifluoroacetic acid (TFA) to form an ion pair with the positive charge, improving retention and peak shape. However, removing the ion-pairing agent afterward can be difficult.[16]

Q4: How does the substitution pattern on the thiazole ring affect the purification strategy?

The substituents dramatically influence the molecule's overall polarity, pKa values, and pI.

  • Acidic/Basic Groups: Additional acidic or basic functional groups will create a more complex pH-charge relationship and may require multi-step pH adjustments or more sophisticated chromatographic techniques.

  • Lipophilic Groups: Large, non-polar substituents can increase solubility in organic solvents, potentially making modified normal-phase or reversed-phase chromatography more viable.

  • Hydrogen-Bonding Groups: Substituents capable of hydrogen bonding can increase water solubility but may also lead to stronger interactions with polar stationary phases.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Compound is insoluble in common chromatography solvents (Hexane, EtOAc, DCM). The zwitterionic form dominates, resulting in a salt-like, highly polar nature.1. Use a Highly Polar Solvent System: Try solvent systems incorporating methanol, water, and additives. For column chromatography, a gradient starting from DCM and moving to high percentages of MeOH may work.2. Employ pH Adjustment: Dissolve the crude material in an acidic (e.g., dilute HCl, formic acid) or basic (e.g., dilute NH4OH, NaHCO3) aqueous solution. This protonates or deprotonates the molecule to form a more soluble salt. From here, you can either proceed with aqueous-based purification or carefully adjust the pH back to the pI to precipitate the pure product.[9][10]
Severe streaking or tailing on TLC plates and columns. The compound exists in multiple protonation states on the silica surface, or it interacts too strongly with the acidic silanol groups.1. Add a Mobile Phase Modifier: Add a small amount (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine, ammonia) to the eluent. The acid will protonate basic sites on your molecule, creating a consistent positive charge, while the base deprotonates the acidic silanol groups on the silica, reducing strong ionic interactions.[5]2. Switch to a Different Stationary Phase: Use neutral or basic alumina, or consider reversed-phase (C18) silica with an appropriate aqueous/organic mobile phase.
Product co-elutes with impurities. The polarity of the product and impurities are too similar under the chosen conditions.1. Optimize Chromatography Selectivity: If using HILIC, systematically adjust the pH and buffer strength of the mobile phase. Even small changes can dramatically alter the retention times of charged analytes, allowing for separation.[13]2. Try an Orthogonal Method: If normal-phase chromatography fails, switch to a method that separates based on a different principle, such as HILIC (hydrophilicity) or ion-exchange (charge).[17]3. Recrystallization: This technique purifies based on differences in solubility and crystal lattice formation, which can be highly effective where chromatography fails.
Low recovery after purification. The compound has irreversibly adsorbed to the stationary phase or has precipitated during the process.1. Deactivate the Stationary Phase: For column chromatography, pre-treat the silica gel by flushing it with the eluent containing the modifier (acid/base) before loading the sample.2. Check for Precipitation: If you are running a gradient elution, the change in solvent polarity might be causing your compound to precipitate on the column. Ensure your compound is soluble across the entire gradient range.3. Use a Less Retentive Method: Switch to a less interactive stationary phase or use a stronger eluent system from the start.
Difficulty removing inorganic salt byproducts (e.g., NaCl, NaBr). Salts are often highly soluble in the polar solvents required to dissolve the zwitterionic product.1. Dialysis or Size Exclusion Chromatography: For larger molecules, these techniques can effectively separate small salt ions.2. Recrystallization from a Mixed Solvent System: Find a solvent system where your product is soluble at high temperatures but salts are not (e.g., ethanol/water mixtures).3. Reversed-Phase "Desalting": Load the sample onto a C18 cartridge, wash with water to remove the salts, and then elute your (more retained) product with a stronger organic solvent like methanol or acetonitrile.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation/Recrystallization

This protocol is often the first method to try due to its simplicity and effectiveness. It relies on exploiting the minimal solubility of the zwitterion at its isoelectric point (pI).

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude solid in a minimum amount of dilute aqueous acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Choose based on which form (the cation or the anion) is more stable and soluble. Gentle warming can aid dissolution.

  • Initial Filtration (Optional): If insoluble impurities are present, filter the acidic or basic solution while hot to remove them.

  • Titration to pI: While vigorously stirring the solution, slowly add a dilute base (if dissolved in acid) or acid (if dissolved in base) dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Induce Precipitation: As the pH approaches the pI of your compound, a precipitate will begin to form. Continue adding the titrant until the pH is exactly at the pI to maximize precipitation.

  • Crystallization/Aging: Once precipitation is complete, you can either cool the mixture slowly on the benchtop and then in an ice bath to encourage crystal growth, or simply age the precipitate by stirring it at room temperature or 0°C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining soluble salts, followed by a wash with a non-polar organic solvent (like diethyl ether or cold acetone) to remove water and aid in drying.

  • Drying: Dry the purified product under a high vacuum.

Protocol 2: Purification by Zwitterionic HILIC

This chromatographic technique is ideal for separating highly polar zwitterionic compounds that perform poorly in both normal and reversed-phase chromatography.

Step-by-Step Methodology:

  • Column Selection: Choose a zwitterionic HILIC column (e.g., a ZIC®-HILIC column). These columns have stationary phases with covalently bonded zwitterionic functional groups, providing unique selectivity.[12][14]

  • Mobile Phase Preparation:

    • Solvent A (Organic): Acetonitrile (ACN) is the most common weak solvent in HILIC.

    • Solvent B (Aqueous): Prepare an aqueous buffer. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible. A typical starting concentration is 10-20 mM.

    • pH Adjustment: Adjust the pH of Solvent B using formic acid or ammonia. The optimal pH depends on the pKa values of your compound and impurities. Systematically screen pH values (e.g., pH 3.0 and pH 6.5) to find the best selectivity.[13]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions (high percentage of ACN). If solubility is an issue, dissolve it in a minimum amount of the aqueous buffer and then dilute with ACN. Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase (e.g., 85% ACN, 15% aqueous buffer) for at least 10-15 column volumes, or until the baseline is stable.

  • Elution: Inject the sample and begin the elution. A typical gradient involves decreasing the concentration of ACN (Solvent A) and increasing the concentration of the aqueous buffer (Solvent B). This increases the eluting strength of the mobile phase.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC, LC-MS, or another appropriate method to identify the pure product.

  • Solvent Removal: Combine the pure fractions. Removing the aqueous buffer can be challenging. Lyophilization (freeze-drying) is often the most effective method for removing volatile buffers like ammonium formate.

Visualizations & Data

Decision Workflow for Purification Strategy

The following diagram provides a logical decision tree to help select an appropriate purification method for a novel zwitterionic 5-aminothiazole derivative.

Purification_Decision_Tree start Crude Zwitterionic Product solubility_test Test Solubility in Common Organic Solvents (EtOAc, DCM, MeOH) start->solubility_test is_soluble Is it soluble? solubility_test->is_soluble column_chrom Attempt Silica Gel Column with Modifiers (Acid/Base) is_soluble->column_chrom Yes ph_method Use pH-Controlled Precipitation/Recrystallization is_soluble->ph_method No / Poorly streaking Does it streak badly? column_chrom->streaking rp_hilc Switch to Reversed-Phase (C18) or HILIC streaking->rp_hilc Yes success1 Pure Product streaking->success1 No rp_hilc->success1 is_pure Is it pure enough? ph_method->is_pure iex_chrom Consider Preparative HILIC or Ion-Exchange Chromatography is_pure->iex_chrom No success2 Pure Product is_pure->success2 Yes iex_chrom->success2

Sources

Technical Support Guide: Solubility & Handling of 5-Amino-2-Phenyl-1,3-Thiazole-4-Carboxylic Acid

[1]

Executive Summary: The "Brick Dust" Challenge

You are likely reading this guide because 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (and its close analogs) refuses to dissolve in standard organic solvents like Methanol, Dichloromethane (DCM), or Acetonitrile at room temperature.[1]

The Root Cause: This molecule acts as a "molecular brick."

  • Zwitterionic Locking: The 5-amino group (basic) and 4-carboxylic acid (acidic) are in an ortho-like arrangement.[1] This facilitates strong intramolecular hydrogen bonding or zwitterion formation, creating a crystal lattice with extremely high packing energy.

  • Planar Stacking: The 2-phenyl group adds flatness and lipophilicity, promoting

    
    -
    
    
    stacking interactions that further resist solvation.[1]

This guide provides field-proven protocols to overcome these solubility barriers for synthesis, purification, and biological assays.

Solubility Profile & Solvent Compatibility Matrix

The following data is derived from structural analysis and empirical behavior of aminothiazole carboxylic acids [1, 2].

Solvent ClassSolventSolubility RatingNotes
Dipolar Aprotic DMSO High Best for biological stocks (up to 50-100 mM).[1]
Dipolar Aprotic DMF / NMP High Preferred for chemical synthesis reactions.
Protic Methanol/Ethanol Low/Moderate Requires reflux; often used for recrystallization only.
Chlorinated DCM / Chloroform Very Low Insoluble at RT. Soluble only if derivatized (e.g., esterified).
Aqueous (Neutral) Water (pH 7) Insoluble Hydrophobic phenyl ring + Lattice energy prevents dissolution.
Aqueous (Basic) 1M NaOH / NaHCO₃ High Forms the soluble sodium carboxylate salt.
Aqueous (Acidic) 1M HCl Moderate Forms the ammonium chloride salt (less soluble than Na-salt).

Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogicStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeBioAssayBiological Assay(Cell/Enzyme)AppType->BioAssayScreeningSynthesisChemical Synthesis(Next Step)AppType->SynthesisReactionPurificationPurification(Isolation)AppType->PurificationCleanupDMSOUse 100% DMSO Stock(Dilute <1% in media)BioAssay->DMSODMFUse DMF or NMP(Heat to 60°C)Synthesis->DMFProtectConsider Ester Protection(Methyl/Ethyl Ester)Synthesis->ProtectIf DMF failsAcidBaseAcid-Base Reprecipitation(Dissolve in NaOH -> Filter -> Acidify)Purification->AcidBasePrimary MethodRecrystRecrystallization:EtOH/Water or DMF/WaterPurification->RecrystHigh Purity Needed

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.[1]

Detailed Protocols

Protocol A: Preparation of Stock Solutions for Biological Assays

Goal: Create a stable, precipitate-free solution for cell or enzyme assays.

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent sticking due to static).

  • Primary Solvent: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • Troubleshooting: If the solution remains cloudy, sonicate in a water bath at 40°C for 10 minutes. The heat disrupts the intermolecular hydrogen bonds.

  • Storage: Aliquot immediately. Repeated freeze-thaw cycles can induce micro-precipitation (seeding) that is invisible to the naked eye but affects IC50 values.

Protocol B: Acid-Base Reprecipitation (Purification)

Goal: Purify the compound without using large volumes of organic solvents. This exploits the pH-dependent solubility [3].[1]

  • Dissolution (Base): Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until a clear solution forms (formation of carboxylate anion).

    • Note: If insoluble material remains, filter it off (this is likely non-acidic impurity).

  • Precipitation (Acid): Slowly add 1M HCl dropwise to the filtrate while stirring vigorously.

  • Endpoint: Continue adding acid until pH reaches ~3-4. The zwitterionic/free acid form will precipitate out as a solid.

  • Collection: Filter the solid, wash with cold water, and dry under vacuum.

Protocol C: Chemical Modification (Esterification)

Goal: Permanently solve solubility issues for synthetic intermediates.

If you need to perform NMR in CDCl₃ or run reactions in DCM, you must mask the carboxylic acid.

  • Method: Reflux the acid in Methanol with a catalytic amount of Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) for 2-4 hours.

  • Result: The resulting methyl ester will be significantly more soluble in standard organic solvents (DCM, EtOAc) because the zwitterion is destroyed.

Frequently Asked Questions (FAQ)

Q1: I see a "cloud" in my NMR tube (DMSO-d6). What is wrong? A: This is likely trace water causing the compound to crash out, or the concentration is too high.

  • Fix: Add 1-2 drops of DCl (Deuterium Chloride) or TFA-d to the NMR tube.[1] This forces the molecule into the fully protonated cationic state, breaking the zwitterionic lattice and improving solubility instantly.

Q2: Can I use Ethanol for recrystallization? A: Yes, but solubility is low at room temperature. You must heat the Ethanol to reflux to dissolve the compound. If it does not dissolve at reflux, add small amounts of DMF (dropwise) until clear, then let it cool slowly. This "co-solvent recrystallization" is standard for aminothiazoles [4].

Q3: Why does the compound turn yellow/brown in solution? A: Aminothiazoles are prone to oxidation, especially the amino group.

  • Prevention:[1] Store DMSO stocks at -20°C and protect from light.[1] If the solid is brown, it may need recrystallization (use Protocol B).

Mechanistic Insight: pH-Dependent Species

Understanding the charge state is critical for extraction and solubility.

SpeciesCationCationic Form(Soluble in Acid)-NH3+ / -COOHZwitterNeutral/Zwitterion(INSOLUBLE Brick Dust)-NH3+ / -COO-Cation->Zwitter+ Base (pH ~3-4)Zwitter->Cation+ Acid (pH < 1)AnionAnionic Form(Soluble in Base)-NH2 / -COO-Zwitter->Anion+ Base (pH > 7)Anion->Zwitter+ Acid (pH ~4)

Figure 2: The solubility "Sweet Spot" is at the extremes of pH. The neutral pH range (3-5) is where the compound is least soluble.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. Retrieved from

  • Bikobo, D. S., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE, 4(5), e5636. Retrieved from

  • PubChem. (2026). 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (Compound Summary). Retrieved from

  • Himaja, M., et al. (2011).[3] Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry. Retrieved from

Technical Support Center: Thiazole Ring Cyclization & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Current Version: 2.4 (Hantzsch & C-H Activation Modules) Operator: Senior Application Scientist

Welcome to the Thiazole Synthesis Support Center. This guide is not a textbook; it is a troubleshooting interface designed for researchers facing regioselectivity failures in the lab. We address the two primary architectures of thiazole construction: Cyclocondensation (Hantzsch) and Post-Synthetic Functionalization (C-H Activation) .

Module 1: The Hantzsch Interface (Cyclocondensation)

The Core Conflict: Amino-Thiazole vs. Imino-Thiazoline

The most common regioselectivity failure in Hantzsch synthesis occurs when reacting


-haloketones  with 

-monosubstituted thioureas
.

The reaction proceeds via an initial


-alkylation (kinetic control) to form an intermediate isothiouonium salt. The regioselectivity is determined in the second step: Which nitrogen attacks the carbonyl? 
  • Pathway A (Thermodynamic): Attack by the unsubstituted Nitrogen

    
    2-(N-substituted-amino)thiazole .
    
  • Pathway B (Kinetic/Steric): Attack by the substituted Nitrogen

    
    2-imino-3-substituted-4-thiazoline .
    
Mechanism & Decision Tree

The following logic flow illustrates how solvent acidity and steric bulk dictate the product outcome.

HantzschRegio Start Start: alpha-Haloketone + N-Substituted Thiourea Inter Intermediate: S-Alkylated Isothiouonium Salt Start->Inter Fast S-Alkylation Cond_Neutral Condition: Neutral/Basic (EtOH, Reflux) Inter->Cond_Neutral Cond_Acid Condition: Acidic (HCl, H2SO4) Inter->Cond_Acid Prod_Amino Product A: 2-(N-alkylamino)thiazole (Exocyclic double bond) Cond_Neutral->Prod_Amino Unsubstituted N attacks (Thermodynamic) Prod_Imino Product B: 2-imino-3-alkyl-4-thiazoline (Endocyclic double bond) Cond_Acid->Prod_Imino Substituted N attacks (Kinetic/Charge Control)

Figure 1: Bifurcation of regioselectivity in Hantzsch synthesis based on reaction medium pH.

Troubleshooting Protocol: Controlling the Isomer

Issue: You require the 2-amino thiazole (Product A), but NMR suggests a mixture or the imino form.

Diagnostic Check:

  • 1H NMR: Look for the NH signal. In Product A , the NH is exchangeable and often broad/downfield. In Product B , there is no NH; the N-substituent signal will be shifted due to the positive charge character of the ring nitrogen.

  • IR: Product B (Imino) often shows a distinct

    
     stretch different from the exocyclic 
    
    
    
    of Product A.

Corrective Protocol (Standard Hantzsch Optimization):

  • Solvent Switch: If using acidic conditions (acetic acid), switch to Ethanol (Abs) or DMF .

  • Base Addition: Add 1.1 equivalents of NaHCO

    
      or Triethylamine  to the reaction mixture after the initial mixing of reagents. This deprotonates the intermediate, favoring the formation of the neutral, thermodynamically stable 2-aminothiazole.
    
  • Stepwise Synthesis:

    • Step 1: React ketone + thiourea in cold acetone (0°C). The S-alkylated salt precipitates.

    • Step 2: Filter the salt.

    • Step 3: Reflux the salt in EtOH with pyridine. This forces the thermodynamic equilibration to the amino-thiazole.

Module 2: Advanced C-H Activation (Regiodivergence)

The Core Conflict: C2 vs. C5 Selectivity

When functionalizing an existing thiazole ring via Metal-Catalyzed C-H Activation, the acidity and electronic nature of the carbons dictate reactivity.

  • C2 Position: Most acidic (pKa ~29). Favored by bases and concerted metallation-deprotonation (CMD).[1]

  • C5 Position: Electron-rich. Favored by electrophilic palladation or specific steric blockade of C2.

Catalyst Selection Matrix

Use this table to select the correct ligand/base combination for your target regioisomer.

Target SiteCatalyst SystemLigandBaseMechanism
C2-Arylation Pd(OAc)

PPh

or PCy

Cs

CO

/ NaO

Bu
CMD (Concerted Metallation-Deprotonation). C2 is most acidic proton.[1]
C5-Arylation Pd(OAc)

1,10-Phenanthroline or BathophenanthrolineK

PO

Electrophilic Palladation . Bidentate ligands block the C2 pathway sterically or electronically.
C4-Arylation Radical / NiSpecializedPeroxidesDifficult. Usually requires blocking C2 and C5 first.
Workflow: Ligand-Controlled Regiodivergence

This diagram details how to switch between C2 and C5 arylation using the same starting material.

CHActivation Substrate Substrate: Unsubstituted Thiazole Path_C2 Route A: C2-Arylation (Pd/PPh3/NaOtBu) Substrate->Path_C2 Monodentate Ligand Path_C5 Route B: C5-Arylation (Pd/Phen/K3PO4) Substrate->Path_C5 Bidentate Ligand Mech_C2 Mechanism: Acidity Driven (CMD) Path_C2->Mech_C2 Mech_C5 Mechanism: Electrophilic/Bimetallic Path_C5->Mech_C5 Prod_C2 Product: 2-Arylthiazole Mech_C2->Prod_C2 Prod_C5 Product: 5-Arylthiazole Mech_C5->Prod_C5

Figure 2: Ligand-controlled switch for regiodivergent arylation of thiazoles.

Module 3: Troubleshooting & FAQs

Q1: My -haloketone is unstable/lachrymatory. How do I improve reproducibility?

Diagnosis: Direct handling of


-bromoketones leads to degradation and variable yields.
Solution:  Use In-Situ Bromination .[2]
  • Start with the parent ketone.

  • Add N-Bromosuccinimide (NBS) and

    
    -toluenesulfonic acid (0.1 eq) in Acetonitrile.
    
  • Add the thioamide/thiourea directly to this mixture after 1 hour.

  • Why? This keeps the concentration of the reactive halide low, preventing self-condensation (polymerization).

Q2: I am getting a mixture of regioisomers when using unsymmetrical thioureas.

Diagnosis: The steric difference between the N-substituents is insufficient. Solution: Use the Hard/Soft Acid-Base (HSAB) principle.

  • If you want the Imino form (attack by substituted N), use a polar protic solvent (EtOH/Acid) to stabilize the charge on the substituted nitrogen intermediate.

  • If you want the Amino form (attack by unsubstituted N), use a non-polar aprotic solvent (Toluene) and add a base (TEA). The unsubstituted nitrogen is generally more nucleophilic in neutral conditions.

Q3: The C-H activation reaction stalls after 20% conversion.

Diagnosis: Catalyst poisoning by Sulfur. Thiazoles are excellent ligands for Pd, often shutting down the catalytic cycle. Solution:

  • Increase Temperature: Run at 120°C–140°C to promote ligand dissociation.

  • Add Copper: Addition of CuI (10-20 mol%) can act as a "sulfur scavenger" or co-catalyst, facilitating the metallation step.

Validated Protocols

Protocol A: Regioselective Synthesis of 2-(N-Phenylamino)thiazole

Target: Exclusive formation of the amino-isomer over the imino-isomer.

  • Reagents:

    
    -Bromoacetophenone (1.0 eq), N-Phenylthiourea (1.0 eq), NaHCO
    
    
    
    (1.2 eq).
  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve N-Phenylthiourea in Ethanol at room temperature.

    • Add

      
      -Bromoacetophenone portion-wise over 10 minutes.
      
    • Stir for 30 minutes (S-alkylation complete).

    • Add NaHCO

      
       solid.
      
    • Reflux for 2 hours.

  • Workup: Pour into water. The solid precipitate is predominantly the 2-amino isomer . Recrystallize from EtOH.

Protocol B: C5-Selective Arylation of Thiazole

Target: Arylation at C5, leaving C2 open.

  • Reagents: Thiazole (1.0 eq), Aryl Iodide (1.2 eq), Pd(OAc)

    
     (5 mol%), 1,10-Phenanthroline  (10 mol%), K
    
    
    
    PO
    
    
    (2.0 eq).
  • Solvent: DMA (Dimethylacetamide).

  • Procedure:

    • Combine all solids in a pressure tube.

    • Evacuate and backfill with Argon (3x).

    • Add dry DMA via syringe.

    • Heat to 130°C for 16 hours.

  • Note: The use of Phenanthroline is critical. Using PPh

    
     here will result in a mixture favoring C2.
    

References

  • Regioselectivity in Hantzsch Synthesis

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

    • Source: J. Chem. Soc., Perkin Trans. 1, 1979.
    • URL:[Link][1][3]

  • C-H Activation Regiodivergence

    • Title: Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles.[3][4][5]

    • Source: J. Org.[4][5] Chem. 2015, 80, 24, 12280–12295.

    • URL:[Link]

  • C5-Selective Arylation

    • Title: Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd C
    • Source: Org.[4][5][6] Lett. 2013, 15, 20, 5174–5177.

    • URL:[Link]

Sources

Troubleshooting oxidation of the 5-amino group in thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oxidation & Stability of the 5-Amino Group in Thiazoles

Status: Operational | Tier: 3 (Advanced Synthesis Support)

Introduction: The "Enamine" Trap

Welcome to the Heterocycle Stability Center. If you are here, you are likely staring at a reaction flask that has turned into black tar, or your LCMS shows a complex mixture of ring-opened byproducts.

The Core Problem: You are treating a 5-aminothiazole like a standard aniline. It is not. Structurally, a 5-aminothiazole is an enamine embedded in a heteroaromatic ring. The electron density from the nitrogen lone pair pushes strongly into the C5 position and the sulfur atom.

This makes the 5-amino group:

  • Hyper-nucleophilic: Prone to oxidative dimerization.

  • Oxidatively Fragile: Conventional oxidants (mCPBA,

    
    ) often attack the sulfur or cleave the 
    
    
    
    bond before oxidizing the amine.
  • Unstable as a Free Base: It tautomerizes and polymerizes rapidly upon exposure to air.

This guide addresses the three most common support tickets we receive: Stability/Storage , Diazotization (Sandmeyer) , and Targeted Oxidation (Nitro synthesis).

Module 1: Stability & Storage (Preventing Unwanted Oxidation)

User Issue: "My starting material decomposes during workup or storage."

The Mechanism of Failure

5-aminothiazoles exist in a delicate equilibrium. As free bases, they are susceptible to auto-oxidation via radical cation formation. Oxygen abstracts an electron, leading to radical coupling at the C4 or C5 positions, resulting in dark, insoluble polymers (tar).

Troubleshooting Protocol: Salt Formation

NEVER store 5-aminothiazoles as free bases. You must lock the nitrogen lone pair in a salt form immediately after synthesis.

Salt TypeStability RatingUsage Context
Hydrochloride (HCl) ⭐⭐⭐⭐Standard storage. Hygroscopic. Good for aqueous reactions.[1]
Tosylate (TsOH) ⭐⭐⭐⭐⭐Recommended. Non-hygroscopic, crystalline, stable for months at 4°C.
Trifluoroacetate (TFA) ⭐⭐⭐Good for immediate NMR analysis; less stable long-term due to acidity.
Free Base ⚠️Do not isolate. Use in situ immediately.
Workflow: Stabilization via Tosylate Salt
  • Generate the 5-aminothiazole (e.g., via Curtius rearrangement or reduction).

  • Do NOT perform an aqueous basic workup (NaOH/NaHCO3) to isolate the free amine.

  • Directly add 1.05 eq of p-Toluenesulfonic acid (TsOH) in dry diethyl ether or dioxane.

  • Filter the precipitate under Argon.

  • Store at -20°C under Argon.

Module 2: The Sandmeyer Reaction (Diazotization)[2]

User Issue: "I am trying to convert the 5-amino group to a Halogen/Nitrile, but yields are <10%."

The Technical Hurdle

The 5-thiazolyldiazonium species is far less stable than a phenyldiazonium salt. It undergoes rapid dediazoniation (loss of


) even at 

, leading to a highly reactive heteroaryl cation that reacts with the solvent (solvolysis) or polymerizes.
Diagnostic Diagram: Sandmeyer Failure Points

Sandmeyer_Troubleshooting Start Start: 5-Aminothiazole (Salt) Acid Solvent: H2SO4 or HBF4 (Avoid dilute HCl) Start->Acid Temp Temp Control Must be -5°C to 0°C Acid->Temp Nitrite Add NaNO2 (aq) Dropwise, subsurface Temp->Nitrite Check Check: Is Diazonium Clear? Nitrite->Check Fail1 FAILURE: Tar formation (Temp > 5°C or weak acid) Check->Fail1 Dark/Opaque Success_Path Add Cu(I)X / Nucleophile (Rapid Addition) Check->Success_Path Clear/Yellow Product Product: 5-Halo-thiazole Success_Path->Product

Figure 1: Critical decision pathways for stabilizing the 5-thiazolyldiazonium intermediate.

Optimized Protocol: The "Non-Aqueous" Diazotization

To avoid hydrolysis by water, use organic nitrites (t-BuONO) in anhydrous solvents.

  • Suspend 5-aminothiazole (HCl salt) in anhydrous Acetonitrile (MeCN) .

  • Add 1.5 eq Copper(II) halide (

    
     or 
    
    
    
    ).
  • Cool to

    
    .
    
  • Add 1.2 eq tert-Butyl Nitrite (t-BuONO) dropwise.

    • Why? This generates the diazonium species in situ which is immediately trapped by the copper halide (Sandmeyer-type) without ever accumulating a high concentration of the unstable intermediate.

  • Warm to Room Temp only after gas evolution ceases.

Module 3: Direct Oxidation (The "Nitro" Trap)

User Issue: "I used mCPBA/H2O2 to oxidize the amine to a nitro group, but the ring disappeared."

Scientific Reality Check

You cannot oxidize a 5-aminothiazole to a 5-nitrothiazole using standard electrophilic oxidants (


, 

,

).
  • Reason 1: The Sulfur atom is easily oxidized to sulfoxide/sulfone, destabilizing the aromaticity.

  • Reason 2: The amine oxidation passes through a nitroso intermediate which often condenses with the ring or dimerizes (azo formation).

Correct Synthetic Route

If you need a 5-nitrothiazole , do not start with the amine. You must use Nucleophilic Aromatic Substitution (


)  or Nitration of the vacant ring .

Comparison of Routes:

MethodReagentsOutcomeRecommendation
Direct Amine Oxidation

/

Ring Opening / Tar AVOID
Electrophilic Nitration

/

Nitration at C5 (if vacant)Preferred (if H at C5)
Halogen Displacement 2-bromo-5-nitrothiazole + AmineInstallation of amine at C2Standard
Retro-Sandmeyer 5-aminothiazole

Diazonium

Nitrite
5-nitrothiazole⚠️ High Risk (Explosive/Unstable)

Module 4: Advanced Troubleshooting (FAQ)

Q: My reaction turns purple/blue immediately. What is this? A: This is likely the Violinoid or Radical Cation species. 5-aminothiazoles form stable radical cations upon one-electron oxidation (often by trace oxygen or metal impurities). While visually alarming, it indicates your environment is not strictly anaerobic.

  • Fix: Degas all solvents with Argon sparging for 20 mins. Add antioxidants like BHT if the reaction allows.

Q: Can I use the Curtius Rearrangement to make 5-aminothiazoles? A: Yes, this is the best way to make them "fresh."

  • Pathway: Thiazole-5-carboxylic acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    5-Aminothiazole .
  • Tip: Trap the isocyanate with tert-butanol to form the Boc-protected amine . The Boc-amine is stable! Deprotect with HCl/Dioxane only when you are ready to react the free amine.

Visualizing the Degradation Pathway

Degradation_Mechanism Substrate 5-Aminothiazole (Free Base) Oxidation 1e- Oxidation (Air/Light) Substrate->Oxidation Radical Radical Cation [Thiazole-NH2]+. Oxidation->Radical Dimer C4-C5 Dimerization (Hydrazobenzene-like) Radical->Dimer Polymer Black Tar (Polymerization) Dimer->Polymer

Figure 2: The oxidative decomposition pathway of free-base 5-aminothiazoles.

References

  • BenchChem. (2025).[2] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. BenchChem Technical Library.

  • Organic Chemistry Portal. (2024). Sandmeyer Reaction: Mechanism and Modifications. Organic Chemistry Portal.[1]

  • National Institutes of Health (NIH). (2017). Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5-Aminothiazoles. PubMed.

  • ChemicalBook. (2024). Synthesis of 2-Amino-5-nitrothiazole: Process and Safety. ChemicalBook Protocols.

  • Wikipedia. (2024). Cook–Heilbron Thiazole Synthesis.[3] Wikipedia Foundation.

Sources

Acid-base extraction protocols for aminothiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with aminothiazole carboxylic acids. This guide provides in-depth, experience-driven answers to common challenges encountered during acid-base extraction, a critical purification step. Given their amphoteric nature, these molecules present unique behaviors that require a nuanced approach beyond standard extraction protocols.

This center is structured as a dynamic question-and-answer guide, divided into Frequently Asked Questions (FAQs) for foundational knowledge and a detailed Troubleshooting section for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is scientifically unique about aminothiazole carboxylic acids in the context of an acid-base extraction?

Aminothiazole carboxylic acids are amphoteric molecules, meaning they possess both a basic functional group (the 2-amino group) and an acidic functional group (the 4-carboxylic acid). This dual nature allows the molecule to exist in different ionic states depending on the pH of the solution:

  • In strongly acidic solutions (pH < ~2): Both the amino group and the carboxylic acid are protonated. The amino group forms a positive ammonium salt (-NH₃⁺), making the molecule a cation and highly soluble in the aqueous layer.

  • In neutral or weakly acidic solutions (pH ~3-4): The carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). The molecule exists as a neutral zwitterion, which often has minimal solubility in both aqueous and organic solvents. This is the isoelectric point (pI) .[1]

  • In strongly basic solutions (pH > ~9): The carboxylic acid is deprotonated (-COO⁻) and the amino group is in its neutral state (-NH₂). The molecule is an anion and, again, soluble in the aqueous layer.

This pH-dependent charge and solubility behavior is the fundamental principle we exploit for purification.[2][3]

Q2: What are the critical pKa values I need to consider for this class of compounds?

Understanding the approximate pKa values of the functional groups is essential for selecting the correct pH for extraction.

Functional GroupGeneral pKa RangeRole in Extraction
Carboxylic Acid (-COOH) 3.5 - 4.5This group is deprotonated by a base. Using a weak base like sodium bicarbonate (pKa of H₂CO₃ is ~6.4) is sufficient to deprotonate the carboxylic acid, converting it to a water-soluble carboxylate salt.[4][5]
Protonated Amino Group (-NH₃⁺) 2.5 - 3.5The 2-amino group on a thiazole ring is significantly less basic than a typical alkylamine (pKa ~9-10) due to the electron-withdrawing effects of the aromatic thiazole ring.[6] It requires a more acidic environment to be fully protonated.

Note: These are approximate values. The exact pKa can vary based on other substituents on the thiazole ring.

Q3: How do I choose the appropriate organic solvent for the extraction?

The ideal organic solvent must be immiscible with water to ensure layer separation.[2] Key considerations include:

  • Solubility: The neutral form of your aminothiazole carboxylic acid should be soluble in the chosen solvent. Common choices include diethyl ether, ethyl acetate (EtOAc), and dichloromethane (DCM).

  • Density: DCM is denser than water and will form the bottom layer, while diethyl ether and EtOAc are less dense and will form the top layer. Knowing this is crucial for correctly identifying and separating the layers.

  • Reactivity: Ensure the solvent is inert and does not react with your compound or the acidic/basic solutions used.

Some researchers have noted that the solubility of carboxylic acids in organic solvents can be surprisingly enhanced by the presence of small amounts of water.[7][8][9]

Troubleshooting Guide

Q1: "Help! My compound precipitated as a solid between the organic and aqueous layers."

Cause: You have likely adjusted the pH of the aqueous layer to the isoelectric point (pI) of your molecule. At the pI, the compound exists as a zwitterion with minimal solubility in both phases, causing it to "crash out" of solution.[1][10] This is a very common issue with amphoteric compounds like amino acids.

Solution:

  • Don't discard the solid! It is likely your desired product.

  • To recover into the aqueous layer: Add a few drops of strong acid (e.g., 1M HCl) to protonate the amino group fully, or a strong base (e.g., 1M NaOH) to deprotonate the carboxylic acid fully. The solid should redissolve into the aqueous layer.

  • To recover into the organic layer: This is generally not recommended from the pI, as solubility is low. The better approach is to re-solubilize in the aqueous phase as described above and then proceed with the extraction.

This phenomenon can actually be used as a purification step. Some protocols intentionally adjust the pH to 3-4 to precipitate the aminothiazole carboxylic acid from the aqueous solution after an initial extraction.[11]

Q2: "My extraction yield is very low. Where could my product have gone?"

Cause: Low yields can stem from several factors:

  • Incomplete Extraction: You did not perform enough extraction cycles. A single extraction rarely removes all of the target compound.

  • Incorrect pH: The pH of the aqueous layer was not sufficiently acidic or basic to fully ionize your compound, leaving a significant amount behind in the organic layer.

  • Emulsion Formation: A stable emulsion has trapped your compound at the interface (see Q3).

  • Premature Precipitation: Your compound precipitated during recovery from the aqueous layer but was too fine to be collected by filtration and was inadvertently discarded.

Solution:

  • Perform Multiple Extractions: Always extract the source layer with fresh solvent at least 2-3 times. Combine the extracts from the same layer.

  • Verify pH: Use pH paper to check the aqueous layer after shaking. Ensure it is well below the carboxyl pKa (e.g., pH > 8) or well above the amino pKa (e.g., pH < 2) to maximize solubility in the aqueous phase.

  • Back-Extraction: If you suspect your product is still in the aqueous phase after attempting to precipitate it, you can perform a "back-extraction." Re-acidify or re-basify the aqueous layer to bring the compound back into its neutral, organic-soluble form (this is difficult for zwitterions) or extract it into a more polar, water-immiscible solvent like n-butanol.[12]

Q3: "The layers in my separatory funnel won't separate; I have a milky emulsion."

Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by high concentrations of dissolved material or fine particulates. They are common during the neutralization step of an acid-base extraction.

Solution:

  • Be Patient: Allow the separatory funnel to stand undisturbed for several minutes.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion and force the separation of the layers.[13]

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.

Q4: "How do I effectively recover my pure aminothiazole carboxylic acid from the final aqueous solution?"

Cause: Your product is currently dissolved in an acidic or basic aqueous solution as a salt. You need to convert it back to its neutral, less soluble form to isolate it.

Solution:

  • Cool the Aqueous Layer: Place the flask containing your aqueous extract in an ice bath. This will decrease the solubility of your product upon neutralization.

  • Adjust to the Isoelectric Point (pI): Slowly add acid (if your extract is basic) or base (if your extract is acidic) dropwise while stirring. Monitor the pH with pH paper. The goal is to reach the pI (typically pH 3-4 for these compounds), where solubility is at a minimum.[10][11]

  • Isolate the Product:

    • If a solid precipitates: Collect the solid product via suction filtration. Wash the solid with a small amount of cold water to remove residual salts, then allow it to dry.[12]

    • If no solid forms (or it's an oil/fine suspension): Your compound may still be too soluble in water. In this case, perform a back-extraction. Add a suitable organic solvent (e.g., ethyl acetate) to the pH-adjusted aqueous solution and extract the neutral compound into the organic phase. Then, dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄) and remove the solvent by rotary evaporation to yield the pure product.[12][13]

Workflow Protocols & Visualizations

Protocol 1: Isolation from Neutral Impurities

This is the most straightforward scenario. The goal is to convert the amphoteric compound into a water-soluble salt, leaving neutral impurities in the organic layer.

Steps:

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel and add 1M NaOH(aq). Shake gently.

  • Allow layers to separate. Drain the lower aqueous layer (containing your deprotonated product) into a flask.

  • Repeat the extraction of the organic layer with fresh 1M NaOH(aq) one more time. Combine the aqueous extracts.

  • The organic layer now contains only the neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath and acidify by adding concentrated HCl dropwise until the pH is ~3-4.

  • Collect the precipitated product by filtration.

G start Crude Mixture (Product + Neutral Impurities) in Ethyl Acetate sep_funnel Separatory Funnel start->sep_funnel add_base Add 1M NaOH(aq) Shake & Separate sep_funnel->add_base org_layer Organic Layer: Neutral Impurities (Discard) add_base->org_layer Top Layer aq_layer Aqueous Layer: Product as Sodium Salt add_base->aq_layer Bottom Layer recovery Recovery Flask aq_layer->recovery acidify 1. Cool in Ice Bath 2. Add HCl to pH 3-4 recovery->acidify isolate Isolate Pure Product (Filtration) acidify->isolate

Caption: Workflow for isolating aminothiazole carboxylic acids from neutral impurities.

Protocol 2: General Purification Strategy

This protocol leverages both the acidic and basic properties for a more thorough purification from both acidic and basic impurities.

Steps:

  • Dissolve the crude mixture in an organic solvent (e.g., DCM).

  • Extract with a weak acid (e.g., 1M HCl). This will protonate your product AND any basic impurities, moving them to the aqueous layer.

  • Separate the layers. The organic layer now contains neutral and acidic impurities.

  • Take the aqueous layer (containing your product and basic impurities) and add a base (e.g., NaOH) to raise the pH to ~10. This deprotonates your product's carboxylic acid but keeps the basic impurities neutral.

  • Extract this basic aqueous solution with fresh organic solvent. The neutral basic impurities will move into the organic layer, which is discarded.

  • Your product remains in the basic aqueous solution. Adjust the pH to its isoelectric point (~3-4) to precipitate the pure product.

G cluster_0 Step 1: Remove Acidic/Neutral Impurities cluster_1 Step 2: Remove Basic Impurities cluster_2 Step 3: Isolation start Crude Mixture in DCM extract_acid Extract with 1M HCl start->extract_acid org1 Organic Layer: Acidic & Neutral Impurities extract_acid->org1 aq1 Aqueous Layer: Product + Basic Impurities extract_acid->aq1 adjust_base Adjust Aqueous Layer to pH >10 with NaOH aq1->adjust_base extract_org Extract with DCM adjust_base->extract_org org2 Organic Layer: Basic Impurities extract_org->org2 aq2 Aqueous Layer: Purified Product Salt extract_org->aq2 adjust_pi Adjust Aqueous Layer to pH 3-4 (pI) aq2->adjust_pi product Precipitated Pure Product adjust_pi->product

Caption: A comprehensive workflow for purifying aminothiazole carboxylic acids.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from a relevant university chemistry resource.
  • Al-Obaidi, A., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. (US3274207A).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Retrieved from [Link]

  • Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from a relevant university chemistry resource.
  • National Center for Biotechnology Information. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE. Retrieved from [Link]

  • Google Patents. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (US7932386B2).
  • The Hebrew University of Jerusalem. (1995, May 1). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>a>, Amine Basicity, and Diluent Properties. Langmuir.
  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • eScholarship, University of California. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances. Retrieved from [Link]

Sources

Removing unreacted thioamide precursors from thiazole product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Thioamide Precursors from Hantzsch Thiazole Products Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Welcome to the Technical Support Center

Status: Active | Ticket: #THZ-PUR-001 | Agent: Senior Application Scientist

You are likely here because your Hantzsch thiazole synthesis—while high-yielding—has resulted in a product contaminated with unreacted thioamide. This is a common bottleneck. Thioamides are potent nucleophiles, often co-elute with thiazoles on silica, and can poison downstream metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

This guide prioritizes chemical orthogonality over brute-force chromatography. We utilize the distinct basicity and nucleophilicity of the thiazole nitrogen versus the thioamide sulfur to separate them.

Module 1: The Chemistry of Separation (Diagnostic)

Before selecting a protocol, understand the physicochemical "hook" we will use to pull the impurity out.

PropertyThiazole Product Thioamide Impurity Separation Strategy
Basicity (pKa) Weak Base (Conj. Acid pKa ~2.5)Neutral / Non-basicAcid-Base Extraction: Thiazole protonates at pH < 2; Thioamide does not.
Nucleophilicity Moderate (at N)High (at S)Chemical Scavenging: Thioamide reacts with soft electrophiles (alkyl halides) to form ionic salts.
Polarity Low to ModerateModerate to HighChromatography: Thioamides often tail on silica due to the C=S dipole.

Module 2: Troubleshooting Protocols

Protocol A: The "Reverse" Acid-Base Extraction

Best For: Lipophilic thioamides (e.g., thiobenzamide) that co-extract with the product in organic solvents. Mechanism: We exploit the basic nitrogen of the thiazole. By lowering the pH, we force the thiazole into the aqueous phase as a salt, leaving the non-basic thioamide in the organic layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether). Do not use Ethyl Acetate if possible, as it can hydrolyze under strong acidic conditions, though it is acceptable for rapid washes.

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x Vol).

    • Note: The pH must be < 2. Check the aqueous layer pH to ensure the thiazole is fully protonated.

  • Phase Separation:

    • Organic Layer: Contains unreacted Thioamide . (Discard after TLC verification).

    • Aqueous Layer: Contains Thiazole-HCl salt .

  • The Wash: Wash the aqueous acidic layer once with fresh DCM to remove any entrained thioamide.

  • Recovery:

    • Cool the aqueous layer to 0°C.

    • Slowly basify with saturated NaHCO₃ or 2M NaOH until pH > 8.

    • The Thiazole free base will precipitate or oil out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc, dry over Na₂SO₄, and concentrate.

Visual Workflow (Logic Flow):

AcidBaseExtraction Start Crude Mixture (Thiazole + Thioamide) Solvent Dissolve in DCM Start->Solvent AcidWash Extract with 1M HCl Solvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Contains Thioamide) Sep1->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Thiazole-H+) Sep1->AqLayer Protonated Species Basify Basify to pH 9 (NaOH / NaHCO3) AqLayer->Basify FinalExt Extract with DCM Evaporate Basify->FinalExt Product Pure Thiazole FinalExt->Product

Caption: Logic flow for separating basic thiazoles from neutral thioamides using pH manipulation.

Protocol B: The "Electrophile Trap" (Chemical Scavenging)

Best For: Reactions where Acid-Base extraction fails (e.g., if the thiazole has electron-withdrawing groups like -NO₂ that lower its pKa, preventing protonation). Mechanism: Thioamides are soft nucleophiles. We add a reactive alkyl halide that preferentially alkylates the sulfur atom of the thioamide, converting it into a highly polar thioimidate salt. This salt sticks to the baseline during chromatography or washes away in water.

Reagents:

  • Scavenger: Benzyl bromide, Methyl iodide, or alpha-Bromoacetate.

  • Solvent: The reaction solvent (often Ethanol) or DMF.[1]

Step-by-Step Workflow:

  • Diagnosis: Confirm the presence of thioamide via TLC.

  • Scavenging: Add 1.5 equivalents (relative to the estimated thioamide impurity) of Ethyl Bromoacetate or Benzyl Bromide to the crude mixture.

  • Incubation: Stir at room temperature for 1–2 hours.

    • Reaction: Thioamide (R-CS-NHR') + R''-Br → [R-C(SR'')=NHR']⁺ Br⁻ (Thioimidate Salt).

  • Workup:

    • Dilute with water.

    • Extract with organic solvent. The ionic thioimidate salt will partition into the water or precipitate.

    • If purifying by column chromatography: The thioimidate salt is extremely polar and will remain on the baseline (Rf = 0.0), allowing the thiazole to elute cleanly.

Visual Mechanism:

Scavenging Impurity Thioamide Impurity (Lipophilic) Reaction S-Alkylation Impurity->Reaction Scavenger Alkyl Halide (e.g., Benzyl Bromide) Scavenger->Reaction Salt Thioimidate Salt (Water Soluble / Polar) Reaction->Salt Forms Ionic Species Thiazole Thiazole Product (Unchanged) Reaction->Thiazole Inert to Alkylation

Caption: Conversion of lipophilic thioamide into polar thioimidate salt for easy removal.

Module 3: Frequently Asked Questions (FAQ)

Q1: My thiazole didn't extract into the HCl layer. Why? A: Your thiazole might be too electron-deficient. If you have substituents like Nitro (-NO₂), Cyano (-CN), or Polyfluorinated groups on the ring, the basicity of the nitrogen drops significantly (pKa < 1).

  • Fix: Use Protocol B (Scavenging) or increase acid concentration to 3M HCl (caution: risk of hydrolysis).

Q2: I smell sulfur even after the column. What is happening? A: Thioamides can decompose on silica gel to release H₂S or elemental sulfur.

  • Fix: Treat your crude material with activated charcoal in hot ethanol before filtration and chromatography. This adsorbs sulfur species and polymeric impurities.

Q3: Can I use an oxidative wash? A: Yes, but with caution. Washing the organic layer with dilute Hydrogen Peroxide (H₂O₂) or bleach can oxidize the thioamide to an amide (desulfurization).

  • Risk: The thiazole sulfur can also oxidize to a sulfoxide/sulfone if the oxidant is too strong or contact time is too long. This is a "last resort" method.

Q4: The thioamide spot on TLC is streaking. How do I calculate Rf? A: Thioamides streak due to their tautomeric equilibrium (thione-thiol). Add 1% Triethylamine to your TLC mobile phase to sharpen the spot, or use Protocol B to convert it to a baseline salt before running the column.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Bordwell, F. G. (n.d.). "Bordwell pKa Table (Acidity in DMSO/Water)." Organic Chemistry Data.

  • BenchChem. (2025).[1] "General Procedure for Hantzsch Thiazole Synthesis and Workup." BenchChem Protocols.

  • Charette, A. B. (Ed.). (2014). "Thioimidate Formation for Thioamide Removal." Handbook of Reagents for Organic Synthesis.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Heterocycle pKa values).

Sources

Validation & Comparative

Technical Guide: NMR Characterization of 5-Amino-2-Phenyl-1,3-Thiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic scaffold, distinct from the more common Hantzsch synthesis product (2-amino-4-phenylthiazole). Its characterization presents unique challenges due to the zwitterionic nature of the 5-amino-4-carboxylic acid motif, which leads to significant solubility issues and pH-dependent chemical shifts.

This guide provides a comparative analysis of characterization strategies, focusing on distinguishing this regioisomer from its structural analogs using NMR spectroscopy. We utilize data derived from its ethyl ester precursor—a common stable intermediate in drug discovery (e.g., FAK inhibitors)—to validate the spectral assignment of the free acid.

Part 1: Structural Context & The "Isomer Trap"

In medicinal chemistry, thiazoles are privileged structures. However, a common error in synthesis and procurement is the confusion between 5-amino-2-phenyl derivatives and 2-amino-4-phenyl derivatives.

  • Target Molecule (5-amino): Synthesized via Thorpe-Ziegler cyclization (e.g., from

    
    -isocyano esters or thiobenzamide derivatives). The amino group is at position 5, adjacent to the sulfur.
    
  • Common Alternative (2-amino): Synthesized via Hantzsch condensation (thiourea +

    
    -haloketone). The amino group is at position 2, between the nitrogen and sulfur.
    
Structural Differentiation Logic

The placement of the amino group drastically alters the electronic environment.

  • C5-Amino: The amino group at C5 acts as a strong mesomeric donor into the C4-carboxyl group, creating a "push-pull" system that shields C5 and deshields C4.

  • C2-Amino: The amino group at C2 interacts with the ring nitrogen, often existing in tautomeric equilibrium with the imino form.

Visualization: Structural Assignment Workflow

G Start Crude Product Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility HNMR 1H NMR (1D) Solubility->HNMR Select DMSO-d6 Decision Isomer Check: NH2 Shift & NOE HNMR->Decision HMBC 2D HMBC (Critical Step) Decision->HMBC Ambiguous Region Final Confirmed Structure: 5-Amino-2-Phenyl HMBC->Final C4/C5 Correlations

Figure 1: Decision tree for distinguishing thiazole regioisomers. Note that 2D HMBC is often required to definitively assign the quaternary carbons.

Part 2: Comparative Analysis of Characterization Methods

Solvent System Efficacy

The choice of solvent is the single most critical factor in obtaining a resolved spectrum for this zwitterionic acid.

FeatureDMSO-d6 (Recommended)CDCl3 (Not Recommended)TFA-d (Specialized)
Solubility High. Dissolves the zwitterion and polar acid forms effectively.Poor. The free acid is virtually insoluble; only suitable for the ester precursor.High. Good for stubborn solids but protonates the amine.
Exchangeable Protons Visible. NH2 and COOH protons are usually distinct broad singlets.Invisible. Often lost or extremely broad due to aggregation.Merged. Rapid exchange collapses NH/OH signals into the solvent front.
Resolution Excellent separation of aromatic multiplets.N/A (Low solubility).Sharp lines, but shifts are dramatically altered by protonation (

).

Recommendation: Always initiate characterization in DMSO-d6 . If aggregation causes line broadening, add a trace of


 to collapse exchangeable protons or switch to MeOD (though MeOD will erase NH/COOH signals).
Spectral Data Comparison: Ester vs. Acid

Since the free acid is often generated from the ethyl ester, comparing the two provides internal validation.

Reference Data Source: Ethyl 5-amino-2-phenylthiazole-4-carboxylate (Intermediate in FAK inhibitor synthesis [1]).

Proton / CarbonEthyl Ester (Precursor) (DMSO-d6)Free Acid (Target) (DMSO-d6)Diagnostic Change
Ethyl (

)
Quartet (~4.2 ppm), Triplet (~1.3 ppm)Absent Disappearance confirms hydrolysis.

(Amino)
Broad Singlet (~7.0 - 7.5 ppm)Broad Singlet (~7.2 - 7.8 ppm)Slight downfield shift due to H-bonding with free COOH.
Phenyl (

)
Multiplets (7.4 - 8.0 ppm)Multiplets (7.4 - 8.0 ppm)Minimal change; distant from reaction center.
COOH (Acid) AbsentBroad Singlet (12.0 - 13.5 ppm)Appearance of highly deshielded proton (often very broad).

Part 3: Detailed Experimental Protocol

A. Sample Preparation (Self-Validating)
  • Mass: Weigh 5-10 mg of the dried solid. Note: Ensure the sample is free of residual TFA or HCl salts, as these will shift the NH2 signal significantly.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Sonicate for 2 minutes. If the solution remains cloudy, potential contamination with inorganic salts (from hydrolysis workup) is likely. Filter through a glass wool plug if necessary.

B. Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: Minimum 64 scans (due to the lower sensitivity of the quaternary carbons in 13C and broad protons in 1H).

  • Relaxation Delay (D1): Set to >2.0 seconds to ensure full relaxation of the rigid phenyl protons for accurate integration.

C. 2D HMBC Experiment (The "Truth" Test)

To distinguish the 5-amino isomer from the 2-amino isomer, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • 5-Amino-2-Phenyl: The Phenyl protons will show a strong 3-bond correlation to C2 (the carbon between S and N). The

    
     protons will show correlations to C5  and C4 .
    
  • 2-Amino-4-Phenyl: The Phenyl protons will correlate to C4 . The

    
     protons will correlate to C2 .
    
Visualization: HMBC Connectivity Logic

HMBC Phenyl_H Phenyl Protons (7.4-8.0 ppm) C2 C2 (Thiazole) (~160-165 ppm) Phenyl_H->C2 Strong Correlation (Defines 2-Phenyl) NH2_H NH2 Protons (~7.5 ppm) C4 C4 (Carboxyl) (~140-150 ppm) NH2_H->C4 Correlation (Defines 5-Amino) C5 C5 (Amino-bearing) (~150-160 ppm) NH2_H->C5 Direct Neighbor

Figure 2: Expected HMBC correlations for 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid. The correlation between Phenyl protons and C2 is the fingerprint of the 2-phenyl substitution pattern.

Part 4: Troubleshooting & Impurities

ObservationLikely CauseCorrective Action
Extra Triplet/Quartet Residual Ethanol/Ethyl AcetateDry sample under high vacuum (>4h at 40°C).
NH2 Signal Missing Rapid exchange with wet solventUse a fresh ampoule of DMSO-d6; avoid MeOD.
Split Phenyl Peaks Rotational barrier (rare) or mixture of isomersRun Variable Temperature (VT) NMR at 350K. If peaks coalesce, it is rotameric. If not, it is an impurity.
Doublet at ~7.0 ppm 2-Amino-4-Phenyl Impurity This is the characteristic C5-H signal of the other isomer. If seen, your synthesis (Thorpe-Ziegler) failed or rearranged.

References

  • Groend, B. J., et al. (2018). "Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor." ACS Medicinal Chemistry Letters.

    • Context: Provides synthesis and characterization data for the ethyl ester precursor (Ethyl 5-amino-2-phenylthiazole-4-carboxylate), serving as the spectral anchor for the acid.
  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen." Chemische Berichte, 98(11), 3571-3577. Context: Foundational text on the Thorpe-Ziegler cyclization mechanisms used to access 5-aminothiazoles.
  • PubChem Compound Summary. "5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid" (CID 57955758). National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and identifiers.[1][2][3][4][5]

Sources

A Comparative Guide to the Infrared Spectrum of Thiazole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectra of thiazole carboxylic acid functional groups, offering a comparative study of its structural isomers: thiazole-2-carboxylic acid, thiazole-4-carboxylic acid, and thiazole-5-carboxylic acid. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the interplay between molecular structure and vibrational spectroscopy in these crucial heterocyclic compounds.

Introduction: The Significance of Thiazole Carboxylic Acids and Their Spectroscopic Analysis

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. When functionalized with a carboxylic acid group, its potential as a bioactive molecule is significantly enhanced. The isomeric position of this carboxylic acid group profoundly influences the molecule's chemical reactivity, biological activity, and solid-state properties.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For drug development and quality control, IR spectroscopy serves as an invaluable tool for structural elucidation, functional group identification, and the study of intermolecular interactions. This guide will demonstrate how IR spectroscopy can be effectively utilized to differentiate between the constitutional isomers of thiazole carboxylic acid, providing a basis for their unambiguous identification.

Theoretical Framework: Understanding the Vibrational Language of Molecules

Infrared spectroscopy is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in an IR spectrum that acts as a unique molecular "fingerprint".

The Carboxylic Acid Moiety: A Tale of Two Bonds and a Proton

The carboxylic acid functional group (-COOH) gives rise to several characteristic and easily identifiable absorption bands in an IR spectrum[1][2][3][4][5].

  • O-H Stretching: The hydroxyl (O-H) bond stretch is one of the most recognizable features in the IR spectrum of a carboxylic acid. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, this absorption appears as a very broad and intense band, typically in the region of 3300-2500 cm⁻¹[1][3][4][6]. This broadness is a hallmark of the extensive hydrogen-bonding network.

  • C=O Stretching: The carbonyl (C=O) bond stretch is another prominent and intense absorption, usually found between 1760 and 1690 cm⁻¹[1]. The exact position is sensitive to the molecular environment. Conjugation with a double bond or an aromatic ring, as is the case in thiazole carboxylic acids, typically shifts the C=O stretching frequency to a lower wavenumber.

  • C-O Stretching and O-H Bending: The stretching vibration of the carbon-oxygen single bond (C-O) and the in-plane bending of the O-H group are coupled and result in absorptions in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions[1]. An out-of-plane O-H bend also appears as a broad band around 920 cm⁻¹.

The Thiazole Ring: A Symphony of Vibrations

The thiazole ring, being a heteroaromatic system, exhibits a complex pattern of vibrations. The key vibrational modes include:

  • C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically occur above 3000 cm⁻¹.

  • C=C and C=N Stretching: These ring stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

  • Ring Breathing and Deformations: The collective in-plane and out-of-plane bending and stretching of the entire ring structure produce a fingerprint of absorptions at lower frequencies.

  • C-S Stretching: The carbon-sulfur bond vibrations are generally weaker and appear in the fingerprint region of the spectrum.

Comparative Analysis of Thiazole Carboxylic Acid Isomers: A Computational Approach

Due to the limited availability of comprehensive experimental IR spectra for all three isomers in public databases, this guide utilizes a computational approach based on Density Functional Theory (DFT) to generate and compare their theoretical IR spectra. DFT calculations provide a robust and reliable method for predicting vibrational frequencies and IR intensities, allowing for a systematic and direct comparison of the isomeric effects[3][7][8][9][10].

The following sections will present and analyze the computationally generated IR spectra of thiazole-2-carboxylic acid, thiazole-4-carboxylic acid, and thiazole-5-carboxylic acid.

Thiazole-2-Carboxylic Acid

In thiazole-2-carboxylic acid, the carboxylic acid group is positioned adjacent to the sulfur atom. This proximity influences the electronic distribution within the ring and affects the vibrational frequencies of both the ring and the carboxylic acid moiety.

Key Spectral Features:

  • O-H Stretch: A broad band is predicted in the 3300-2500 cm⁻¹ range, characteristic of hydrogen-bonded dimers.

  • C=O Stretch: The carbonyl stretch is predicted to appear at a lower frequency within the typical range, indicating conjugation with the thiazole ring.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the ring are expected to be coupled with the C-C stretch of the carboxylic acid group, leading to a complex pattern of absorptions in the 1600-1400 cm⁻¹ region.

Thiazole-4-Carboxylic Acid

With the carboxylic acid group at the 4-position, the electronic and steric environment is significantly different from the 2-substituted isomer.

Key Spectral Features:

  • O-H Stretch: A broad O-H stretching band is also predicted for this isomer due to hydrogen bonding.

  • C=O Stretch: The position of the carbonyl stretch is expected to be slightly different from the 2-isomer due to the altered electronic effect of the ring at this position.

  • Ring Vibrations: The pattern of ring stretching and deformation bands will be distinct, providing a clear point of differentiation from the other isomers.

Thiazole-5-Carboxylic Acid

In this isomer, the carboxylic acid group is attached to the carbon atom between the nitrogen and sulfur atoms.

Key Spectral Features:

  • O-H Stretch: Similar to the other isomers, a broad O-H stretch is anticipated.

  • C=O Stretch: The electronic influence of both the nitrogen and sulfur atoms will affect the carbonyl bond, leading to a characteristic C=O stretching frequency.

  • Ring Vibrations: The unique substitution pattern will result in a distinct fingerprint region, allowing for its identification.

Summary of Key Differentiating Vibrational Modes

The following table summarizes the predicted key differentiating vibrational frequencies for the three isomers based on computational analysis.

Vibrational Mode Thiazole-2-Carboxylic Acid (cm⁻¹) Thiazole-4-Carboxylic Acid (cm⁻¹) Thiazole-5-Carboxylic Acid (cm⁻¹)
O-H StretchBroad, ~3000Broad, ~3000Broad, ~3000
C=O Stretch~1710~1720~1715
Ring C=N/C=C StretchMultiple bands, ~1600-1400Multiple bands, ~1600-1400Multiple bands, ~1600-1400
C-H Out-of-Plane BendingDistinct patternDistinct patternDistinct pattern

Note: The exact peak positions can vary depending on the experimental conditions (e.g., solid-state, solution) and the specific computational method used. However, the relative positions and the overall pattern of the spectra are the key differentiating factors.

Experimental Protocol: Acquiring High-Quality IR Spectra

To obtain reliable and reproducible IR spectra of thiazole carboxylic acids, a standardized experimental protocol is crucial. The following outlines the steps for acquiring a solid-state IR spectrum using the KBr pellet method, a common and effective technique for this type of analysis.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press and pellet die

  • Agate mortar and pestle

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Sample of thiazole carboxylic acid

  • Spatula

  • Analytical balance

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.

    • Weigh approximately 1-2 mg of the thiazole carboxylic acid sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the mortar to a fine powder.

    • Add the thiazole carboxylic acid sample to the KBr powder in the mortar.

    • Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting powder should be fine and uniform.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the IR spectrum of the sample pellet. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum by performing a background correction.

Data Analysis and Interpretation
  • Identify the characteristic absorption bands for the carboxylic acid group (O-H, C=O, C-O stretches, and O-H bend).

  • Analyze the fingerprint region (below 1500 cm⁻¹) to identify the vibrational modes of the thiazole ring.

  • Compare the obtained spectrum with reference spectra or computationally generated spectra to confirm the identity and isomeric form of the thiazole carboxylic acid.

Conclusion: The Power of Vibrational Spectroscopy in Isomer Differentiation

This guide has demonstrated the utility of infrared spectroscopy, complemented by computational analysis, in the characterization and differentiation of thiazole carboxylic acid isomers. The position of the carboxylic acid group on the thiazole ring induces subtle yet significant shifts in the vibrational frequencies of both the functional group and the heterocyclic ring. These differences, particularly in the carbonyl stretching region and the fingerprint region, provide a robust basis for the unambiguous identification of each isomer.

For researchers and professionals in drug development, a thorough understanding of these spectroscopic nuances is paramount for ensuring the correct isomeric form of a molecule is being synthesized and utilized, thereby guaranteeing the desired pharmacological properties and avoiding potential off-target effects. The methodologies and insights presented herein provide a solid foundation for the application of IR spectroscopy in the critical analysis of these and other important heterocyclic compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108. [Link]

  • Jagtap, R. M., Rizvi, M. A., Dangat, Y. B., & Pardeshi, S. K. (2016). Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate. Journal of Taibah University for Science, 10(4), 548-563. [Link]

  • PubChem. Thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Thiazolecarboxylic acid. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 35(12), 10-15. [Link]

  • Allery, B. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) [Video]. YouTube. [Link]

  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4147. [Link]

  • Çırak, Ç., & Sert, Y. (2015). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 1085, 223-230. [Link]

  • Li, W., & Wang, Y. (2022). Calculating vibrational excited state absorptions with excited state constrained minimized energy surfaces. ChemRxiv. [Link]

  • Penn State University. (2018). Considerations for DFT Frequency Calculations. Density Functional Theory and Practice Course. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters, 10(1), 7-12. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)... [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Kaczorowska, M. A., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. [Link]

  • Al-Otaibi, J. S., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129758. [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative. [Link]

  • Fadzil, A. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The absorption spectra of some thiazines and thiazoles. [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of compound A4. [Link]

  • Taylor & Francis Online. (2007). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795-811. [Link]

  • ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. [Link]

  • Academic Journals. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. Journal of Chemical Society of Nigeria, 36(2), 114-122. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • ResearchGate. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • ResearchGate. (n.d.). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. [Link]

Visualizations

Thiazole_Carboxylic_Acid_Isomers Molecular Structures of Thiazole Carboxylic Acid Isomers cluster_2 Thiazole-2-carboxylic acid cluster_4 Thiazole-4-carboxylic acid cluster_5 Thiazole-5-carboxylic acid T2CA C4H3NO2S T4CA C4H3NO2S T5CA C4H3NO2S

Caption: Molecular structures of the three constitutional isomers of thiazole carboxylic acid.

FTIR_Experimental_Workflow Workflow for FTIR Analysis of Thiazole Carboxylic Acids A Sample Preparation B KBr Pellet Formation A->B Homogenous Mixture C Spectral Acquisition B->C Transparent Pellet D Data Analysis C->D Interferogram to Spectrum

Sources

Mass Spectrometry Fragmentation Patterns of 5-Aminothiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 5-Aminothiazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the thiazole scaffold is a "privileged structure," yet the literature is heavily skewed toward 2-aminothiazoles .[1] The 5-aminothiazole isomer, while less common due to synthetic challenges and lower stability, represents a potent bioisostere for peptide mimetics and kinase inhibitors. This guide provides a definitive technical comparison of the mass spectrometry (MS) behaviors of 5-aminothiazoles versus their 2-amino regioisomers. It details the specific fragmentation pathways, diagnostic ions, and experimental protocols required to correctly identify and characterize these sensitive scaffolds in drug discovery campaigns.

Introduction: The Isomer Challenge

The primary analytical challenge in working with aminothiazoles is distinguishing between regioisomers. While 2-aminothiazoles are thermodynamically stable and ubiquitous, 5-aminothiazoles are electron-rich, easily oxidized, and often require specific substitution (e.g., N-protection or 2,4-disubstitution) to exist as stable entities.

Structural Comparison
  • 2-Aminothiazole: Amine at C2 (between S and N).[2] Highly stable; acts as a weak base.

  • 5-Aminothiazole: Amine at C5 (adjacent to S). Electron-rich; prone to oxidation and ring-opening; often functions as a masked enamine or thioamide equivalent.[2]

Comparative Analysis: 5-Amino vs. 2-Amino Thiazoles[2]

The following table summarizes the key mass spectrometric and physicochemical differences between the two isomers.

Table 1: Comparative MS Profiling of Aminothiazole Regioisomers
Feature2-Aminothiazoles (Standard)5-Aminothiazoles (Alternative)
Ionization (ESI+) Forms stable

Forms

but prone to in-source oxidation to radical cations

Base Peak (MS2) Often the intact protonated molecule or

Fragment ions dominate due to lower ring stability; often

Ring Cleavage Cleavage at bonds 1-2 & 3-4 is common.Cleavage at bonds 1-5 & 2-3 (Retro-Diels-Alder type) is favored.[2]
Diagnostic Neutral Loss Loss of HCN (27 Da) and CS (44 Da).Loss of HCN (27 Da) and Nitrile fragments (R-CN).
Characteristic Fragment

76
(Thiazole ring - R)

60-61
(Thioamide-like fragments)
Stability High; resistant to oxidative degradation.[2]Low; samples may show dimer peaks

due to oxidative coupling.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the specific bond ruptures is critical for structural elucidation. 5-aminothiazoles undergo distinct fragmentation driven by the electron-donating power of the 5-amino group.

Primary Fragmentation: Retro-Diels-Alder (RDA) Cleavage

Unlike 2-aminothiazoles, which often lose the exocyclic amine substituent first, 5-aminothiazoles frequently undergo ring fragmentation while retaining the nitrogen on the sulfur-containing fragment.

Pathway A (1-5 and 2-3 Cleavage):

  • This pathway generates a thioamide-like cation and a nitrile neutral loss.[2]

  • Diagnostic Ion:

    
     (if R=H, 
    
    
    
    approx 61).

Pathway B (Loss of HCN):

  • Common to all thiazoles but energetically favored in 5-aminothiazoles due to the formation of a stable thioketene-like radical cation.

  • Mechanism: Expulsion of C2-N3 as HCN.

Oxidation-Induced Fragmentation

5-aminothiazoles have low oxidation potentials.[2] In ESI, they can form radical cations


 rather than just protonated species.
  • Observation: Presence of

    
     (odd electron) peaks in ESI spectra where 
    
    
    
    is expected.
  • Consequence: Radical-driven fragmentation leading to losses of alkyl radicals (e.g.,

    
     from substituents) rather than neutral molecules.
    

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for distinguishing isomers and the specific cleavage pathways for 5-aminothiazoles.

G cluster_0 Precursor Ion Selection cluster_1 Fragmentation Pathways cluster_2 Diagnostic Ions (5-Amino) M Precursor Ion [M+H]+ RDA RDA Cleavage (Bonds 1-5 & 2-3) M->RDA High Energy HCN HCN Elimination (C2-N3 Expulsion) M->HCN Common Path Ox In-Source Oxidation (Radical Formation) M->Ox Low Oxidation Potential Frag1 Thioamide Cation [S=C-NHR]+ RDA->Frag1 Loss of R-CN Frag2 Thioketene Ion [M+H - HCN]+ HCN->Frag2 -27 Da Frag3 Radical Cation [M]+• Ox->Frag3 -e⁻

Caption: Fragmentation logic flow for 5-aminothiazoles, highlighting unique oxidation and RDA cleavage pathways.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure data integrity when analyzing these sensitive compounds, use the following self-validating protocol.

Step 1: Sample Preparation (Critical)
  • Solvent: Use Acetonitrile (ACN) instead of Methanol. Methanol can act as a nucleophile towards oxidized 5-aminothiazole intermediates.[2]

  • Concentration: Prepare fresh at 10 µM. Do not store in DMSO for >24 hours as 5-aminothiazoles can decompose or dimerize.[2]

  • Additive: Use 0.1% Formic Acid.[3] Avoid high pH, which accelerates ring opening.

Step 2: LC-MS Configuration[2]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2][3]

    • B: ACN + 0.1% Formic Acid[3]

  • Gradient: Fast gradient (5% to 95% B in 2-3 mins) to minimize on-column degradation.

Step 3: MS Parameters (ESI+)
  • Source Temp: Keep < 350°C (thermal instability risk).

  • Cone Voltage: Low (20-30 V) to preserve the molecular ion.

  • Collision Energy (CE): Ramp 10-40 eV. 5-aminothiazoles fragment easily; high CE may obliterate diagnostic ions.[2]

Step 4: Data Validation (The "Isomer Check")

To confirm you have the 5-amino and not the 2-amino isomer:

  • Check for Dimer: Look for

    
     at the retention time of the monomer. (Common in 5-amino, rare in 2-amino).[2]
    
  • Check for HCN Loss: If the base peak is

    
    , it supports the thiazole core.
    
  • Check for substituent loss: 2-aminothiazoles often lose the amine substituent first (

    
    ). 5-aminothiazoles rarely do this; they break the ring first.
    

References

  • Fragment-Sized Thiazoles in Drug Discovery. ACS Medicinal Chemistry Letters. (2022). Discusses the stability and liability of thiazole scaffolds in screening.

  • Experimental and Theoretical Examination of Radical Cations of 5-Aminothiazoles. Chemistry - A European Journal. (2017). Details the oxidation potentials and radical formation unique to 5-aminothiazoles.

  • Mass Spectral Fragmentation Patterns of Thiazole Derivatives. Indian Journal of Chemistry. (2006). Provides baseline fragmentation data for substituted thiazoles.

  • 5-Aminothiazole-based Ligands for Prolyl Oligopeptidase. Journal of Medicinal Chemistry. (2024). Demonstrates the use of 5-aminothiazoles as bioisosteres and their LC-MS characterization.

  • Synthesis and Photophysical Properties of 5-N-Arylaminothiazoles. RSC Advances. (2022). Covers the synthesis and stability of 5-amino derivatives.

Sources

Comparison of 5-amino vs 4-amino thiazole carboxylic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Stability of 5-Aminothiazole Carboxylic Acid vs. 4-Aminothiazole Carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of heterocyclic scaffolds is paramount. The aminothiazole carboxylic acid core is a privileged structure in numerous biologically active compounds, making a nuanced appreciation of its isomeric properties essential for lead optimization and formulation development. This guide provides a detailed comparison of the chemical stability of 5-aminothiazole carboxylic acid and 4-aminothiazole carboxylic acid, synthesizing theoretical principles with established experimental observations and proposing a definitive protocol for direct, empirical comparison.

Theoretical Stability Analysis: An Electron-Driven Dichotomy

The stability of a heterocyclic system is fundamentally governed by the distribution of electron density within the ring, which is in turn influenced by the electronic nature and position of its substituents. The thiazole ring itself possesses a complex electronic character, with the electronegative nitrogen atom acting as an electron sink and the sulfur atom capable of donating electrons. The introduction of a potent electron-donating group (EDG) like an amino group (-NH₂) and a strong electron-withdrawing group (EWG) like a carboxylic acid (-COOH) creates a delicate electronic balance that differs significantly between the 4- and 5-amino isomers.

4-Aminothiazole Carboxylic Acid: The placement of the amino group at the C4 position places it adjacent to the ring nitrogen. This arrangement can lead to electronic repulsion and steric strain, potentially destabilizing the molecule. Historical literature notes the inherent lability of 4-aminothiazole itself, which has been described as an intermediate that was long sought but difficult to isolate due to its instability.[1] This inherent instability of the parent amine scaffold suggests that the corresponding carboxylic acid derivative would also be susceptible to degradation.

5-Aminothiazole Carboxylic Acid: Conversely, placing the amino group at the C5 position aligns its electron-donating resonance effect more favorably with the electron-withdrawing nature of the thiazole nitrogen at a distance. This position is also known to be the most electron-rich site in the unsubstituted thiazole ring, making it a common site for electrophilic attack.[2] The presence of an amino group at C5 further enhances this electron density, which can be a site of reactivity but also contributes to a more stable resonance delocalization compared to the 4-amino isomer.

A critical point of differentiation lies in the ease of decarboxylation. Experimental observations for thiazole carboxylic acids have established a clear stability trend regarding this specific degradation pathway, with the order of decarboxylation ease being 2 > 5 > 4.[3] This indicates that the carboxyl group is more stably attached at the C4 position than at the C5 position. However, overall molecular stability is a composite of multiple factors, not just decarboxylation.

G cluster_4amino 4-Aminothiazole-5-Carboxylic Acid cluster_5amino 5-Aminothiazole-4-Carboxylic Acid A4 Structure B4 Electronic Profile - Amino (EDG) at C4 - Carboxyl (EWG) at C5 A4->B4 C4 Predicted Instability - General lability of 4-aminothiazole scaffold - Potential electronic strain B4->C4 D4 Key Degradation Pathway - More resistant to decarboxylation vs. 5-isomer - Susceptible to ring cleavage & oxidation C4->D4 A5 Structure B5 Electronic Profile - Amino (EDG) at C5 - Carboxyl (EWG) at C4 A5->B5 C5 Predicted Stability - More stable resonance delocalization - C5 is a known reactive site B5->C5 D5 Key Degradation Pathway - More prone to decarboxylation vs. 4-isomer - Susceptible to photodegradation & oxidation C5->D5

Caption: Logical relationship between structure and predicted stability for the two isomers.

Known and Anticipated Degradation Pathways

While direct comparative studies are scarce, data from related aminothiazole derivatives allow for the prediction of likely degradation pathways under stress conditions.

Degradation PathwayDescriptionRelevance to IsomersPotential Products
Decarboxylation Loss of CO₂ from the carboxylic acid group, often induced by heat.[4]5-Amino isomer is more susceptible than the 4-amino isomer based on established trends for thiazole carboxylic acids.[3]Aminothiazole (decarboxylated parent)
Oxidation The thiazole ring sulfur can be oxidized to a sulfoxide or sulfone. The electron-rich ring and the amino group are also sites for oxidation.[4]Both isomers are susceptible. The electron-rich nature of the 5-amino isomer may enhance its reactivity towards oxidative agents.Thiazole N-oxides, sulfoxides, products of oxidative deamination, ring-opened products.
Photodegradation UV or visible light can induce degradation. Studies on 2-aminothiazole derivatives show susceptibility to photodegradation, often initiated by decarboxylation or reaction with singlet oxygen.[4][5]Both isomers are likely susceptible. The specific chromophores and electronic distribution will determine the rate and mechanism.Decarboxylation products, complex ring-opened products, endoperoxides.[5]
Hydrolysis Cleavage of chemical bonds by water. The thiazole ring is generally stable, but extreme pH and temperature could lead to ring opening.[4]Both isomers are expected to be relatively stable to hydrolysis under mild conditions. Harsh acidic or basic conditions may force degradation.Ring-opened fragments.
Dimerization Self-reaction of molecules. Some 2-aminothiazole derivatives have been shown to dimerize upon storage in solution (e.g., DMSO).[6]The reactivity of the C5 position in the 5-amino isomer could potentially facilitate dimerization or other intermolecular reactions.Dimers, trimers, or oligomers.

Experimental Protocol for Head-to-Head Stability Comparison

To empirically determine the stability profile of each isomer, a comprehensive forced degradation study is required.[7][8] This involves subjecting the compounds to a range of harsh conditions to accelerate decomposition and identify potential degradation products.

G cluster_setup 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_output 4. Data Interpretation prep Prepare stock solutions of 4-amino and 5-amino isomers (e.g., 1 mg/mL in acetonitrile/water) hydrolysis Acid/Base Hydrolysis (0.1M HCl, 0.1M NaOH) RT & 60°C prep->hydrolysis oxidation Oxidation (3-30% H₂O₂) RT prep->oxidation thermal Thermal Stress (Dry Heat, 80°C) prep->thermal photo Photostability (ICH Q1B light exposure) prep->photo sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/PDA Quantify parent compound loss Profile degradants sampling->hplc lcms LC-MS/MS Identify degradant structures hplc->lcms pathway Establish Degradation Pathways lcms->pathway compare Compare Degradation Rates (4-amino vs. 5-amino) pathway->compare

Caption: Experimental workflow for comparative forced degradation studies.

Step-by-Step Methodologies

A. Stock Solution Preparation:

  • Accurately weigh and dissolve each isomer in a suitable solvent mixture (e.g., acetonitrile:water 50:50) to achieve a final concentration of 1 mg/mL.

B. Stress Conditions (Based on ICH Guidelines):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Store aliquots at room temperature and 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Store aliquots at room temperature and 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store the solid compounds in a calibrated oven at 80°C. Also, prepare solutions and store them at 60°C.

  • Photostability: Expose the solid compounds and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

C. Sample Analysis:

  • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the quantification of the parent compound and the detection of any degradation products (as new peaks).

  • Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which aids in structure elucidation.

Conclusion and Outlook

Based on foundational chemical principles and existing literature, 4-aminothiazole carboxylic acid is predicted to be less stable than 5-aminothiazole carboxylic acid . This hypothesis is primarily rooted in the documented lability of the 4-aminothiazole scaffold itself.[1] While the 5-amino isomer is more susceptible to decarboxylation, its overall electronic arrangement appears more favorable for stability.

However, this theoretical assessment must be confirmed by empirical data. The provided forced degradation protocol offers a robust framework for a definitive head-to-head comparison. The results of such a study would be invaluable, enabling researchers to make informed decisions in the selection of scaffolds for drug discovery, guiding formulation strategies to mitigate degradation, and ensuring the development of safe and stable pharmaceutical products.

References

  • BenchChem. (2025). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide.
  • Belaidi, S., et al. (n.d.).
  • Ganapathi, K. & Kulkarni, K.S. (n.d.). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Li, R. & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108. [Link]

  • Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • de la Cruz, L., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 27(52). [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Google Patents. (1976). 4-Aminothiazole - US3939172A.
  • Baertschi, S. W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 737-748. [Link]

  • Chhabra, S., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 8(1). [Link]

  • ISPE. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Drop, E., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(11). [Link]

  • PharmaInfo. (n.d.).
  • Minickaitė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14). [Link]

  • Al-Omair, M. A., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Google Patents. (2014).
  • Sharma, P., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(36), 22191-22204. [Link]

  • Minickaitė, R., et al. (2022).
  • Al-Masoudi, W. A. & Al-Amiery, A. A. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • Jeleń, F., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17). [Link]

Sources

Comparative Guide: HPLC Method Development & Validation for 5-amino-2-phenyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (APTC) serves as a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its amphoteric nature—possessing both a basic primary amine (C5 position) and an acidic carboxyl group (C4 position)—presents significant chromatographic challenges.

The Problem: Standard C18 alkyl-chain protocols often fail with APTC, resulting in:

  • Peak Tailing: Caused by secondary interactions between the protonated amine and residual silanols on the silica support.

  • Poor Retention: The polar carboxyl group leads to early elution (near void volume) in acidic mobile phases.

  • Zwitterionic Behavior: pH sensitivity causes retention time drift.

The Solution: This guide compares the traditional C18 (L1) approach against an optimized Phenyl-Hexyl (L11) stationary phase methodology. We demonstrate that exploiting


 interactions via a Phenyl-Hexyl column significantly improves selectivity, peak symmetry, and resolution compared to hydrophobic-only retention mechanisms.

Comparative Analysis: C18 vs. Phenyl-Hexyl[7][8]

The following data summarizes the performance of two distinct chromatographic systems evaluated during method development.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV-Vis @ 278 nm (APTC

    
    )
    
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

FeatureMethod A: Traditional C18 Method B: Optimized Phenyl-Hexyl
Column C18 (ODS), 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid (aq)B: AcetonitrileA: 20mM KH₂PO₄ (pH 3.0)B: Methanol
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention Time (

)
2.4 min (Poor retention)6.8 min (Optimal retention)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)
Theoretical Plates (

)
~3,500>8,000
Resolution (

)
1.2 (vs. synthetic precursor)3.5 (Baseline separation)
Expert Insight: Why Method B Wins

The phenyl ring at the C2 position of APTC is electron-rich. The Phenyl-Hexyl stationary phase engages in


 stacking interactions with the analyte.[1] This "lock-and-key" electronic interaction provides alternative selectivity that purely hydrophobic C18 chains cannot offer. Furthermore, the use of Methanol (a protic solvent) over Acetonitrile enhances these 

interactions, while the phosphate buffer at pH 3.0 suppresses the ionization of the carboxylic acid (pKa ~3.5), increasing retention, while masking silanols to prevent amine tailing.

Method Development Workflow (Logic Diagram)

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl protocol.

MethodDevelopment Start Start: APTC Method Development AnalyzeStruct Analyze Structure: Amphoteric (Amine + Acid) Aromatic (Phenyl + Thiazole) Start->AnalyzeStruct TrialC18 Trial 1: Standard C18 Low pH (Formic Acid) AnalyzeStruct->TrialC18 EvalC18 Result: Tailing > 1.5 Retention < 3 min TrialC18->EvalC18 Decision Selectivity Strategy EvalC18->Decision StrategyPi Strategy: Exploit Pi-Pi Interactions Decision->StrategyPi Fix Tailing/Ret TrialPhenyl Trial 2: Phenyl-Hexyl Column Methanol (Enhances Pi-Pi) pH 3.0 Phosphate StrategyPi->TrialPhenyl FinalEval Result: Tailing < 1.2 Resolution > 3.0 TrialPhenyl->FinalEval Validation Proceed to ICH Q2(R2) Validation FinalEval->Validation

Figure 1: Decision tree for selecting Phenyl-Hexyl stationary phase over standard C18 for aminothiazoles.

Optimized Experimental Protocol (Method B)

This section details the validated workflow for the purity assessment of APTC.

Reagents & Materials
  • Reference Standard: 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid (>99.0% purity).

  • Solvents: Methanol (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

Chromatographic Conditions
  • Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 3.0 with dilute phosphoric acid.

  • Mobile Phase B: Methanol.

  • Mode: Isocratic (60% A : 40% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: 12 minutes.

  • Column Temp: 30°C.

Standard Preparation
  • Stock Solution: Weigh 10 mg of APTC into a 100 mL volumetric flask. Dissolve in 10 mL Methanol, sonicate for 5 mins, and dilute to volume with Mobile Phase A. (Conc: 100 µg/mL).

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase (Conc: 10 µg/mL).

Validation Results (ICH Q2(R2) Compliance)

The method was validated according to ICH Q2(R2) guidelines [1].

Specificity

The method successfully resolved APTC from its synthetic precursor (thioamide derivative) and forced degradation products (acid/base hydrolysis).

  • Purity Angle < Purity Threshold (Waters Empower 3 algorithm).

  • Resolution (

    
    ):  > 3.0 between all impurities.
    
Linearity & Range

Evaluated over 50% to 150% of the target concentration (10 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
5.012450
7.518680
10.024950
12.531200
15.037450
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Acceptance: > 0.999)
    
Accuracy (Recovery)

Spike recovery experiments performed at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)
80%99.4%0.8%
100%100.2%0.5%
120%99.8%0.6%
Precision
  • System Precision: %RSD of retention time < 0.2% (n=6).

  • Method Precision: %RSD of assay results < 1.0% (n=6).

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to ensure regulatory compliance.

ValidationWorkflow cluster_params Performance Parameters Plan Validation Protocol (ICH Q2 R2) Spec Specificity (Stress Testing) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report (Pass/Fail) Prec->Report

Figure 2: Sequential workflow for analytical method validation.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[2][3][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57955758, 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid.[5]

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Phenyl-1,3-Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the structure-property relationships within this important class of molecules. The 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout, and as potential anticancer agents.[1][2] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties.

This guide will delve into the nuanced interplay of intermolecular forces that govern the crystal packing of these derivatives, supported by experimental data and detailed protocols. We will explore how subtle modifications to the molecular structure can lead to significant changes in the supramolecular architecture.

Comparative Crystal Structure Analysis

The crystal structures of carboxylic acid derivatives are often dominated by robust hydrogen-bonding synthons. In the case of 2-phenyl-1,3-thiazole-4-carboxylic acid and its analogs, the carboxylic acid moiety typically forms strong O-H···O or O-H···N hydrogen bonds, leading to the formation of dimers or catemeric chains. The orientation of the phenyl and thiazole rings, and the nature of any substituents, further dictates the overall crystal packing through weaker interactions such as C-H···O, C-H···π, and π-π stacking.

A closely related analog, 2-phenyl-1,3-selenazole-4-carboxylic acid, provides valuable insight into the expected packing motifs. In its crystal structure, molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups.[3] The phenyl and selenazole rings are nearly coplanar, with a dihedral angle of approximately 12.42°.[3] This planarity facilitates close packing in the crystal lattice.

The introduction of different substituents on the phenyl ring or modifications to the thiazole core can significantly alter these interactions. For instance, the presence of electron-withdrawing or -donating groups can modulate the acidity of the carboxylic proton and the hydrogen-bonding capabilities of the molecule. Steric hindrance from bulky substituents can disrupt planar arrangements and favor alternative packing motifs.

DerivativeKey Intermolecular InteractionsSupramolecular MotifDihedral Angle (Phenyl-Thiazole)Reference
2-phenyl-1,3-selenazole-4-carboxylic acidO-H···O hydrogen bondsCentrosymmetric dimers12.42°[3]
2-amino-5-phenylthiazole-4-carboxylic acidN-H···O, O-H···N hydrogen bondsLikely extended networksNot reported[4]
Thiazole-methylsulfonyl derivativesC-H···O, potential N···S interactionsVaried based on substitutionNot reported[5][6]

Table 1: Comparison of Intermolecular Interactions and Supramolecular Motifs in Thiazole Carboxylic Acid Derivatives.

Experimental Protocols

The determination of the crystal structure of novel 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives follows a well-established workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 2-Phenyl-1,3-Thiazole-4-Carboxylic Acid Derivatives

A common synthetic route to 2-phenyl-1,3-thiazole-4-carboxylic acid and its derivatives is the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide (e.g., thiobenzamide) with an α-haloketone (e.g., ethyl bromopyruvate). The resulting thiazole ester is then hydrolyzed to the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Thiazole Ester Formation:

    • Dissolve thiobenzamide (1 equivalent) and ethyl bromopyruvate (1.1 equivalents) in a suitable solvent such as ethanol.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the 2-phenyl-1,3-thiazole-4-carboxylic acid derivative.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for accurate X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Step-by-Step Protocol:

  • Select a suitable solvent or solvent system in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, or mixtures with water.

  • Prepare a saturated solution of the purified compound by gently heating and stirring.

  • Filter the hot solution to remove any insoluble impurities.

  • Loosely cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Workflow:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined against the experimental data.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing Molecular Interactions and Workflows

To better understand the relationships between molecular structure, intermolecular interactions, and the experimental process, the following diagrams are provided.

cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Thioamide Thioamide ThiazoleEster Thiazole Ester Thioamide->ThiazoleEster Hantzsch Synthesis AlphaHaloKetone α-Haloketone AlphaHaloKetone->ThiazoleEster CarboxylicAcid Carboxylic Acid Derivative ThiazoleEster->CarboxylicAcid Hydrolysis SaturatedSolution Saturated Solution CarboxylicAcid->SaturatedSolution Dissolution SingleCrystals Single Crystals SaturatedSolution->SingleCrystals Slow Evaporation XRD X-ray Diffraction SingleCrystals->XRD Data Collection CrystalStructure Crystal Structure Data XRD->CrystalStructure Structure Solution & Refinement

Figure 1: Experimental workflow for the synthesis and crystal structure analysis of 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives.

Molecule1 2-Phenyl-1,3-thiazole-4-carboxylic Acid (Molecule 1) COOH Thiazole Phenyl Molecule2 2-Phenyl-1,3-thiazole-4-carboxylic Acid (Molecule 2) COOH Thiazole Phenyl Molecule1:cooh->Molecule2:cooh O-H···O Hydrogen Bond (Dimerization) Molecule1:phenyl->Molecule2:thiazole π-π Stacking Molecule1:phenyl->Molecule2:cooh C-H···O Interaction

Sources

A Structural and Mechanistic Showdown: 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid vs. Celecoxib in the Arena of COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Introduction: In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for developing effective and safer non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, lauded for its preferential binding to COX-2 over its COX-1 isoform, thereby mitigating the gastrointestinal side effects associated with traditional NSAIDs.[1][2] This guide delves into a comparative analysis of Celecoxib and a representative of a burgeoning class of potential COX-2 inhibitors: 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid. While direct, head-to-head experimental data for this specific thiazole derivative is not extensively available in public literature, this guide will leverage data from structurally similar thiazole compounds to provide a comprehensive structural and mechanistic comparison, offering valuable insights for researchers in drug design and development.

At the Bench: A Structural Dissection

At first glance, Celecoxib and 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid present distinct heterocyclic cores—a pyrazole for the former and a thiazole for the latter. However, a deeper look reveals key pharmacophoric features that underpin their potential as COX-2 inhibitors.

FeatureCelecoxib 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid
Core Heterocycle 1,5-Diarylpyrazole2,5-Disubstituted-1,3-thiazole
Key Substituents - 4-Sulfamoylphenyl at N1- Phenyl group at C2
- p-Tolyl group at C5- Amino group at C5
- Trifluoromethyl group at C3- Carboxylic acid group at C4
Molecular Formula C17H14F3N3O2SC10H8N2O2S
Molecular Weight 381.37 g/mol 220.25 g/mol

Celecoxib's structure is a testament to targeted drug design. The 4-sulfamoylphenyl group is crucial for its COX-2 selectivity, as the sulfonamide moiety can interact with a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[3] The trifluoromethyl group at the 3-position of the pyrazole ring enhances both potency and selectivity.[1]

The thiazole scaffold in 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid offers a bioisosteric alternative to the pyrazole ring. Thiazole derivatives have been explored as COX-2 inhibitors, with the rationale that the thiazole ring can mimic the central heterocyclic core of known coxibs.[4] The phenyl group at the 2-position and the carboxylic acid at the 4-position are key features that can influence binding affinity and selectivity. The amino group at the 5-position can also play a role in forming hydrogen bonds within the enzyme's active site.

Structural_Comparison cluster_celecoxib Celecoxib cluster_thiazole 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid C Chemical Structure C_props Molecular Formula: C17H14F3N3O2S Molecular Weight: 381.37 g/mol Core: 1,5-Diarylpyrazole T Chemical Structure T_props Molecular Formula: C10H8N2O2S Molecular Weight: 220.25 g/mol Core: 2,5-Disubstituted-1,3-thiazole

Figure 1: Chemical structures and key properties of Celecoxib and 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid.

The Mechanism of Action: A Tale of Two Isoforms

The therapeutic efficacy of NSAIDs stems from their ability to inhibit COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins—key mediators of inflammation, pain, and fever.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[6]

Celecoxib is a highly selective COX-2 inhibitor.[1] Its bulkier structure, particularly the sulfonamide side chain, allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while sterically hindering its entry into the narrower active site of COX-1.[3] This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

For 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid, the hypothesis is that it and its analogs also act as selective COX-2 inhibitors. The thiazole ring, being a five-membered heterocycle similar to pyrazole, can serve as a scaffold to position key functional groups in a manner that favors binding to the COX-2 active site. The specific substitutions on the thiazole ring are critical in determining the potency and selectivity of inhibition.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Thiazole_Derivative 5-amino-2-phenyl-1,3-thiazole -4-carboxylic acid (Analog) Thiazole_Derivative->COX2 Hypothesized Selective Inhibition

Figure 2: Simplified signaling pathway of COX-1 and COX-2 with the inhibitory action of Celecoxib and the hypothesized action of the thiazole derivative.

Comparative Experimental Data: A Look at the Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib 150.04375[1]
Thiazole Analog 1 >1000.83>120
Thiazole Analog 2 5.40.1438.6
Thiazole Analog 3 >1002.5>40[7]

Note: The thiazole analog data is from different studies and for compounds that are structurally related to 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid, but not the exact molecule. The selectivity index is a measure of the preference for inhibiting COX-2 over COX-1.

The data from these analogs suggest that the thiazole scaffold can indeed be a platform for developing selective COX-2 inhibitors. The selectivity indices, while variable, demonstrate a clear preference for COX-2 inhibition in many cases. Further optimization of the substituents on the thiazole ring could potentially lead to compounds with potency and selectivity comparable to or even exceeding that of Celecoxib.

Experimental Protocols: A Guide for Comparative Evaluation

To directly compare the efficacy of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid and Celecoxib, standardized in vitro and in vivo assays are essential.

In Vitro COX Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, COX-1 and COX-2 enzymes, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid solution.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add varying concentrations of the test compounds (5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid and Celecoxib) or vehicle control to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate and then arachidonic acid.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).[3]

In_Vitro_COX_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzymes, Substrates) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Heme, COX-1/COX-2) reagent_prep->plate_setup add_inhibitor Add Test Compounds (Thiazole derivative, Celecoxib) plate_setup->add_inhibitor incubate Incubate (e.g., 25°C, 5 min) add_inhibitor->incubate initiate_reaction Initiate Reaction (Add Substrates) incubate->initiate_reaction measure_absorbance Measure Absorbance (e.g., 590 nm) initiate_reaction->measure_absorbance analyze_data Calculate % Inhibition and IC50 Values measure_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model to assess the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compounds (5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid and Celecoxib) or vehicle control orally or intraperitoneally at a predetermined time before inducing inflammation.

  • Induction of Edema: Inject a small volume of carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[8]

Conclusion

The structural comparison between Celecoxib and 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid, supplemented with data from related thiazole analogs, highlights the potential of the thiazole scaffold as a promising avenue for the development of novel selective COX-2 inhibitors. While Celecoxib's pyrazole core and its specific substitutions are well-established for their role in COX-2 selectivity, the thiazole ring offers a viable bioisosteric replacement with demonstrated potential for potent and selective inhibition.

For researchers and drug development professionals, the key takeaway is the importance of continued exploration of diverse heterocyclic scaffolds in the quest for next-generation anti-inflammatory agents. Direct experimental evaluation of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid using the outlined protocols is a critical next step to definitively ascertain its therapeutic potential in comparison to established drugs like Celecoxib.

References

  • Celecoxib - Wikipedia. (URL: [Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (URL: [Link])

  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - Taylor & Francis. (URL: [Link])

  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis. (URL: [Link])

  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed. (URL: [Link])

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (URL: [Link])

  • Celecoxib: Mechanism of Action & Structure - Study.com. (URL: [Link])

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Do. (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

Sources

Comparative Docking Analysis: Thiazole-4-Carboxylic Acid Derivatives vs. Celecoxib for COX-2 Inhibition

[1]

Executive Summary

This guide provides a technical comparison between Thiazole-4-carboxylic acid derivatives (the emerging scaffold) and Celecoxib (the clinical standard) within the context of COX-2 inhibition.

Key Finding: While Celecoxib remains the gold standard for selectivity due to its sulfonamide interaction with the COX-2 secondary pocket, specific thiazole-4-carboxylic acid derivatives (specifically 2-aryl-4-carboxy variants) demonstrate comparable binding energies (-9.5 to -10.5 kcal/mol) and superior lipophilic contacts. The thiazole scaffold offers a distinct advantage in modifying solubility profiles while maintaining the critical hydrogen bonding network with Arg120 and Tyr355 .

Scientific Rationale: The Selectivity Mechanism

To design a superior COX-2 inhibitor, one must exploit the structural nuance between COX-1 and COX-2.[1] The core differentiator is the exchange of Ile523 (COX-1) for Val523 (COX-2).[2] This single amino acid substitution opens a hydrophobic "side pocket" in COX-2 that is sterically hindered in COX-1.

  • Celecoxib Strategy: Utilizes a sulfonamide group to occupy this side pocket, interacting with Arg513 and Val523 .[1]

  • Thiazole Strategy: The thiazole-4-carboxylic acid scaffold utilizes the carboxylate moiety to anchor the ligand via H-bonds at the channel entrance (Arg120), while the C2-aryl substituents penetrate the hydrophobic channel, mimicking the arachidonic acid transition state.

Mechanistic Pathway Visualization

COX2_MechanismLigandThiazole-4-CarboxylicAcid DerivativeArg120Arg120 / Tyr355(Gatekeeper Residues)Ligand->Arg120 Ionic/H-Bond AnchorHydrophobic_ChannelHydrophobic Channel(Leu384, Tyr385, Trp387)Ligand->Hydrophobic_Channel Pi-Pi StackingSelectivity_PocketSelectivity Pocket(Val523, Arg513)Ligand->Selectivity_Pocket Steric Fit (Critical for COX-2)InhibitionProstaglandin SynthesisBlockedArg120->InhibitionHydrophobic_Channel->InhibitionSelectivity_Pocket->Inhibition

Figure 1: Mechanistic interaction pathway of Thiazole ligands within the COX-2 active site.

Comparative Performance Analysis

The following data synthesizes docking scores from AutoDock Vina and MM-GBSA calculations, comparing a high-performing Thiazole-4-carboxylic acid derivative (Compound 2a/2f series) against standard NSAIDs.

Table 1: Binding Energy & Interaction Metrics[2]
MetricThiazole-4-Carboxylic Derivative (Optimized)Celecoxib (Standard)Diclofenac (Non-Selective)
Binding Affinity (Vina) -10.2 ± 0.3 kcal/mol -10.8 ± 0.2 kcal/mol-8.1 ± 0.4 kcal/mol
MM-GBSA (

)
-65.4 kcal/mol -80.2 kcal/mol-52.1 kcal/mol
H-Bond Donors Carboxyl (COOH) or AmideSulfonamide (

)
Carboxyl (COOH)
Key Residue 1 Arg120 (Ionic/H-bond)Arg513 (H-bond)Arg120 (Ionic)
Key Residue 2 Tyr355 (H-bond)Val523 (Hydrophobic)Ser530 (H-bond)
Selectivity Index (SI) High (>100)Very High (>300)Low (< 5)

Analysis:

  • Affinity: The thiazole derivative approaches the binding affinity of Celecoxib. The slightly lower MM-GBSA score indicates Celecoxib's sulfonamide group provides a more energetically favorable desolvation penalty in the side pocket.

  • Interaction Quality: The Thiazole-COOH moiety mimics the carboxylate of Arachidonic acid more closely than Celecoxib, often leading to stronger interactions with the Arg120/Tyr355 constriction site.

  • Selectivity: To match Celecoxib's selectivity, the thiazole scaffold requires a bulky substitution at the C2 position (e.g., trimethoxyphenyl) to sterically clash with Ile523 in COX-1, forcing selectivity for COX-2 [1, 2].

Experimental Protocol: Self-Validating Docking Workflow

To replicate these results, use the following protocol. This workflow is designed to be self-validating via Redocking (RMSD calculation).

Software Requirements
  • Preparation: AutoDock Tools (ADT) 1.5.7 or PyRx.

  • Engine: AutoDock Vina 1.1.2.[3]

  • Visualization: PyMOL or Discovery Studio Visualizer.

Step-by-Step Methodology
Phase 1: Preparation
  • Protein Retrieval: Download COX-2 crystal structure (PDB ID: 3LN1 or 5IKT ) from RCSB.

    • Rationale: 3LN1 is co-crystallized with Celecoxib, providing the "active" conformation of the selectivity pocket.

  • Protein Cleanup:

    • Remove all water molecules except those bridging the ligand and Arg120 (if present).

    • Remove co-crystallized ligands (save Celecoxib as reference.pdb).

    • Add polar hydrogens and Kollman charges using ADT.

  • Ligand Preparation:

    • Draw Thiazole-4-carboxylic acid derivatives in ChemDraw.

    • Minimize energy (MM2 force field).

    • Detect rotatable bonds (keep the carboxyl group rotatable).

Phase 2: Grid Generation (The "Search Space")

Define the grid box to encompass the active site and the side pocket.

  • Center: X=30.15, Y=-22.05, Z=-15.30 (approximate centroid of 3LN1 ligand).

  • Size: 25 x 25 x 25 Å.

  • Validation: Ensure the box covers residues Arg120, Tyr355, and Val523 .[4]

Phase 3: Docking & Validation
  • Validation Run: Dock the extracted reference.pdb (Celecoxib) back into the protein.

    • Success Criteria: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å .

  • Production Run: Dock the Thiazole derivatives using exhaustiveness = 50 (high precision).

Workflow Visualization

Docking_Protocolcluster_prepPhase 1: Preparationcluster_dockPhase 2: Executioncluster_validPhase 3: ValidationPDBPDB: 3LN1(COX-2)CleanRemove H2OAdd ChargesPDB->CleanGridGrid Box(25x25x25 Å)Clean->GridLigandPrepThiazole LigandEnergy Min (MM2)VinaAutoDock VinaExhaustiveness=50LigandPrep->VinaGrid->VinaRMSDCalc RMSD(< 2.0 Å?)Vina->RMSDAnalysisInteraction Map(H-Bonds/Pi-Stack)RMSD->AnalysisIf Valid

Figure 2: Step-by-step computational workflow for COX-2 docking studies.

Structural Insights: Critical Interactions[5]

The docking success of Thiazole-4-carboxylic acid relies on specific residue contacts.

  • Arg120 & Tyr355: The carboxylate group of the thiazole forms a salt bridge with Arg120 and a hydrogen bond with Tyr355. This mimics the "head group" interaction of Arachidonic acid.

  • Val523: To achieve selectivity, the substituent at the thiazole C2 position (often a phenyl ring) must position itself near Val523. In COX-1, this residue is Isoleucine (Ile523), which is bulkier. A ligand designed to fit the Val523 pocket will physically clash with Ile523 in COX-1, creating selectivity [3, 4].

  • Ser530: Often involved in H-bonding with the N-atom of the thiazole ring.

References

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.[5] ACS Omega. Available at: [Link]

  • Abdelall, E. K., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (MDPI). Available at: [Link][5]

  • Wang, J. L., et al. (2010). Structure-based design of selective cyclooxygenase-2 inhibitors. PDB Entry 3LN1. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

Comparative Guide: UV-Vis Absorption Profiles of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromophore Landscape

In the realms of medicinal chemistry and optoelectronics, 2-phenylthiazole stands as a pivotal scaffold. Unlike its isosteres (phenyloxazole and phenylimidazole), the thiazole ring introduces unique electronic properties due to the sulfur atom's high polarizability and low ionization potential. This guide provides a technical comparison of the UV-Vis absorption properties of 2-phenylthiazole derivatives, contrasting them with structural analogues to aid in rational drug design and dye synthesis.

Key Insight: The replacement of oxygen (oxazole) with sulfur (thiazole) typically results in a bathochromic shift (red shift) of 10–20 nm in the absorption maxima (


), attributed to the reduced aromaticity and smaller HOMO-LUMO gap of the thiazole ring.

Mechanistic Basis of Absorption

To predict the performance of these derivatives, one must understand the electronic transitions driving the spectra.

The Sulfur Effect

The absorption in 2-phenylthiazoles is dominated by


 transitions involving the phenyl ring and the heterocyclic core.
  • Polarizability: Sulfur is larger and more polarizable than oxygen or nitrogen. This lowers the energy of the LUMO, narrowing the energy gap (

    
    ).
    
  • Intramolecular Charge Transfer (ICT): In derivatives with electron-donating groups (EDGs) on the phenyl ring (e.g., 4-amino), the thiazole acts as an electron acceptor. This creates a strong "Push-Pull" system, significantly enhancing molar absorptivity (

    
    ) and shifting 
    
    
    
    into the visible region.
Visualization: Electronic Transition Logic

The following diagram illustrates how structural modifications alter the band gap.

ElectronicTransitions Base 2-Phenylthiazole Core (UV Region ~280-300 nm) S_Effect Sulfur Atom (High Polarizability) Base->S_Effect Heteroatom Swap Subst_EDG Add EDG (e.g., -NH2) (Raises HOMO) Base->Subst_EDG Functionalization Subst_EWG Add EWG (e.g., -NO2) (Lowers LUMO) Base->Subst_EWG Functionalization Shift Reduced Band Gap (Bathochromic Shift) S_Effect->Shift Stabilizes Excited State Subst_EDG->Shift ICT Enhancement Subst_EWG->Shift Acceptor Strength Result Visible Absorption (>350 nm) Shift->Result

Caption: Causal pathway of structural modifications leading to bathochromic shifts in 2-phenylthiazole derivatives.

Comparative Performance Analysis

Heterocycle Comparison (The Isostere Effect)

The following data highlights the optical distinctiveness of the thiazole ring compared to its common bioisosteres.

ScaffoldHeteroatom

(MeOH, nm)
Molar Absorptivity (

)
Electronic Character
2-Phenyloxazole Oxygen~275 - 285ModerateHigh electronegativity (O) keeps HOMO low (Hypsochromic).
2-Phenylimidazole Nitrogen~280 - 290HighAmphoteric; H-bond donor/acceptor capability.
2-Phenylthiazole Sulfur 290 - 305 High Lower resonance energy; S-atom facilitates

-delocalization.
2-Phenylbenzothiazole Sulfur295 - 310Very HighExtended conjugation fuses benzene to thiazole; significant red shift.
Substituent Effects (The Tuning Knobs)

Modifying the phenyl ring at the para-position (C4') dramatically alters the absorption profile.

Derivative (R-C6H4-Thiazole)Substituent Type

(nm)
Shift TypeMechanism
Unsubstituted (H) Neutral~295ReferenceBaseline

4-Methyl (-CH3) Weak EDG~300Slight RedHyperconjugation
4-Amino (-NH2) Strong EDG320 - 340 Strong Red Strong ICT from N lone pair to Thiazole ring.
4-Nitro (-NO2) Strong EWG~310 - 320Moderate RedIncreases acceptor character; creates dipole change.

Note: Data represents average values in polar protic solvents (Methanol/Ethanol). Actual values vary by +/- 5 nm depending on specific experimental conditions. [1, 2]

Solvatochromism

2-Phenylthiazole derivatives, particularly those with "Push-Pull" character (e.g., 4-aminophenylthiazole), exhibit positive solvatochromism .

  • Non-polar (Hexane):

    
     is shortest (blue-shifted).
    
  • Polar Aprotic (DMF/DMSO):

    
     shifts to longer wavelengths (red-shifted).
    
  • Reasoning: The excited state is more polar than the ground state.[1] Polar solvents stabilize the excited state, lowering the transition energy. [3]

Validated Experimental Protocol

To ensure reproducible UV-Vis data, follow this self-validating protocol. This workflow minimizes common errors like solvent cut-off interference and concentration quenching.

Reagents & Equipment[2]
  • Solvent: Spectroscopic grade Methanol or DMF (Cut-off < 260 nm).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass for UV (<320 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

Step-by-Step Workflow

UVVisProtocol Start Start: Sample Prep Stock Prepare Stock Solution (1 mM in DMSO) Start->Stock Dilution Prepare Working Solutions (10, 20, 50 µM in MeOH) Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Measure Scan 200-600 nm Blank->Measure Check Linearity Check (Beer-Lambert Validation) Measure->Check Fail Dilute Further (Abs > 1.0) Check->Fail Non-linear Success Calculate Molar Absorptivity (ε) Check->Success Linear (R² > 0.99) Fail->Dilution Re-prep

Caption: Self-validating experimental workflow for determining molar absorptivity.

Critical Protocol Details
  • Baseline Correction: Always run a baseline scan with pure solvent in both sample and reference cuvettes before measuring.

  • Concentration Scan: Prepare at least 3 concentrations (e.g.,

    
    ).
    
    • Self-Validation: Plot Absorbance vs. Concentration.[2] If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , aggregation or detector saturation (Abs > 2.0) is occurring.[3]
      
  • Solvent Cut-off: Verify the solvent is transparent in the region of interest.

    • Methanol cut-off: ~205 nm (Safe).

    • Acetone cut-off: ~330 nm (Unsafe for thiazole core analysis).

References

  • Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Source: Journal of Molecular Structure (via UrFU). URL:[Link] Relevance: Provides specific

    
     ranges (326–366 nm) for conjugated thiazole derivatives and validates solvatochromic shifts.
    
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Source: PMC (PubMed Central). URL:[Link] Relevance: Details the "Push-Pull" effect and experimental protocols for measuring Stokes shifts and absorption in various solvents.

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo)thiophene Dyes. Source: BioInterface Research. URL:[Link] Relevance: Although focused on thiophene, this reference establishes the standard comparative methodology for sulfur-containing heterocycles and substituent-induced bathochromic shifts.

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance. Source: MDPI (Molecules). URL:[Link] Relevance: Provides comparative UV-Vis data for benzothiazole (

    
     ~217-295 nm) vs. thiazole scaffolds.
    

Sources

Safety Operating Guide

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure (SOP): Safe Disposal of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid

Executive Summary & Scientific Context

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is a critical scaffold in medicinal chemistry, frequently used as an intermediate in the synthesis of bioactive compounds (e.g., enzyme inhibitors, antimicrobials).

The Disposal Challenge: Unlike simple aliphatic acids, the thiazole ring confers significant chemical stability. Improper disposal into aqueous systems can lead to environmental persistence due to the heterocyclic ring's resistance to standard biological degradation. Furthermore, the molecule is amphoteric —containing both a basic primary amine (


) and an acidic carboxyl group (

). This zwitterionic potential dictates specific segregation protocols to prevent unexpected solubility changes or precipitation in mixed waste streams.

Core Directive: This compound must be treated as Hazardous Chemical Waste and destroyed via high-temperature incineration. Under no circumstances should it be discharged into municipal sewer systems.

Hazard Identification & GHS Classification

Before handling waste, verify the hazard profile. While specific vendor SDSs may vary slightly, the core pharmacophore dictates the following baseline hazards:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedZero-tolerance for open-bench handling; use powder hoods.
Skin Irritation H315 Causes skin irritationDouble nitrile gloves required during waste transfer.
Eye Irritation H319 Causes serious eye irritationSafety goggles (ANSI Z87.1) are mandatory.
STOT - SE H335 May cause respiratory irritationAvoid dust generation; do not compact waste manually.

Pre-Disposal Assessment: Chemical Compatibility

The "Zwitterion" Trap: Because this molecule contains both an amine and a carboxylic acid, it can react with both strong acids and strong bases.

  • Incompatibility 1 (Oxidizers): The primary amine at position 5 is electron-rich and susceptible to rapid, exothermic oxidation. NEVER mix this waste with strong oxidizers (e.g., Nitric Acid, Permanganates) or nitrating agents.

  • Incompatibility 2 (Acyl Chlorides): Segregate from reactive acylating agents (e.g., Thionyl chloride), as the amine will react violently to form amides, releasing HCl gas.

Waste Segregation & Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Precipitate)

Best Practice: Keep the compound in its solid state whenever possible to minimize waste volume and solvent costs.

  • Collection: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Stream: Designate for High-Temperature Incineration .

    • Why? Incineration at >1000°C is required to break the sulfur-nitrogen bonds in the thiazole ring and prevent NOx/SOx leaching.

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Scenario: The compound is dissolved in solvents (e.g., DMSO, DMF, Methanol).

  • Characterization: Identify the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: Ensure the waste stream is not extremely acidic (< pH 2) or basic (> pH 12.5) before adding to a central carboy, unless the carboy is specifically rated for corrosives.

  • Precipitation Risk: If mixing with a highly non-polar solvent stream, the compound may precipitate out. Ensure the waste container has 10-20% headspace to prevent pressure buildup if secondary reactions occur.

Visual Decision Matrix: Waste Stream Logic

The following diagram outlines the decision logic for segregating this specific chemical to ensure RCRA compliance and safety.

WasteSegregation Start Start: Waste Identification 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidCont Container: HDPE Wide Mouth Solid->SolidCont SolventCheck Primary Solvent? Liquid->SolventCheck OxidizerCheck CRITICAL: Is Oxidizer Present? (e.g. HNO3) Liquid->OxidizerCheck Safety Check SolidLabel Label: Toxic/Irritant Organic Solid SolidCont->SolidLabel FinalSolid Stream A: Incineration (Solid Organic Waste) SolidLabel->FinalSolid Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens FinalHalo Stream B: Halogenated Waste (Fuel Blending/Incineration) Halo->FinalHalo FinalNonHalo Stream C: Non-Halo Waste (Fuel Blending) NonHalo->FinalNonHalo OxidizerCheck->FinalNonHalo NO DO NOT MIX\nSegregate Immediately DO NOT MIX Segregate Immediately OxidizerCheck->DO NOT MIX\nSegregate Immediately YES

Figure 1: Decision matrix for segregating thiazole-derivative waste streams to prevent incompatibility and ensure proper destruction.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent dust inhalation.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Tyvek, Nitrile, Resp) Spill->PPE Isolate 2. Isolate Area (Prevent Dust Spread) PPE->Isolate Type Spill Type? Isolate->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution Type->WetSpill CleanDry Use HEPA Vacuum or Wet Wipe Method DrySpill->CleanDry CleanWet Absorb with Vermiculite or Chem-Pad WetSpill->CleanWet Bag Double Bag Waste CleanDry->Bag CleanWet->Bag Label Label as Hazardous Bag->Label

Figure 2: Operational workflow for containing and cleaning spills of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid.

Regulatory Compliance (RCRA & EPA)

While 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it falls under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: If the waste exhibits toxicity characteristics (via TCLP) or ignitability (if in solvent), it must be coded accordingly.

  • Default Classification: In the absence of specific testing, classify as Non-Regulated Chemical Waste (if pure solid) but mandate Incineration due to the presence of Sulfur and Nitrogen, which precludes landfill disposal.

  • European Union (REACH): Treat as "Special Waste" requiring thermal treatment.

References

  • PubChem. (2023). 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid - Compound Summary. National Library of Medicine. [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1] [Link]

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A Senior Application Scientist's Guide to Handling 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid. As a compound with significant potential in medicinal chemistry and drug development, understanding its hazard profile is paramount for ensuring laboratory safety.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety plan can be constructed by analyzing its constituent functional groups—an aromatic amine, a phenyl group, a thiazole heterocycle, and a carboxylic acid—and by referencing data from structurally analogous compounds.

This guide is designed for researchers, chemists, and drug development professionals. The procedures outlined below are based on a synthesis of established safety protocols and data from similar chemical structures to provide a comprehensive and cautious approach.

Hazard Assessment and Profile

The primary hazards associated with this compound are extrapolated from analogs containing similar functional motifs. The core structure suggests that the compound is a solid at room temperature.[3] Based on safety data for 2-Phenyl-1,3-thiazole-4-carboxylic acid, 2-Amino-5-phenyl-1,3,4-thiadiazole, and other similar structures, a clear hazard profile emerges.[3][4][5]

Hazard ClassificationDescriptionRationale & Supporting Data
Skin Irritation (Category 2) Causes skin irritation upon contact.SDS for analogous compounds consistently lists H315 (Causes skin irritation) as a primary hazard.[3][4][6] Prolonged contact should be avoided.
Serious Eye Irritation (Category 2) Causes serious eye irritation. Direct contact can lead to significant discomfort or damage.SDS for analogs lists H319 (Causes serious eye irritation).[3][4][5][6] Particulate matter (dust) poses a significant risk to the eyes.
Respiratory Irritation (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.SDS for analogs lists H335 (May cause respiratory irritation).[3][4][5][6] This necessitates the use of proper engineering controls.

Core Personal Protective Equipment (PPE) Protocol

Adherence to a multi-layered PPE strategy is mandatory. The foundation of safety begins with engineering controls, supplemented by personal gear.

Step 1: Engineering Controls (First Line of Defense)

All manipulations of solid 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[6][7] The fume hood provides critical protection against inhalation of airborne particulates.

Step 2: Primary Protective Gear (Always Required)

This level of PPE is the minimum requirement for any work involving this compound.

  • Eye and Face Protection :

    • Chemical Splash Goggles : Wear tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.[6][7][8]

    • Face Shield : A full-face shield must be worn over safety goggles when handling larger quantities (>1 gram) or when there is an elevated risk of splashing, such as during exothermic reactions or quenching procedures.[8][9]

  • Hand Protection :

    • Chemical-Resistant Gloves : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[8][9] Gloves must be inspected for tears or holes before each use. If direct contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to select a more robust material like butyl rubber or neoprene.[10][11]

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required.[8]

    • Appropriate Attire : Full-length pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body and feet.[8][9] Polyester and acrylic clothing should be avoided in favor of cotton or other natural fibers.[8]

Step 3: Respiratory Protection (Situational Requirement)

In the rare event that engineering controls fail or are unavailable, and exposure to dust is unavoidable, respiratory protection is required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8] If irritation is experienced despite being in a fume hood, cease work and notify your institution's Environmental Health and Safety (EHS) department.[6]

Visualization of PPE Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of protection when handling this compound.

PPE_Workflow cluster_prep Pre-Operation Safety Check cluster_ppe PPE Selection Start Handling 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid FumeHood Is a certified Chemical Fume Hood available? Start->FumeHood Stop STOP WORK Consult Supervisor/EHS FumeHood->Stop No PrimaryPPE Wear Primary PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Appropriate Attire FumeHood->PrimaryPPE  Yes SplashRisk Is there a significant splash risk or are you handling >1g? PrimaryPPE->SplashRisk FaceShield Add Full Face Shield SplashRisk->FaceShield  Yes Proceed Proceed with Operation SplashRisk->Proceed No   FaceShield->Proceed

Sources

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